Product packaging for Cis-Zeatin(Cat. No.:CAS No. 32771-64-5)

Cis-Zeatin

Katalognummer: B600781
CAS-Nummer: 32771-64-5
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: UZKQTCBAMSWPJD-UQCOIBPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Cis-zeatin is the cis-isomer of zeatin. It has a role as a plant metabolite.
This compound has been reported in Solanum tuberosum, Arabidopsis thaliana, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O B600781 Cis-Zeatin CAS No. 32771-64-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKQTCBAMSWPJD-UQCOIBPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC1=NC=NC2=C1NC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CNC1=NC=NC2=C1NC=N2)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318462
Record name cis-Zeatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32771-64-5
Record name cis-Zeatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32771-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-Zeatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32771-64-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Biological Function of cis-Zeatin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

For many years, cis-zeatin (cZ), a naturally occurring cytokinin, was considered an inactive or significantly less active isomer of trans-zeatin (tZ)[1][2]. However, accumulating evidence suggests that cZ possesses distinct biological activities and plays specific physiological roles in plant growth, development, and stress responses[2][3]. This technical guide provides an in-depth analysis of the biological function of cZ in plants, summarizing its biosynthesis, metabolism, signaling pathways, and physiological effects. Quantitative data from various bioassays are presented, alongside detailed experimental protocols and visual representations of key pathways to facilitate a comprehensive understanding for researchers and professionals in plant science and drug development.

Introduction to this compound

Cytokinins are a class of phytohormones that regulate a wide array of processes in plants, including cell division, shoot formation, and the delay of senescence[2]. Zeatin, a prominent cytokinin, exists as two geometric isomers: trans-zeatin and this compound. While tZ has been extensively studied and is recognized as a highly active cytokinin, the biological significance of cZ has been a subject of ongoing research and debate. Despite its ubiquitous presence in the plant kingdom, cZ was often overlooked due to its lower activity in classical cytokinin bioassays. Recent studies, however, are challenging this long-held view, suggesting that cZ may have unique regulatory functions, particularly under specific environmental conditions or in certain plant species.

Biosynthesis and Metabolism of this compound

The biosynthesis of cZ is distinct from that of tZ. A primary pathway for cZ formation involves the degradation of tRNA. tRNA-isopentenyltransferases (tRNA-IPTs) catalyze the prenylation of adenine at position 37 of specific tRNAs, leading to the formation of isopentenyladenine (iP)-containing tRNA. Subsequent hydroxylation of the prenyl side chain on the iP-containing tRNA results in the formation of cZ-containing tRNA, which upon degradation, releases cZ precursors. In Arabidopsis thaliana, the isopentenyl group for this process is derived from the mevalonate (MVA) pathway in the cytosol.

Once formed, cZ can be metabolized through several pathways, including oxidation by cytokinin oxidase/dehydrogenase (CKX) enzymes. Notably, some CKX isoforms in Arabidopsis, such as AtCKX1 and AtCKX7, exhibit a higher affinity for cZ compared to tZ, suggesting a specific regulatory mechanism for cZ levels. O-glucosylation is another key metabolic route, and specific O-glucosyltransferases that preferentially act on cZ have been identified in maize, indicating a dedicated pathway for its conjugation. While the conversion of cZ to tZ via a cis-trans isomerase has been proposed, evidence for this being a major metabolic pathway in most plants remains limited.

Visualizing this compound Metabolism

cis_Zeatin_Metabolism MVA Mevalonate (MVA) Pathway iP_tRNA iP-containing tRNA MVA->iP_tRNA tRNA-IPTs tRNA tRNA tRNA->iP_tRNA cZ_tRNA cZ-containing tRNA iP_tRNA->cZ_tRNA Hydroxylation cZ_precursors cZ precursors cZ_tRNA->cZ_precursors tRNA degradation cis_Zeatin This compound (cZ) cZ_precursors->cis_Zeatin cZOG This compound-O-glucoside (cZOG) cis_Zeatin->cZOG cZOGTs Degradation Degradation Products cis_Zeatin->Degradation CKX

Caption: A simplified overview of the biosynthesis and metabolism of this compound in plants.

Signaling Pathway of this compound

Cytokinin signaling in plants is mediated by a two-component signaling system. This pathway involves membrane-localized histidine kinase (HK) receptors, histidine phosphotransfer proteins (HPs), and response regulators (RRs). While cZ can bind to cytokinin receptors, its affinity is generally lower than that of tZ. For instance, in Arabidopsis, all three cytokinin receptors (AHK2, AHK3, and CRE1/AHK4) can bind cZ, but with a lower affinity compared to tZ and iP. However, the maize cytokinin receptor ZmHK1 has been shown to be responsive to cZ, suggesting species-specific differences in receptor affinity and signaling activity.

Upon binding to the receptor, a phosphorelay cascade is initiated, leading to the phosphorylation and activation of Type-B response regulators, which are transcription factors that regulate the expression of cytokinin-responsive genes. The lower binding affinity of cZ to the receptors generally results in a weaker downstream signaling response compared to tZ.

Visualizing the Cytokinin Signaling Pathway

Cytokinin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cZ This compound (cZ) Receptor Histidine Kinase Receptor (AHK) cZ->Receptor Lower Affinity tZ trans-Zeatin (tZ) tZ->Receptor Higher Affinity HP Histidine Phosphotransfer Protein (AHP) Receptor->HP Phosphorelay RR_B Type-B Response Regulator (ARR-B) HP->RR_B Phosphorelay RR_A Type-A Response Regulator (ARR-A) RR_B->RR_A Activates Gene_Expression Cytokinin-Responsive Gene Expression RR_B->Gene_Expression Activates RR_A->Receptor Negative Feedback

Caption: The cytokinin signaling pathway, highlighting the differential affinity of receptors for cis- and trans-zeatin.

Biological Activity and Physiological Roles

While generally less potent than tZ, cZ exhibits biological activity in various assays and is implicated in several physiological processes.

Quantitative Comparison of Biological Activity

The biological potency of cZ has been compared to tZ in several classic cytokinin bioassays. The following table summarizes quantitative data from these comparative studies.

BioassayOrganism/SystemParameter Measuredtrans-Zeatin Activity (EC₅₀ or equivalent)This compound Activity (EC₅₀ or equivalent)trans/cis Activity RatioReference(s)
Tobacco Callus GrowthNicotiana tabacum W-38 callusFresh Weight Increase~0.001 µM~0.1 µM~100
Oat Leaf SenescenceAvena sativa leaf segmentsChlorophyll Retention~0.01 µM~1 µM~100
Amaranthus Betacyanin SynthesisAmaranthus cotyledonsBetacyanin Production1.8 µM>100 µM>55
Arabidopsis ARR5::GUS ReporterArabidopsis thaliana seedlingsGUS Activity~0.01 µM~1 µM~100
Physiological Functions
  • Growth Regulation under Limiting Conditions: The prevalence of cZ-type cytokinins in developmental stages associated with limited growth suggests a role as delicate regulators of cytokinin responses under such conditions. For example, under phosphate starvation, the concentration of cZ increases while tZ decreases, and a higher cZ:tZ ratio appears to favor root growth.

  • Stress Responses: Levels of cZ and its riboside have been reported to accumulate in response to various abiotic and biotic stresses. This suggests a potential role for cZ as a marker for stress conditions and a mediator of plant stress responses.

  • Plant-Pathogen Interactions: Both cZ and tZ can modulate plant immunity. In tobacco, both isomers were shown to suppress symptom development after infection with Pseudomonas syringae, although tZ had a stronger effect in restricting pathogen proliferation.

  • Root Development: While high concentrations of cytokinins generally inhibit primary root growth, the ipt2,9 double mutant in Arabidopsis, which is deficient in cZ production, exhibits a reduced primary root length, suggesting a positive role for cZ in root growth. However, exogenous application of cZ can have a negative impact on primary root growth. This highlights the complex and concentration-dependent role of cZ in root development.

  • Senescence: Like other cytokinins, cZ has been shown to suppress senescence. For instance, it can inhibit senescence induction in maize.

Experimental Protocols

Cytokinin Extraction and Quantification by HPLC-MS/MS

This method is highly sensitive and specific for the quantification of various cytokinin isomers, including cZ.

a. Sample Extraction and Purification:

  • Homogenize 10-50 mg of frozen plant tissue in a modified Bieleski buffer (methanol/water/formic acid, 15:4:1, v/v/v).

  • Add a mixture of deuterated internal standards for accurate quantification.

  • Shake the mixture for 1 hour at 4°C and then centrifuge to pellet debris.

  • Collect the supernatant and re-extract the pellet with the same buffer.

  • Combine the supernatants and pass them through a C18 solid-phase extraction (SPE) column to remove interfering compounds.

  • Elute the cytokinins with methanol and evaporate the eluate to dryness.

  • Re-dissolve the sample in a suitable solvent for UPLC-MS/MS analysis.

b. UPLC-MS/MS Conditions:

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18) is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid, is typically employed.

  • Detection: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection and quantification.

Oat Leaf Senescence Bioassay

This bioassay assesses the ability of cytokinins to delay chlorophyll degradation.

  • Plant Material: Use the primary leaves of 7- to 8-day-old oat seedlings (Avena sativa).

  • Explant Preparation: Cut 1 cm segments from the middle portion of the leaves.

  • Incubation: Float the leaf segments on a solution containing the test cytokinin (cZ or tZ) at various concentrations in the dark. Include a control with no cytokinin.

  • Chlorophyll Extraction: After 3-4 days of incubation, extract chlorophyll from the leaf segments using a solvent such as ethanol or acetone.

  • Quantification: Measure the absorbance of the chlorophyll extract spectrophotometrically at 665 nm.

  • Analysis: Calculate the percentage of chlorophyll retention relative to the initial amount for each concentration.

Amaranthus Betacyanin Synthesis Bioassay

This assay is based on the cytokinin-induced synthesis of the red pigment betacyanin.

  • Seedling Germination: Germinate Amaranthus seeds in the dark for approximately 72 hours.

  • Incubation: Excise the cotyledons and incubate them in a solution containing the test cytokinin at various concentrations in the dark.

  • Betacyanin Extraction: After a set incubation period, extract the betacyanin pigment from the cotyledons.

  • Quantification: Measure the absorbance of the extract spectrophotometrically at 542 nm and correct for background absorbance at 620 nm.

  • Analysis: Plot the amount of betacyanin produced against the cytokinin concentration to determine the EC₅₀.

Visualizing a Generalized Experimental Workflow

Experimental_Workflow Start Start: Prepare Plant Material (e.g., Oat Leaves, Amaranthus Cotyledons) Incubation Incubate with Different Concentrations of This compound and trans-Zeatin Start->Incubation Extraction Extract Target Molecule (e.g., Chlorophyll, Betacyanin) Incubation->Extraction Quantification Quantify Molecule using Spectrophotometry Extraction->Quantification Analysis Data Analysis: Calculate EC₅₀ and Compare Activities Quantification->Analysis End End: Determine Relative Potency Analysis->End

References

An In-depth Technical Guide to cis-Zeatin Biosynthesis and Metabolic Pathways in Arabidopsis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biosynthesis, metabolism, and signaling of cis-zeatin (cZ), a naturally occurring cytokinin in Arabidopsis thaliana. It details the distinct molecular pathways, key enzymatic players, and provides relevant quantitative data and experimental methodologies for its study.

Core Concepts: this compound in the Cytokinin Family

Cytokinins are a class of phytohormones that regulate numerous aspects of plant growth and development, including cell division, differentiation, and senescence.[1] While trans-zeatin (tZ) has historically been considered the most active and abundant form, this compound and its derivatives are prevalent in many plant species and play significant roles, particularly under specific developmental stages or stress conditions.[2][3] In Arabidopsis, cZ biosynthesis follows a pathway that is distinct from that of tZ, allowing for independent regulation of these two isomers.[4][5]

The Biosynthetic Pathway of this compound

The primary route for cZ biosynthesis in Arabidopsis is the tRNA degradation pathway. This pathway utilizes isopentenylated tRNA molecules as precursors.

Isoprenoid Precursor Origin

Unlike trans-zeatin, which primarily derives its isoprenoid side chain from the plastidial methylerythritol phosphate (MEP) pathway, the prenyl group of cZ is largely supplied by the cytosolic mevalonate (MVA) pathway. This pathway synthesizes dimethylallyl diphosphate (DMAPP), the donor of the isopentenyl group.

Key Biosynthetic Steps
  • tRNA Prenylation: The initial and crucial step is the isopentenylation of adenine at position 37 (A37) in specific tRNA molecules (those with a UNN anticodon). This reaction is catalyzed by tRNA-isopentenyltransferases (tRNA-IPTs). In Arabidopsis, two enzymes, AtIPT2 and AtIPT9 , located in the cytosol, are responsible for this activity. The product of this step is an isopentenyladenine (iP)-modified tRNA.

  • cis-Hydroxylation: The hydroxylation of the terminal methyl group of the isoprenoid side chain to form the zeatin structure is believed to occur while the moiety is still attached to the tRNA molecule. This results in the formation of cZ-type cytokinins within the tRNA.

  • Release of cZ Nucleotides: The cZ-containing tRNA is subsequently degraded by unknown enzymes, releasing this compound riboside monophosphate (cZRMP) and other cZ-type precursors. The degradation of tRNA, rather than the initial prenylation, is thought to be the rate-limiting step in cZ biosynthesis.

  • Activation to Free Base: The final activation step involves the conversion of cZ nucleotides (e.g., cZRMP) to the biologically active free-base form, cZ. This phosphoribosyl moiety removal is catalyzed by LONELY GUY (LOG) enzymes.

cis_Zeatin_Biosynthesis MVA Mevalonate (MVA) Pathway DMAPP Dimethylallyl Diphosphate (DMAPP) MVA->DMAPP AtIPT2_9 AtIPT2, AtIPT9 (tRNA-isopentenyltransferases) DMAPP->AtIPT2_9 tRNA tRNA (UNN) tRNA->AtIPT2_9 iP_tRNA iP-tRNA Hydroxylase cis-Hydroxylase (on tRNA) iP_tRNA->Hydroxylase cZ_tRNA cZ-tRNA Degradation tRNA Degradation cZ_tRNA->Degradation cZRMP cZRMP LOG LOG Enzymes cZRMP->LOG cZ This compound (Active) AtIPT2_9->iP_tRNA Hydroxylase->cZ_tRNA Degradation->cZRMP LOG->cZ

This compound Biosynthesis via the tRNA Degradation Pathway in Arabidopsis.

Metabolic Pathways of this compound

The level of active cZ is tightly controlled through several metabolic pathways, including irreversible degradation and reversible or irreversible conjugation.

Degradation by Cytokinin Oxidase/Dehydrogenase (CKX)

The primary catabolic pathway for cytokinins is oxidative degradation catalyzed by Cytokinin Oxidase/Dehydrogenase (CKX) enzymes. This process irreversibly cleaves the N6-side chain, rendering the hormone inactive. In Arabidopsis, several CKX isoforms exist, with AtCKX1 and AtCKX7 showing the highest affinity and preference for this compound as a substrate. This suggests a key role for these specific isoforms in regulating cZ homeostasis.

Conjugation

Conjugation is a common mechanism for inactivating cytokinins, facilitating their transport, or storing them in a readily convertible form.

  • O-Glucosylation: The attachment of a glucose molecule to the hydroxyl group of the zeatin side chain creates an O-glucoside. This is a significant metabolic route for zeatins. While enzymes specific for this compound-O-glucosylation (cZOGTs) have been well-characterized in maize and rice, the specific Arabidopsis enzymes with high preference for cZ are less defined. However, this pathway is known to occur.

  • N-Glucosylation: Glucose can also be attached to the adenine ring at the N7 or N9 positions. This is generally considered an irreversible inactivation step. In Arabidopsis, UGTs such as UGT76C1 and UGT76C2 have been shown to catalyze the N-glucosylation of various cytokinins, including zeatin isomers.

Isomerization

The conversion between cis- and trans-zeatin isomers via a zeatin cis-trans isomerase has been reported in some plant species, such as beans. While this activity has been detected in various plants, the specific enzyme responsible has not been identified in Arabidopsis, and the physiological significance of this interconversion remains a subject of investigation.

cis_Zeatin_Metabolism cZ This compound (Active) CKX AtCKX1, AtCKX7 cZ->CKX Irreversible Degradation OGT O-Glucosyltransferases cZ->OGT Reversible Inactivation NGT N-Glucosyltransferases (e.g., UGT76C1/C2) cZ->NGT Irreversible Inactivation Isomerase cis-trans Isomerase (Hypothetical in Arabidopsis) cZ->Isomerase Degraded Degraded Products (Adenine, etc.) cZOG This compound-O-Glucoside (Storage/Inactive) cZNG This compound-N-Glucoside (Inactive) tZ trans-Zeatin tZ->Isomerase CKX->Degraded Irreversible Degradation OGT->cZOG Reversible Inactivation NGT->cZNG Irreversible Inactivation Isomerase->cZ Isomerase->tZ

Metabolic Fates of this compound in Arabidopsis.

Quantitative Data Summary

Quantitative analysis reveals the relative abundance and enzymatic affinities that govern cZ pathways.

ParameterCompound/EnzymeValue/ObservationOrganism/TissueReference
Endogenous Levels This compound Riboside (cZR)Levels show significant variation (10- to 30-fold) across different recombinant inbred lines.Arabidopsis roots
This compound vs. trans-ZeatincZ-type cytokinins are often prevalent during developmental stages associated with limited growth.Arabidopsis
This compound vs. trans-ZeatinLevels of cZ increase during leaf maturation and senescence, while tZ levels are lowest in mature green leaves.Tobacco
Enzyme Affinity AtCKX1High affinity for this compound.Arabidopsis
AtCKX7High affinity for this compound.Arabidopsis
AHK2 ReceptorHigher affinity for cZ compared to AHK4/CRE1.Arabidopsis
AHK3 ReceptorHigher affinity for cZ compared to AHK4/CRE1.Arabidopsis
AHK4/CRE1 ReceptorLow or no activity observed with cZ in some assays.Arabidopsis

Experimental Protocols

Quantification of this compound and its Metabolites by LC-MS/MS

This protocol outlines a standard method for the extraction, purification, and quantification of endogenous cytokinins from Arabidopsis tissue.

1. Sample Preparation:

  • Harvest plant material (e.g., roots, leaves) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

  • Lyophilize the frozen tissue to dryness and record the dry weight.

  • Homogenize the dried tissue to a fine powder using a ball mill or mortar and pestle.

2. Extraction:

  • Add a pre-chilled (-20°C) extraction solvent (e.g., modified Bieleski buffer: methanol/water/formic acid, 15:4:1, v/v/v) to the powdered tissue.

  • Add a mixture of deuterated cytokinin internal standards to allow for absolute quantification and to account for sample loss during purification.

  • Extract overnight at -20°C with continuous shaking.

  • Centrifuge to pellet debris and collect the supernatant.

3. Purification (Solid-Phase Extraction - SPE):

  • The crude extract is typically purified to remove interfering substances. A common method involves a two-step SPE procedure.

  • Step A (C18 SPE): Condition a C18 cartridge. Load the extract and wash with water. Elute the cytokinins with methanol.

  • Step B (Mixed-Mode Cation Exchange SPE): Condition a mixed-mode cation exchange cartridge. Load the eluate from the C18 step. Wash with methanol and elute the cytokinins with a stronger solution (e.g., 0.35 M NH₄OH in 60% methanol).

  • Evaporate the final eluate to dryness under a vacuum.

4. LC-MS/MS Analysis:

  • Reconstitute the dried residue in a suitable mobile phase (e.g., 5-10% methanol).

  • Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

  • Chromatography: Separate cytokinin species using a C18 reverse-phase column with a gradient of acetonitrile and water (both typically containing a modifier like formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each cZ metabolite and its corresponding internal standard.

  • Quantification: Calculate the concentration of each metabolite by comparing the peak area ratio of the endogenous compound to its labeled internal standard against a calibration curve.

Experimental_Workflow Start Plant Tissue (e.g., Arabidopsis roots) Freeze Flash Freezing (Liquid Nitrogen) Start->Freeze Homogenize Lyophilization & Homogenization Freeze->Homogenize Extract Solvent Extraction (with Internal Standards) Homogenize->Extract Purify Solid-Phase Extraction (SPE Purification) Extract->Purify Analyze LC-MS/MS Analysis Purify->Analyze Quantify Data Processing & Quantification Analyze->Quantify

Workflow for this compound Quantification in Arabidopsis.

This compound Signaling Pathway

Although cZ often shows lower activity in bioassays compared to tZ, it can activate the canonical cytokinin signaling pathway in Arabidopsis. This pathway is a multi-step phosphorelay system analogous to bacterial two-component systems.

  • Perception: Cytokinins are perceived by membrane-bound hybrid histidine kinase receptors (AHKs). In Arabidopsis, AHK2 and AHK3 show a higher affinity for cZ than AHK4/CRE1 . Binding of cZ induces autophosphorylation of a conserved histidine residue on the receptor.

  • Phosphorelay: The phosphoryl group is transferred from the AHK receptor to a conserved aspartate residue in its own receiver domain, and then to a conserved histidine on a shuttle protein called a Histidine Phosphotransfer Protein (AHP).

  • Nuclear Translocation: The phosphorylated AHPs translocate from the cytoplasm to the nucleus.

  • Response Regulation: In the nucleus, AHPs transfer the phosphoryl group to Response Regulators (ARRs).

    • Type-B ARRs: Phosphorylation activates Type-B ARRs, which are transcription factors that bind to DNA and induce the expression of cytokinin-responsive genes, including Type-A ARRs.

    • Type-A ARRs: Type-A ARRs are rapidly induced by cytokinin signaling and act as negative regulators, providing a feedback loop to attenuate the signal.

Cytokinin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK2 / AHK3 (Receptor) AHP AHP AHK->AHP P AHP_P AHP-P ARRB Type-B ARR AHP_P->ARRB P ARRB_P Type-B ARR-P Genes Cytokinin-Responsive Genes ARRB_P->Genes Activates Transcription ARRA Type-A ARR (Negative Regulator) ARRA->AHK Inhibits Genes->ARRA Induces Expression cZ This compound cZ->AHK Binds

The this compound Signaling Cascade in Arabidopsis.

References

The history and discovery of cis-Zeatin as a plant cytokinin.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the History, Discovery, and Function of cis-Zeatin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a naturally occurring plant cytokinin. It covers the historical context of its discovery, its relationship to the better-known trans-Zeatin, its biological activity, the experimental protocols used in its study, and its role in plant signaling pathways.

The Historical Landscape of Cytokinin Discovery

The journey to identify the chemical factors governing plant cell division began long before the discovery of zeatin. In the early 20th century, scientists like Gottlieb Haberlandt postulated the existence of soluble substances that could stimulate cell proliferation[1][2][3]. This hypothesis gained significant traction through the work of Folke Skoog and his colleagues in the 1940s and 1950s. Their research with tobacco pith callus cultures definitively showed that a combination of auxin and another, yet unknown, factor was essential for sustained cell division[1].

This quest first led to the isolation of kinetin in 1955 by Miller and Skoog's team, a potent cell-division factor derived from autoclaved herring sperm DNA[2]. While highly active, kinetin was not found to be naturally produced in plants. The search for an endogenous plant cytokinin culminated in the early 1960s. Working independently, D.S. Letham and Carlos Miller isolated a powerful cell division-promoting substance from immature corn kernels (Zea mays). Letham named this compound "zeatin" in 1963, marking the first identification of a naturally occurring cytokinin from a plant source. This initially discovered form was trans-Zeatin.

The Emergence of an Isomer: The Discovery of this compound

While trans-Zeatin was established as a primary active cytokinin, a new chapter in the zeatin story began in 1967. Researchers, including R.H. Hall and his colleagues, reported that hydrolysates of soluble RNA (s-RNA) from plant tissues contained a cytokinin-like substance. Using mass spectrometry, Hall identified this compound as the riboside of the cis isomer of zeatin (this compound riboside).

This discovery was significant for two reasons. First, it identified a new, naturally occurring isomer of zeatin. Second, it revealed a distinct biosynthetic origin, suggesting that this compound and its derivatives could be released during the degradation of tRNA, where they exist as modified adenosine residues. The chemical synthesis of this compound was achieved by Leonard et al. in 1971, which enabled direct comparative studies of its biological activity against its trans counterpart.

Early bioassays, particularly the tobacco callus growth assay, established that this compound possessed significantly lower biological activity than trans-Zeatin—in some cases, over 50 times less active. This led to a long-standing view of this compound as a weakly active or inactive byproduct of tRNA metabolism, sparking a debate about its physiological relevance that continues to evolve with new research. While trans-Zeatin is considered the highly active form, recent studies indicate that this compound has distinct physiological roles, particularly in certain plant species or under specific conditions.

Quantitative Comparison of Biological Activity

The biological potency of this compound relative to trans-Zeatin has been evaluated in several classical cytokinin bioassays. trans-Zeatin consistently demonstrates higher activity. The table below summarizes quantitative data from comparative studies.

BioassayOrganism/SystemParameter Measuredtrans-Zeatin Activity (EC₅₀ or relative)This compound Activity (EC₅₀ or relative)trans/cis Activity RatioReference(s)
Tobacco Callus GrowthNicotiana tabacumFresh Weight IncreaseHighly Active>50x less active than trans-Zeatin>50
Amaranthus BetacyaninAmaranthus seedlingsBetacyanin SynthesisEC₅₀ ≈ 1.8 µMEC₅₀ > 100 µM>55
Oat Leaf SenescenceAvena sativa leavesChlorophyll RetentionHighly ActiveMildly Active~3 - 27
Rice Root ElongationOryza sativa seedlingsRoot Length InhibitionComparable to this compoundComparable to trans-Zeatin~1
Arabidopsis Gene InductionArabidopsis thalianaARR5 Promoter ActivityHighly ActiveRequires higher concentration than trans-Z>1

Key Experimental Protocols

The discovery and characterization of this compound relied on the development of robust protocols for its extraction, purification, and biological testing.

Protocol for Extraction and Purification of this compound

This generalized protocol is based on methodologies developed for cytokinin analysis from plant tissues. The use of labeled internal standards is critical for accurate quantification.

  • Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder. Extract the powder in a cold solvent, such as 80% methanol or a modified Bieleski buffer (methanol/chloroform/formic acid/water), to halt enzymatic activity.

  • Internal Standards: Add deuterium-labeled cytokinin internal standards (e.g., [2H5]this compound) to the extraction solvent to account for losses during purification and for final quantification by mass spectrometry.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C. Collect the supernatant. Re-extract the pellet and combine the supernatants.

  • Initial Purification (Reversed-Phase Chromatography): Pass the crude extract through a C18 solid-phase extraction (SPE) column to remove chlorophyll, lipids, and other non-polar contaminants.

  • Secondary Purification (Ion-Exchange Chromatography): Further purify the eluate using cation-exchange chromatography (e.g., Dowex 50W) or a combination of diethylaminoethyl (DEAE) cellulose and C18 columns to separate different classes of phytohormones and metabolites.

  • Concentration: Evaporate the purified fraction to dryness under vacuum and re-dissolve in a small volume of the initial mobile phase for analysis.

  • Analysis and Quantification: Analyze the sample using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS/MS). Identification is based on retention time and mass-to-charge ratio compared to authentic standards, while quantification is based on the ratio of the endogenous compound to the labeled internal standard.

Protocol for the Tobacco Pith Callus Bioassay

This bioassay was instrumental in the discovery of cytokinins and remains a standard for assessing cytokinin activity.

  • Explant Preparation: Aseptically excise pith tissue cylinders from the stems of tobacco plants (Nicotiana tabacum). Cut the cylinders into uniform discs (e.g., 2-3 mm thick).

  • Media Preparation: Prepare a sterile basal medium, such as Murashige and Skoog (MS) medium, containing mineral salts, vitamins, myo-inositol, and 2-3% sucrose. Solidify the medium with agar (0.8-1.4%).

  • Hormone Supplementation: Critically, supplement the medium with a constant, suboptimal concentration of an auxin (e.g., 2 mg/L of Indole-3-acetic acid (IAA) or 1-Naphthaleneacetic acid (NAA)). Tobacco pith will not proliferate without both auxin and a cytokinin.

  • Test Substance Addition: Create a dilution series of the test substance (this compound) and add each concentration to a separate batch of the auxin-containing medium before solidification. A control medium should contain only auxin.

  • Incubation: Place one explant onto the surface of the solidified medium in each culture vessel. Incubate the cultures in a controlled environment, typically at 25±2°C in darkness, for 3 to 5 weeks.

  • Quantification: After the incubation period, measure the increase in fresh weight of the resulting callus tissue. Cytokinin activity is proportional to the yield of callus growth at a given concentration.

Visualization of Workflows and Pathways

Experimental Workflow for Cytokinin Identification

The following diagram illustrates the logical flow of the experimental process from plant sample to final analysis.

G Experimental Workflow for this compound Identification cluster_extraction Extraction & Crude Separation cluster_purification Purification cluster_analysis Analysis & Quantification A Plant Material (e.g., Zea mays kernels) B Homogenization (Cold Solvent + Internal Standards) A->B C Centrifugation B->C D Crude Extract (Supernatant) C->D E Reversed-Phase SPE (e.g., C18 Column) D->E F Ion-Exchange SPE (e.g., DEAE / Dowex) E->F G Purified Fractions F->G H Bioassay (e.g., Tobacco Callus Growth) G->H I Chemical Analysis (LC-MS/MS) G->I G The this compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor AHK Receptor (Histidine Kinase) ahp AHP (Phosphotransfer Protein) receptor->ahp Phosphorelay (P) arr Type-B ARR (Response Regulator) ahp->arr Nuclear Translocation & Phosphorelay (P) genes Cytokinin Response Gene Expression arr->genes Activates Transcription ligand This compound ligand->receptor Binding

References

Cis-Zeatin: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-Zeatin, a naturally occurring cytokinin, plays a crucial role in the regulation of plant growth and development. Though often considered less biologically active than its trans-isomer, recent research has highlighted its significance, particularly in stress responses. This technical guide provides an in-depth analysis of the molecular structure and chemical properties of this compound, offering valuable data for researchers in agricultural biotechnology, plant science, and drug development. The guide details experimental protocols for its extraction, quantification, and bioactivity assessment, and visualizes its metabolic and signaling pathways to facilitate a deeper understanding of its function.

Molecular Structure of this compound

This compound is an adenine-derivative cytokinin characterized by an isoprenoid side chain attached at the N6 position of the purine ring. The defining feature of its stereochemistry is the cis configuration of the double bond within this side chain.

Chemical Identity
IdentifierValue
IUPAC Name (2Z)-2-methyl-4-(9H-purin-6-ylamino)but-2-en-1-ol[1][2]
Synonyms (Z)-Zeatin, cZ, 6-(4-Hydroxy-3-methyl-cis-2-butenylamino)purine[1][3]
CAS Number 32771-64-5[1]
Chemical Formula C₁₀H₁₃N₅O
Molecular Weight 219.24 g/mol

Chemical Properties of this compound

The chemical properties of this compound are fundamental to its biological activity, influencing its solubility, stability, and interaction with cellular components.

Solubility and Stability

Quantitative data regarding the solubility and stability of this compound is crucial for its effective use in experimental settings.

PropertyValueConditions
Solubility SolubleDMSO, Methanol
Sparingly SolubleAqueous Buffers
10 mg/mLGlacial Acetic Acid
Stability ≥ 4 yearsSolid form at -20°C

Note: For aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer.

Biosynthesis and Metabolism of this compound

This compound is synthesized in plants primarily through the tRNA degradation pathway. Its metabolism involves several enzymatic modifications that regulate its activity and concentration.

Biosynthesis Pathway

The biosynthesis of this compound initiates with the prenylation of adenine residues in specific tRNA molecules by tRNA-isopentenyltransferases (tRNA-IPTs). The subsequent degradation of these modified tRNAs releases this compound precursors.

tRNA tRNA isopentenyl_tRNA Isopentenyl-tRNA tRNA->isopentenyl_tRNA DMAPP DMAPP (from MVA/MEP pathway) DMAPP->isopentenyl_tRNA tRNA-IPTs cis_Zeatin_tRNA This compound-tRNA isopentenyl_tRNA->cis_Zeatin_tRNA Hydroxylation cis_Zeatin_riboside This compound Riboside cis_Zeatin_tRNA->cis_Zeatin_riboside tRNA Degradation cis_Zeatin This compound cis_Zeatin_riboside->cis_Zeatin Hydrolysis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK Receptor (Histidine Kinase) AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphotransfer Type_B_ARR Type-B ARR AHP->Type_B_ARR Phosphotransfer & Activation Type_A_ARR Type-A ARR Type_B_ARR->Type_A_ARR Transcription Activation Cytokinin_Response_Genes Cytokinin Response Genes Type_B_ARR->Cytokinin_Response_Genes Transcription Activation Type_A_ARR->AHP Negative Feedback (Inhibition) cis_Zeatin This compound cis_Zeatin->AHK Binding & Autophosphorylation Start Plant Tissue Homogenization in Extraction Buffer Centrifugation Centrifugation Start->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (SPE) Supernatant_Collection->SPE Wash Wash Cartridge SPE->Wash Elution Elution of Cytokinins Wash->Elution Evaporation Evaporation and Reconstitution Elution->Evaporation Analysis Analysis (e.g., HPLC-MS/MS) Evaporation->Analysis

References

Endogenous Levels of cis-Zeatin in Plant Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the endogenous levels of cis-Zeatin (cZ), a naturally occurring cytokinin, across various plant tissues. Historically considered less active than its trans-isomer, recent research has highlighted the significant physiological roles of this compound in plant growth, development, and stress responses. This document summarizes quantitative data, details established experimental protocols for cZ quantification, and visualizes the key metabolic and signaling pathways.

Data Presentation: Quantitative Levels of this compound and its Derivatives

The concentration of this compound and its related compounds can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables consolidate quantitative data from studies on key model organisms.

Table 1: Endogenous this compound and its Derivatives in Maize (Zea mays) Tissues

TissueCytokininConcentration (pmol/g fresh weight)Reference
Roots This compoundMajor component[1][2]
This compound RibosidePresent[1]
This compound-O-glucosidePresent[1]
Stems This compoundMajor component[1]
This compound RibosidePresent
This compound-O-glucosidePresent
Leaves This compoundPresent
This compound RibosidePresent
Unfertilized Cobs This compoundPresent
This compound RibosidePresent
Kernels (14 DAP) This compound0.28 ± 0.04
This compound Riboside1.15 ± 0.12
This compound-O-glucoside0.35 ± 0.03
This compound Riboside-O-glucoside10.8 ± 1.2

DAP: Days After Pollination

Table 2: Endogenous this compound Type Cytokinins in Rice (Oryza sativa) Tissues

TissueCytokinin TypeConcentration (pmol/g fresh weight)Reference
Shoots (14-day-old) This compound type~ 1.5
Roots (14-day-old) This compound type~ 0.5
Shoots (cZOGT1 Overexpressor) This compound-O-glucosideSignificantly Increased
Roots (cZOGT1 Overexpressor) This compound-O-glucosideSignificantly Increased

Table 3: Endogenous this compound in Tobacco (Nicotiana tabacum) Leaves Following Pathogen Inoculation

TreatmentTime (hours)This compound Concentration (ng/g fresh weight)Reference
Control08.44 ± 5.12
NaOH241.61 ± 0.84
This compound application24372.64 ± 147.21

Experimental Protocols: Quantification of this compound

The accurate quantification of endogenous this compound from plant tissues is a multi-step process that requires precise sample preparation, extraction, purification, and analysis. The most widely accepted and reliable method is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation and Extraction

A robust sample preparation protocol is essential for accurate cytokinin analysis due to their low concentrations in plant tissues.

  • Materials:

    • Plant tissue (50-100 mg fresh weight)

    • Liquid nitrogen

    • Modified Bieleski solvent (methanol:formic acid:water, 15:1:4, v/v/v)

    • Deuterium-labeled cytokinin internal standards

    • Centrifuge

  • Procedure:

    • Harvesting and Freezing: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Homogenization: Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a bead beater.

    • Extraction: To the powdered tissue, add 1 mL of pre-chilled (-20°C) modified Bieleski solvent containing a known quantity of deuterium-labeled internal standards. Vortex thoroughly and incubate at -20°C for at least one hour, with intermittent vortexing.

    • Centrifugation: Centrifuge the mixture at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

    • Re-extraction: Re-extract the pellet with an additional 0.5 mL of the extraction solvent, centrifuge, and pool the supernatants to maximize recovery.

Purification by Solid-Phase Extraction (SPE)
  • Materials:

    • Oasis MCX SPE columns

    • 1% Acetic acid

    • Methanol

    • 0.35 M NH₄OH in 60% (v/v) methanol

    • Nitrogen evaporator or centrifugal vacuum concentrator

  • Procedure:

    • Column Conditioning: Condition an Oasis MCX SPE column by washing with 1 mL of methanol, followed by 1 mL of 1% acetic acid.

    • Sample Loading: Dilute the pooled supernatant with 1% acetic acid to a final volume of 5 mL and load it onto the conditioned SPE column.

    • Washing: Wash the column sequentially with 1 mL of 1% acetic acid and then 1 mL of methanol to remove interfering substances.

    • Elution: Elute the cytokinins with 2 mL of 0.35 M NH₄OH in 60% (v/v) methanol.

    • Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.

UPLC-MS/MS Analysis
  • Materials:

    • Reconstitution solvent (e.g., 10% methanol or 5% acetonitrile)

    • UPLC system coupled with a tandem mass spectrometer (e.g., UPLC-ESI-MS/MS)

    • C18 reversed-phase column

  • Procedure:

    • Reconstitution: Reconstitute the dried sample in a small volume (e.g., 50-100 µL) of the reconstitution solvent.

    • Injection and Separation: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system. Separation is typically achieved on a C18 column using a gradient of an aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic mobile phase (e.g., 0.1% formic acid in methanol or acetonitrile).

    • Mass Spectrometry Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-to-product ion transitions are monitored for each cytokinin and its corresponding labeled internal standard for accurate quantification and confirmation.

Mandatory Visualizations

Diagram 1: this compound Biosynthesis and Signaling Pathway

cis_Zeatin_Pathway cluster_biosynthesis This compound Biosynthesis (tRNA Degradation Pathway) cluster_signaling Cytokinin Signaling Cascade tRNA tRNA tRNA_IPT tRNA-isopentenyl transferase (IPT2, IPT9) tRNA->tRNA_IPT DMAPP DMAPP DMAPP->tRNA_IPT i6A_tRNA i⁶A-tRNA tRNA_IPT->i6A_tRNA Hydroxylation Hydroxylation i6A_tRNA->Hydroxylation cZ_tRNA cZ-tRNA Hydroxylation->cZ_tRNA Degradation tRNA Degradation cZ_tRNA->Degradation cZ_riboside This compound Riboside Degradation->cZ_riboside cZ_base This compound (active) cZ_riboside->cZ_base cZ_ext This compound cZ_base->cZ_ext AHK AHK Receptor (Histidine Kinase) cZ_ext->AHK Binding AHP AHP (Histidine Phosphotransfer) AHK->AHP Phosphorelay ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Nuclear Translocation & Phosphorelay Gene_Expression Gene Expression ARR_B->Gene_Expression Activation

Caption: Overview of this compound biosynthesis via tRNA degradation and the subsequent signaling cascade.

Diagram 2: Experimental Workflow for this compound Quantification

experimental_workflow start Start: Plant Tissue Sampling freeze Immediate Freezing in Liquid N₂ start->freeze homogenize Homogenization to Fine Powder freeze->homogenize extract Extraction with Modified Bieleski Solvent (+ Labeled Internal Standards) homogenize->extract centrifuge1 Centrifugation (14,000 rpm, 4°C) extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant pellet Re-extract Pellet centrifuge1->pellet  debris pool Pool Supernatants supernatant->pool pellet->pool spe Solid-Phase Extraction (SPE) (Oasis MCX Column) pool->spe evaporate Evaporation to Dryness spe->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute analyze UPLC-MS/MS Analysis (MRM) reconstitute->analyze end End: Data Quantification analyze->end

Caption: Step-by-step workflow for the quantification of endogenous this compound.

References

The Role of cis-Zeatin in Plant Responses to Abiotic Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the molecular mechanisms, physiological effects, and experimental methodologies related to cis-Zeatin's function in enhancing plant resilience to environmental challenges.

Introduction

This compound (cZ), a naturally occurring cytokinin, has long been considered a less active counterpart to its trans-isomer. However, a growing body of evidence highlights its significant accumulation in plants under various abiotic stresses, including drought, salinity, and extreme temperatures, suggesting a crucial role in stress adaptation and tolerance.[1][2][3] This technical guide provides a comprehensive overview of the involvement of cZ in plant responses to abiotic stress, targeting researchers, scientists, and professionals in drug development. We delve into the quantitative effects of cZ, detailed experimental protocols for its analysis, and the intricate signaling pathways that mediate its protective functions.

Quantitative Impact of this compound on Abiotic Stress Tolerance

Exogenous application of cZ has been shown to mitigate the negative impacts of various abiotic stressors on plant growth and physiology. The following tables summarize key quantitative data from studies on maize, a crop where cZ is highly abundant.[3][4]

Table 1: Effect of this compound Seed Soaking on Maize Growth and Yield Components under Salinity Stress

TreatmentPlant Grain Yield ( g/plant )100-Grain Weight (g)
0 mM NaCl (Control)
Control150.328.5
This compound (50 µM)165.8 (+10.3%)31.2 (+9.5%)
75 mM NaCl
Control112.722.8
This compound (50 µM)135.4 (+20.1%)26.7 (+17.1%)
150 mM NaCl
Control85.218.3
This compound (50 µM)108.9 (+27.8%)22.1 (+20.8%)

Table 2: Effect of this compound Seed Soaking on Photosynthetic Pigments in Maize under Salinity Stress

TreatmentTotal Chlorophyll (mg/g FW)Carotenoids (mg/g FW)
0 mM NaCl (Control)
Control2.150.48
This compound (50 µM)2.38 (+10.7%)0.53 (+10.4%)
75 mM NaCl
Control1.780.39
This compound (50 µM)2.05 (+15.2%)0.45 (+15.4%)
150 mM NaCl
Control1.420.31
This compound (50 µM)1.76 (+23.9%)0.38 (+22.6%)

Table 3: Effect of this compound Seed Soaking on Antioxidant Enzyme Activity in Maize under Salinity Stress

TreatmentSuperoxide Dismutase (SOD) (U/mg protein)Catalase (CAT) (U/mg protein)
0 mM NaCl (Control)
Control125.435.2
This compound (50 µM)138.9 (+10.8%)38.9 (+10.5%)
75 mM NaCl
Control158.742.8
This compound (50 µM)182.5 (+15.0%)49.3 (+15.2%)
150 mM NaCl
Control185.250.1
This compound (50 µM)215.8 (+16.5%)58.7 (+17.2%)

This compound Signaling in Abiotic Stress Response

Under abiotic stress, cZ accumulation triggers a signaling cascade that ultimately leads to the activation of stress-responsive genes. While the complete pathway is still under investigation, key components have been identified.

cis_Zeatin_Signaling_Abiotic_Stress cluster_perception Cellular Perception cluster_transduction Signal Transduction cluster_response Nuclear Response Abiotic Stress Abiotic Stress tRNA Degradation tRNA Degradation Abiotic Stress->tRNA Degradation induces cZ This compound (cZ) tRNA Degradation->cZ releases Receptor Cytokinin Receptors (AHK2, AHK3) cZ->Receptor binds to HPt Histidine Phosphotransfer Proteins (AHP) Receptor->HPt phosphorylates ARR_B Type-B Response Regulators (ARRs) HPt->ARR_B phosphorylates TF Stress-Responsive Transcription Factors (e.g., ZAT, CBF) ARR_B->TF activates SRG Stress-Responsive Gene Expression TF->SRG regulates StressTolerance Enhanced Abiotic Stress Tolerance SRG->StressTolerance

A simplified model of the this compound signaling pathway under abiotic stress.

Crosstalk with Abscisic Acid (ABA) Signaling

The protective effects of cZ are also mediated through intricate crosstalk with other phytohormone signaling pathways, most notably with abscisic acid (ABA), a key regulator of abiotic stress responses. Under drought conditions, ABA signaling is crucial for inducing stomatal closure to conserve water.

cZ_ABA_Crosstalk cluster_stimulus Stimulus cluster_hormones Hormonal Response cluster_signaling Guard Cell Signaling Drought Stress Drought Stress ABA Abscisic Acid (ABA) Accumulation Drought Stress->ABA cZ This compound (cZ) Accumulation Drought Stress->cZ ABA_Receptor ABA Receptors (PYR/PYL/RCAR) ABA->ABA_Receptor cZ->ABA crosstalk Stomatal_Closure Stomatal Closure cZ->Stomatal_Closure modulates PP2C PP2Cs ABA_Receptor->PP2C inhibits SnRK2 SnRK2s PP2C->SnRK2 inhibits Anion_Channels Anion Channels (SLAC1/SLAH3) SnRK2->Anion_Channels activates Anion_Channels->Stomatal_Closure leads to

Crosstalk between this compound and ABA signaling in guard cells during drought stress.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of cZ's role in abiotic stress.

Protocol 1: Quantification of this compound by UPLC-ESI-MS/MS

This protocol is adapted for the sensitive detection of cytokinins in plant tissues.

1. Sample Preparation and Extraction: a. Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Add 1 mL of pre-chilled (-20°C) modified Bieleski solvent (methanol:water:formic acid, 15:4:1, v/v/v) containing deuterium-labeled internal standards. d. Vortex thoroughly and incubate at -20°C for 1 hour. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup: a. Pass the supernatant through a C18 SPE column to remove interfering compounds. b. Wash the column with a suitable solvent to remove impurities. c. Elute the cytokinins with methanol. d. Evaporate the eluate to dryness under a stream of nitrogen. e. Reconstitute the sample in a solvent suitable for UPLC-MS/MS analysis.

3. UPLC-ESI-MS/MS Analysis: a. Inject the sample into a UPLC system coupled with an electrospray ionization tandem mass spectrometer. b. Separate the cytokinins using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid). c. Detect and quantify cZ and other cytokinins using multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion transitions.

LC_MS_Workflow A Plant Tissue Sampling (50-100 mg) B Cryogenic Grinding A->B C Extraction with Bieleski Solvent & Internal Standards B->C D Centrifugation & Supernatant Collection C->D E Solid-Phase Extraction (SPE) Cleanup (C18) D->E F Elution and Evaporation E->F G Reconstitution F->G H UPLC-ESI-MS/MS Analysis G->H I Data Analysis & Quantification H->I

References

Unraveling the Enigma of cis-Zeatin: A Technical Guide to its Physiological Effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Zeatin, a naturally occurring cytokinin, has long been considered the less active isomer of the well-studied trans-zeatin. However, emerging research has illuminated its significant and distinct roles in plant physiology, stress response, and development. This technical guide provides a comprehensive overview of the physiological effects of exogenously applied this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of plant science, agriculture, and drug development.

Quantitative Analysis of this compound Bioactivity

The biological activity of this compound has been quantified in several classical cytokinin bioassays. The following tables summarize the effective concentrations (EC₅₀) of this compound in comparison to its more active isomer, trans-zeatin, providing a clear quantitative perspective on its potency.

Table 1: Comparative Bioactivity of this compound and trans-Zeatin in Various Plant Bioassays

BioassayPlant Species/TissueParameter MeasuredThis compound EC₅₀ (µM)trans-Zeatin EC₅₀ (µM)Reference
Oat Leaf SenescenceAvena sativaChlorophyll Retention>10~0.2[1]
Tobacco Callus GrowthNicotiana tabacum 'W-38'Fresh Weight Increase~5~0.05[1][2]
Amaranthus Betacyanin SynthesisAmaranthus caudatusBetacyanin Content>1001.8[1][3]
Root Elongation Inhibition (Arabidopsis)Arabidopsis thalianaPrimary Root Length>1~0.01
Root Elongation Inhibition (Rice)Oryza sativaSeminal Root Length~0.1~0.1

Table 2: Induction of Cytokinin-Responsive Genes by this compound

GenePlant SpeciesFold Induction (this compound)Fold Induction (trans-Zeatin)Concentration (nM)Time (min)Reference
OsRR1Oryza sativa~4~510015
OsRR2Oryza sativa~3.5~410015
OsRR6Oryza sativa~6~710015
OsRR9/10Oryza sativa~3~3.510015
ARR5 (ARR5::GUS)Arabidopsis thalianaSignificant inductionStronger induction1000960

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key experiments used to assess the physiological effects of this compound.

Tobacco Callus Bioassay for Cytokinin Activity

This bioassay is a classical method to determine the cell division-promoting activity of cytokinins.

Principle: The growth of cytokinin-dependent tobacco callus is proportional to the concentration of cytokinins in the culture medium.

Protocol:

  • Plant Material: Use established cytokinin-dependent tobacco callus lines (e.g., Nicotiana tabacum cv. Wisconsin No. 38).

  • Culture Medium: Prepare Murashige and Skoog (MS) basal medium supplemented with sucrose (30 g/L), myo-inositol (100 mg/L), thiamine-HCl (0.4 mg/L), and an auxin like indole-3-acetic acid (IAA) at a constant concentration (e.g., 2 mg/L). Solidify the medium with agar (8 g/L).

  • Hormone Application: Add filter-sterilized this compound or other cytokinins to the autoclaved and cooled medium at various concentrations (e.g., 0.01 to 10 µM).

  • Inoculation: Inoculate the medium with pre-weighed callus pieces (e.g., 50-100 mg) under sterile conditions.

  • Incubation: Incubate the cultures in the dark at 25 ± 2°C for 4-5 weeks.

  • Data Collection: After the incubation period, determine the fresh weight of the callus.

  • Analysis: Plot the mean fresh weight against the logarithm of the cytokinin concentration to determine the EC₅₀ value.

Oat Leaf Senescence Bioassay

This bioassay measures the ability of cytokinins to delay senescence, a process characterized by chlorophyll degradation.

Principle: Cytokinins delay the degradation of chlorophyll in detached leaf segments, and the amount of retained chlorophyll is proportional to the cytokinin concentration.

Protocol:

  • Plant Material: Use the first leaves of 7- to 8-day-old oat seedlings (Avena sativa) grown in the dark.

  • Leaf Preparation: Cut 1 cm segments from the middle of the leaves.

  • Incubation: Float the leaf segments on solutions of this compound or other cytokinins at various concentrations in petri dishes. Use a control with only the solvent (e.g., water or a low concentration of ethanol).

  • Dark Treatment: Keep the petri dishes in the dark at room temperature for 3-4 days to induce senescence.

  • Chlorophyll Extraction: Extract chlorophyll from the leaf segments using a suitable solvent (e.g., 80% ethanol or acetone).

  • Quantification: Measure the absorbance of the chlorophyll extract spectrophotometrically at 665 nm.

  • Analysis: Express the results as a percentage of the initial chlorophyll content or compare with the control. Plot the chlorophyll content against the cytokinin concentration to determine the EC₅₀ value.

ARR5::GUS Reporter Gene Assay for Cytokinin Response

This in vivo assay utilizes a transgenic plant line expressing the β-glucuronidase (GUS) reporter gene under the control of the cytokinin-responsive ARR5 promoter.

Principle: The binding of active cytokinins to their receptors initiates a signaling cascade that leads to the expression of the ARR5 gene. The resulting GUS activity can be visualized and quantified.

Protocol:

  • Plant Material: Use transgenic Arabidopsis thaliana seedlings carrying the ARR5::GUS construct.

  • Treatment: Germinate and grow seedlings on agar plates or in liquid culture containing various concentrations of this compound.

  • Incubation: Incubate the seedlings for a specific period (e.g., 6 to 24 hours).

  • GUS Staining (Histochemical Analysis):

    • Immerse the seedlings in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).

    • Incubate at 37°C until a blue color develops.

    • Remove chlorophyll by washing with ethanol.

    • Visualize the staining pattern under a microscope.

  • GUS Assay (Fluorometric Quantification):

    • Homogenize the plant tissue in an extraction buffer.

    • Centrifuge to collect the supernatant.

    • Add the protein extract to an assay buffer containing the fluorogenic substrate 4-methylumbelliferyl-β-D-glucuronide (MUG).

    • Measure the fluorescence of the product, 4-methylumbelliferone (MU), using a fluorometer.

    • Quantify the protein content of the extract to normalize GUS activity.

LC-MS/MS Analysis of Endogenous and Exogenous this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of cytokinins.

Principle: Cytokinins are extracted from plant tissues, separated by liquid chromatography, and then detected and quantified by mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Workflow:

  • Sample Preparation:

    • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract with a cold solvent, typically a mixture of methanol, water, and formic acid.

    • Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₄]-cis-zeatin) to each sample for accurate quantification.

  • Purification:

    • Purify the extract using solid-phase extraction (SPE) to remove interfering compounds. C18 and mixed-mode cation exchange cartridges are commonly used.

  • LC Separation:

    • Inject the purified sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Separate the different cytokinin species using a C18 reversed-phase column with a gradient of an acidic aqueous mobile phase and an organic solvent like acetonitrile or methanol.

  • MS/MS Detection:

    • Introduce the eluent from the LC into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Select the precursor ion of this compound and its specific product ions for detection and quantification.

  • Data Analysis:

    • Quantify the amount of endogenous this compound by comparing the peak area of the analyte to that of the internal standard.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the physiological effects of this compound is crucial. The following diagrams, generated using the DOT language, illustrate the cytokinin signaling pathway and a typical experimental workflow for studying this compound's effects.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cis_Zeatin This compound AHK Histidine Kinase Receptor (AHK) cis_Zeatin->AHK Binding AHP Histidine Phosphotransfer Protein (AHP) AHK->AHP Phosphorylation ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphorylation Target_Genes Cytokinin Response Genes ARR_B->Target_Genes Activates Transcription ARR_A Type-A Response Regulator (ARR-A) ARR_A->AHK Negative Feedback Target_Genes->ARR_A Expression

Caption: The cytokinin signaling pathway initiated by this compound binding.

Experimental_Workflow start Start: Exogenous Application of this compound phenotypic Phenotypic Analysis (e.g., root length, biomass, senescence) start->phenotypic molecular Molecular Analysis start->molecular data Data Interpretation and Conclusion phenotypic->data lcms LC-MS/MS Analysis of Endogenous Cytokinins molecular->lcms gene_expression Gene Expression Analysis (e.g., qRT-PCR of response genes) molecular->gene_expression lcms->data gene_expression->data

Caption: A generalized experimental workflow for studying this compound effects.

Conclusion

While historically overshadowed by its trans-isomer, this compound is now recognized as a cytokinin with distinct and physiologically relevant functions. Its role in plant development, particularly under stress conditions, and its comparable activity to trans-zeatin in certain species like rice, underscore the importance of its continued investigation. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a solid foundation for researchers and professionals to explore the multifaceted effects of this compound. Further research into its specific interactions with signaling components and its potential applications in agriculture and beyond will undoubtedly unveil new dimensions of cytokinin biology.

References

Unraveling the Transcriptomic Landscape: A Technical Guide to Gene Expression Profiles Following cis-Zeatin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced differences in gene expression profiles elicited by cis-Zeatin (cZ), a naturally occurring cytokinin. While historically considered less active than its trans-isomer (trans-Zeatin or tZ), recent research has illuminated the distinct and significant physiological roles of cZ, driven by its unique impact on the transcriptome. This document provides a comprehensive overview of the key gene expression changes, detailed experimental protocols for their study, and visual representations of the underlying molecular pathways.

Quantitative Analysis of Gene Expression Changes

Treatment with this compound leads to the differential expression of a suite of genes, primarily those involved in cytokinin signaling and response. The following tables summarize the key quantitative data from studies investigating the transcriptomic effects of cZ treatment.

Table 1: Upregulation of Type-A Response Regulator (OsRR) Genes in Rice (Oryza sativa) Roots after this compound Treatment

GeneTreatment ConcentrationTime PointChange in mRNA Level
OsRR1100 nM15 minSignificantly Increased
OsRR2100 nM15 minSignificantly Increased
OsRR6100 nM15 minSignificantly Increased
OsRR9/10100 nM15 minSignificantly Increased

Data synthesized from studies demonstrating that this compound up-regulates cytokinin-inducible genes in rice with activity comparable to trans-Zeatin.[1][2][3]

Table 2: Comparative Activity of this compound and trans-Zeatin on Gene Expression

Gene/ProcessOrganismObservation
Cytokinin-inducible genesRice (Oryza sativa)cZ activity is comparable to tZ in up-regulating these genes.[1][2]
Specific gene setsGeneralTranscriptomic studies indicate that cZ modifies the expression of specific genes, distinct from tZ.
Cell division genesGeneraltZ appears to inhibit cell division genes, while cZ positively regulates cell growth.

Experimental Protocols

The investigation of gene expression profiles following this compound treatment employs a range of molecular biology techniques. Below are detailed methodologies for the key experiments cited.

Plant Material and this compound Treatment
  • Plant Species: Rice (Oryza sativa) or Arabidopsis thaliana are commonly used model organisms.

  • Growth Conditions: Seedlings are typically grown hydroponically or on a solid medium (e.g., Murashige and Skoog) under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 25°C).

  • Treatment: For gene expression analysis, seedlings are treated with a specific concentration of this compound (e.g., 100 nM) dissolved in a suitable solvent (e.g., DMSO). Control plants are treated with the solvent alone. Samples are collected at various time points after treatment (e.g., 0, 15, 30, 60 minutes).

RNA Extraction and Quantification
  • RNA Isolation: Total RNA is extracted from the collected plant tissues (e.g., roots, shoots) using a commercial RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

  • RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis or a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

Quantitative Real-Time PCR (qRT-PCR)
  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.

  • Primer Design: Gene-specific primers are designed for the target genes (e.g., OsRR1, OsRR2) and a reference gene (e.g., Actin or Ubiquitin) for normalization.

  • PCR Reaction: The qRT-PCR is performed using a SYBR Green-based master mix on a real-time PCR system. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

RNA Sequencing (RNA-Seq)
  • Library Preparation: An RNA-seq library is constructed from the total RNA. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: The raw sequencing reads are first quality-controlled and trimmed. The reads are then mapped to the reference genome of the organism. The number of reads mapping to each gene is counted, and differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in response to this compound treatment.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound's effect on gene expression.

cis_Zeatin_Signaling_Pathway cZ This compound Receptor Histidine Kinase Receptor (AHK) cZ->Receptor Binding & Autophosphorylation AHP Histidine Phosphotransfer Proteins (AHP) Receptor->AHP Phosphorelay TypeB_ARR Type-B Response Regulators (ARRs) AHP->TypeB_ARR Nuclear Translocation & Phosphorylation TypeA_ARR Type-A Response Regulators (ARRs) TypeB_ARR->TypeA_ARR Induction Cytokinin_Response Cytokinin Response Gene Expression TypeB_ARR->Cytokinin_Response Activation of Transcription TypeA_ARR->AHP Negative Feedback Gene_Expression_Workflow cluster_sample_prep Sample Preparation cluster_molecular_analysis Molecular Analysis cluster_data_analysis Data Analysis Plant_Growth Plant Growth (e.g., Rice, Arabidopsis) cZ_Treatment This compound Treatment (vs. Control) Plant_Growth->cZ_Treatment Harvest Tissue Harvesting cZ_Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction QC RNA Quality Control RNA_Extraction->QC Analysis_Choice Choice of Analysis QC->Analysis_Choice qRT_PCR qRT-PCR Analysis_Choice->qRT_PCR Targeted Genes RNA_Seq RNA-Sequencing Analysis_Choice->RNA_Seq Transcriptome-wide Relative_Expression Relative Gene Expression Analysis qRT_PCR->Relative_Expression Differential_Expression Differential Gene Expression Analysis RNA_Seq->Differential_Expression Bioinformatics Bioinformatic Analysis (Pathway, GO) Differential_Expression->Bioinformatics cis_Zeatin_Metabolism tRNA tRNA cZ_riboside This compound Riboside (cZR) tRNA->cZ_riboside tRNA degradation cZ This compound (cZ) cZ_riboside->cZ Hydrolysis cZ_glucoside This compound-O-Glucoside (cZOG) cZ->cZ_glucoside Glucosylation (Inactivation/Storage) cZ_nucleotide This compound Nucleotides cZ->cZ_nucleotide Phosphorylation Degradation Degradation (by CKX) cZ->Degradation Catabolism cZ_nucleotide->cZ Dephosphorylation

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of cis-Zeatin from Plant Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Zeatin, a naturally occurring cytokinin, plays a crucial role in plant growth and development, including cell division, differentiation, and senescence.[1][2][3] Its accurate quantification in plant tissues is essential for understanding plant physiology and for various applications in agriculture and drug development.[4][5] This document provides a detailed protocol for the extraction and purification of this compound from plant samples, optimized for subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Experimental Workflow Overview

The overall workflow for the extraction and purification of this compound involves several key stages, beginning with sample homogenization, followed by liquid-liquid or solid-phase extraction to remove interfering substances, and culminating in purification and analysis.

cis_Zeatin_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis start Plant Sample Collection homogenization Homogenization in Extraction Buffer start->homogenization start->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 centrifugation1->supernatant1 spe Solid-Phase Extraction (SPE) supernatant1->spe supernatant1->spe elution Elution of Cytokinins spe->elution spe->elution evaporation Evaporation to Dryness elution->evaporation elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution evaporation->reconstitution hplc_ms HPLC-MS/MS Analysis reconstitution->hplc_ms reconstitution->hplc_ms data_analysis Data Analysis and Quantification hplc_ms->data_analysis hplc_ms->data_analysis

Caption: Workflow for this compound extraction and purification.

Detailed Experimental Protocols

Sample Preparation and Homogenization

This initial step is critical for releasing cytokinins from the plant matrix.

Materials:

  • Plant tissue (e.g., leaves, roots, kernels)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer (e.g., modified Bieleski buffer: 60% methanol, 25% chloroform, 10% formic acid, 5% water)

  • Centrifuge

Protocol:

  • Freeze fresh plant tissue (1-5 mg) in liquid nitrogen immediately after harvesting to quench metabolic processes.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a centrifuge tube and add 10 mL of ice-cold extraction buffer per gram of fresh weight.

  • Homogenize the sample thoroughly using a vortex mixer or sonicator.

  • Incubate the homogenate for 2 hours at -20°C to ensure complete extraction.

  • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the cytokinins, for further purification.

Solid-Phase Extraction (SPE) for Purification

SPE is a widely used technique for purifying and concentrating cytokinins from crude plant extracts. Mixed-mode sorbents that combine reversed-phase and cation-exchange mechanisms are particularly effective.

Materials:

  • SPE cartridges (e.g., Oasis MCX)

  • SPE manifold

  • Methanol

  • Formic acid

  • Ammonium hydroxide

Protocol:

  • Condition the SPE cartridge: Sequentially wash the cartridge with 5 mL of methanol followed by 5 mL of 1 M formic acid.

  • Load the sample: Apply the supernatant from the previous step onto the conditioned SPE cartridge.

  • Wash the cartridge:

    • Wash with 5 mL of 1 M formic acid to remove acidic compounds.

    • Wash with 5 mL of methanol to remove non-polar interfering compounds.

  • Elute the cytokinins: Elute the cytokinin fraction with 5 mL of 0.35 M ammonium hydroxide in 60% methanol.

  • Dry the eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

Quantitative Data Summary

The choice of SPE sorbent and analytical method significantly impacts the recovery and sensitivity of this compound detection.

SPE Sorbent TypeRetention MechanismAverage Recovery Rate (%)Key Advantages
Oasis MCXMixed-Mode (Reversed-Phase & Strong Cation-Exchange)~90%High purity eluates; effective removal of UV-absorbing contaminants.
Polymer Cation Exchange (PCX)Strong Cation-Exchange60.2% - 125.4%Good recovery for a broad range of cytokinins.
Multi-layered Micro-SPE (StageTip)Mixed-Mode (Reversed-Phase & Cation-Exchange)>80% (for 1-5 mg fresh weight)Suitable for small sample amounts.
Analytical MethodLimit of Detection (LOD)Linearity (R²)Key Features
LC-MS/MS0.18 to 3.65 pg/mL>0.9975High sensitivity and specificity for accurate quantification.
ELISA0.01 to 10 pmol/50 µl-High-throughput screening, but may have cross-reactivity.
HPLC-UV--Lower sensitivity compared to MS, susceptible to interference.

HPLC-MS/MS Analysis

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of cytokinins.

Instrumentation and Conditions:

  • HPLC System: UHPLC system (e.g., Agilent 1290 Infinity II)

  • Column: Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size)

  • Mobile Phase A: 10 mM formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A linear gradient from 5% to 50% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+)

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

Protocol:

  • Reconstitute the dried eluate from the SPE step in 100 µL of the initial mobile phase (5% acetonitrile in 10 mM formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter.

  • Inject the sample into the HPLC-MS/MS system.

  • Identify and quantify this compound based on its retention time and specific MRM transitions, using a standard curve prepared with a pure this compound standard.

Signaling Pathway and Logical Relationships

The extraction and purification protocol follows a logical progression from crude extract to a purified sample suitable for sensitive analysis.

Logical_Flow cluster_3 Extraction and Purification Logic crude_extract Crude Plant Extract (this compound + Contaminants) purification_step Purification Step (e.g., SPE) crude_extract->purification_step Removes Interferents purified_sample Purified Sample (Concentrated this compound) purification_step->purified_sample Isolates and Concentrates analysis_step Analytical Detection (HPLC-MS/MS) purified_sample->analysis_step Enables Sensitive Detection quantification Accurate Quantification analysis_step->quantification Provides Quantitative Data

Caption: Logical flow of the purification process.

Conclusion

This protocol provides a robust and reliable method for the extraction and purification of this compound from plant samples. The use of solid-phase extraction with mixed-mode sorbents ensures high recovery and sample purity, while HPLC-MS/MS analysis allows for accurate and sensitive quantification. Adherence to this protocol will enable researchers to obtain high-quality data for their studies in plant science and related fields.

References

Application Note: Accurate Quantification of cis-Zeatin by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zeatin is a cytokinin, a class of plant hormones that plays a crucial role in regulating various aspects of plant growth and development, including cell division, differentiation, and senescence. Zeatin exists in two isomeric forms: the highly active trans-Zeatin (tZ) and the less active cis-Zeatin (cZ). While initially considered a minor cytokinin, recent studies have highlighted the physiological significance of this compound and its derivatives in plant responses to both biotic and abiotic stresses. Accurate quantification of cZ is therefore essential for understanding its biological functions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its exceptional sensitivity, selectivity, and accuracy. This application note provides a detailed protocol for the robust and accurate quantification of this compound in plant tissues using LC-MS/MS.

Principle of the Method

This method employs a solid-phase extraction (SPE) procedure to isolate and purify cytokinins from a homogenized plant tissue sample. An internal standard (IS), such as a deuterium-labeled this compound ([²H₅]cZ), is added at the beginning of the sample preparation to correct for matrix effects and variations during the extraction process. The purified extract is then injected into a liquid chromatography system, where this compound is separated from other matrix components on a C18 reversed-phase column. The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from known standards.

Experimental Workflow

LC-MS_MS_Workflow_for_this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Plant Tissue Homogenization (e.g., 100 mg fresh weight in liquid N2) add_is 2. Add Internal Standard ([²H₅]this compound) sample->add_is extraction 3. Extraction with Solvent (e.g., Bieleski buffer) add_is->extraction centrifuge1 4. Centrifugation (15,000 x g, 15 min, 4°C) extraction->centrifuge1 spe 5. Solid-Phase Extraction (SPE) (e.g., Oasis MCX cartridge) centrifuge1->spe elution 6. Elution & Evaporation spe->elution reconstitution 7. Reconstitution in Mobile Phase elution->reconstitution injection 8. LC Injection reconstitution->injection separation 9. Chromatographic Separation (Reversed-Phase C18 Column) injection->separation ionization 10. Electrospray Ionization (ESI+) separation->ionization detection 11. MS/MS Detection (MRM Mode) ionization->detection integration 12. Peak Integration detection->integration quantification 13. Quantification (Calibration Curve) integration->quantification report 14. Final Report (Concentration of cZ) quantification->report

Caption: Workflow for this compound quantification by LC-MS/MS.

Materials and Reagents

  • Standards: this compound (cZ) and [²H₅]this compound ([²H₅]cZ) analytical standards (Sigma-Aldrich or equivalent).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (H₂O), all LC-MS grade.

  • Additives: Formic acid (FA) and Ammonium hydroxide (NH₄OH), Optima™ LC/MS grade.

  • Extraction Buffer: Bieleski buffer (60% MeOH, 25% H₂O, 10% Chloroform, 5% Formic Acid).

  • SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) cartridges (Waters).

  • Equipment: Homogenizer, refrigerated centrifuge, nitrogen evaporator, analytical balance, vortex mixer.

Experimental Protocols

1. Preparation of Standards and Quality Controls

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of cZ and [²H₅]cZ in 100% MeOH.

  • Working Standard Solutions: Serially dilute the cZ stock solution with an initial mobile phase (e.g., 5% ACN in H₂O with 0.1% FA) to prepare calibration standards ranging from 0.1 to 100 ng/mL.

  • Internal Standard Working Solution: Dilute the [²H₅]cZ stock solution to a final concentration of 50 ng/mL in the initial mobile phase.

  • Calibration Curve Standards: Spike 90 µL of each working standard solution with 10 µL of the internal standard working solution.

2. Sample Preparation (from Plant Tissue)

  • Homogenization: Weigh approximately 100 mg of fresh plant tissue, flash-freeze in liquid nitrogen, and grind to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

  • Internal Standard Spiking: Add 10 µL of the [²H₅]cZ internal standard working solution (50 ng/mL) to the powdered sample.

  • Extraction: Add 1 mL of pre-chilled (-20°C) Bieleski buffer. Vortex thoroughly for 1 minute and incubate at -20°C for 1 hour.

  • Centrifugation: Centrifuge the extract at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • SPE Cartridge Conditioning: Condition an Oasis MCX cartridge by sequentially passing 2 mL of MeOH and 2 mL of H₂O.

  • Sample Loading: Load the supernatant onto the conditioned MCX cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1 M formic acid to remove interfering acidic compounds.

  • Elution: Elute the cytokinins with 2 mL of 0.35 M NH₄OH in 60% MeOH.

  • Evaporation: Dry the eluate completely under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (5% ACN in H₂O with 0.1% FA), vortex, and transfer to an LC vial for analysis.

LC-MS/MS System and Conditions

The following table outlines the typical parameters for an LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled with a Sciex 6500+ QTRAP®).

Table 1: LC-MS/MS Method Parameters

Parameter Value
Liquid Chromatography
Column Reversed-phase C18 (e.g., ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
LC Gradient
0.0 - 1.0 min 5% B
1.0 - 8.0 min 5% to 60% B
8.0 - 8.1 min 60% to 95% B
8.1 - 10.0 min 95% B
10.1 - 12.0 min 5% B (Re-equilibration)
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage 5500 V

| Dwell Time | 50 ms |

Data and Results

MRM Transitions

The selection of specific precursor-to-product ion transitions is critical for the selective detection of this compound. The protonated molecule [M+H]⁺ is typically selected as the precursor ion.

Table 2: MRM Transitions for this compound and its Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (V)
This compound (Quantifier) 220.1 136.1 60 25
This compound (Qualifier) 220.1 202.1 60 18

| [²H₅]this compound (IS) | 225.1 | 136.1 | 60 | 25 |

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio (cZ / [²H₅]cZ) against the concentration of the calibration standards. The method should demonstrate excellent linearity over the desired concentration range.

Table 3: Example Calibration Curve Data

Concentration (ng/mL) cZ Peak Area [²H₅]cZ Peak Area Area Ratio (cZ / IS)
0.1 1,520 75,100 0.020
0.5 7,850 76,200 0.103
1.0 15,900 75,800 0.210
5.0 81,200 76,500 1.061
10.0 165,300 75,900 2.178
50.0 830,100 76,100 10.908
100.0 1,685,000 75,500 22.318

| Linearity (R²) | \multicolumn{3}{c|}{> 0.998 } |

Cytokinin Signaling Pathway

This compound, like other cytokinins, is perceived by histidine kinase receptors located in the endoplasmic reticulum membrane. This binding event initiates a multistep phosphorelay signaling cascade that ultimately leads to the activation of type-B response regulators (RRs) in the nucleus. These activated transcription factors then regulate the expression of cytokinin-responsive genes, controlling key aspects of plant growth and development.

Cytokinin_Signaling_Pathway cluster_membrane Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cZ This compound receptor Histidine Kinase Receptor (AHK) cZ->receptor Binding AHP Histidine Phosphotransfer Proteins (AHPs) receptor->AHP Phosphorelay (P) RR_B Type-B Response Regulators (RRs) AHP->RR_B Phosphorylation (P) genes Cytokinin-Responsive Gene Expression RR_B->genes Activation RR_A Type-A Response Regulators (RRs) (Negative Feedback) RR_A->receptor Inhibition genes->RR_A Induction

Caption: Simplified cytokinin signaling pathway initiated by this compound.

Conclusion

This application note details a sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in plant samples. The use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility by correcting for matrix effects and procedural losses. The described sample preparation protocol using solid-phase extraction provides clean extracts suitable for LC-MS/MS analysis, while the optimized chromatographic and mass spectrometric conditions allow for reliable quantification at low concentrations. This method is a valuable tool for researchers investigating the physiological roles of this compound in plant biology.

Application Notes and Protocols: Preparation of Stable cis-Zeatin Stock Solutions for in Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zeatin is a naturally occurring cytokinin, a class of plant hormones that plays a crucial role in various aspects of plant growth and development, including cell division and shoot formation[1]. It exists as two geometric isomers: trans-Zeatin and cis-Zeatin. While trans-Zeatin is generally considered the more biologically active form, recent research has shown that this compound also possesses biological activity and may have distinct physiological roles, particularly in certain plant species or under specific conditions[1][2][3][4].

The reliability and reproducibility of in vitro assays involving this compound are critically dependent on the proper preparation and storage of stock solutions. Degradation or inaccurate concentration of the cytokinin can lead to variable and misleading results. These application notes provide detailed protocols for the preparation, storage, and handling of stable this compound stock solutions to ensure consistent performance in various research and drug development applications.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for preparing stable and accurate stock solutions.

PropertyValue
Formal Name 2Z-methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol
Molecular Formula C₁₀H₁₃N₅O
Molecular Weight 219.2 g/mol
Appearance Solid
Solubility Soluble in DMSO and Methanol

Experimental Protocols

Protocol 1: Preparation of a 10 mM Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is the recommended solvent due to its high solubilizing capacity for this compound and its compatibility with many in vitro assay systems at low final concentrations.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Pipettes

  • Vortex mixer

Procedure:

  • Weigh the Compound: Carefully weigh the desired amount of solid this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.19 mg of this compound.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. In this example, add 1 mL of DMSO.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.

  • Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This practice is crucial to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Label and Store: Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots as recommended in the storage and stability section.

Protocol 2: Preparation of Aqueous Working Solutions

For most in vitro assays, the concentrated DMSO stock solution must be diluted to a final working concentration in an aqueous buffer or cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Perform Serial Dilutions: It is recommended to perform serial dilutions to achieve the desired final concentration. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in your assay buffer (e.g., add 10 µL of the 10 mM stock to 990 µL of buffer).

  • Prepare Final Concentrations: From the 100 µM working solution, perform further dilutions to obtain the final concentrations required for your experiment. For instance, in callus growth assays, concentrations ranging from 0.1 to 1 µM are often used.

  • Solvent Control: It is critical to prepare a vehicle control that contains the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This accounts for any potential effects of the solvent on the biological system.

  • Use Immediately: Aqueous solutions of cytokinins are generally less stable than stock solutions in DMSO. It is recommended not to store aqueous working solutions for more than one day.

Data Presentation: Solubility and Stability

Proper storage is essential to maintain the integrity of this compound. The following tables summarize the recommended storage conditions and stability data. While specific stability studies on this compound are limited, data from the structurally similar trans-Zeatin provide valuable guidance.

Table 1: Solubility of Zeatin Isomers

CompoundSolventSolubilityNotes
This compound DMSOSolubleRecommended for primary stock solutions.
This compound MethanolSolubleAn alternative solvent for stock solutions.
trans-Zeatin (for reference)Aqueous BuffersSparingly solubleFirst dissolve in DMSO, then dilute with buffer.
trans-Zeatin (for reference)Acetic Acid50 mg/mL

Table 2: Storage and Stability of Zeatin

FormStorage TemperatureDurationStability Notes
Solid this compound -20°C≥ 4 yearsKeep dry and protected from light.
Stock Solution in DMSO -20°CUp to 1 monthBased on data for trans-Zeatin-d5. Aliquot to avoid freeze-thaw cycles.
Stock Solution in DMSO -80°CUp to 6 monthsBased on data for trans-Zeatin-d5. Recommended for long-term storage.
Aqueous Working Solution 4°C< 24 hoursPrepare fresh daily for best results.

Mandatory Visualizations

G Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation solid Weigh Solid This compound dissolve Dissolve in Anhydrous DMSO solid->dissolve vortex Vortex Until Dissolved dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot storage Store at -20°C or -80°C aliquot->storage thaw Thaw One Aliquot storage->thaw On day of experiment dilute Serially Dilute in Assay Buffer thaw->dilute assay Use in In Vitro Assay dilute->assay

Caption: Workflow for preparing this compound stock and working solutions.

G Simplified Cytokinin Signaling Pathway cZ This compound receptor Receptor (e.g., AHK) cZ->receptor Binds to phosphorelay Phosphorelay (AHP proteins) receptor->phosphorelay Activates response_reg Response Regulators (ARR proteins) phosphorelay->response_reg Activates gene_exp Gene Expression response_reg->gene_exp Regulates cell_response Cellular Response (e.g., Cell Division) gene_exp->cell_response Leads to

Caption: Simplified diagram of a generic cytokinin signaling pathway.

References

Application of cis-Zeatin in Plant Tissue Culture Media Formulations: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cis-Zeatin, a naturally occurring cytokinin, in plant tissue culture. This document outlines its role in plant development, presents comparative data on its activity, and offers detailed protocols for its application in micropropagation and other in vitro techniques.

Introduction

This compound is a purine-based cytokinin, an isomer of the more commonly used trans-Zeatin. While historically considered the less active of the two isomers, recent research has revealed that this compound plays distinct and significant roles in plant growth, development, and stress responses. In plant tissue culture, the choice and concentration of cytokinins are critical for steering morphogenesis, including shoot proliferation and root induction. Understanding the specific effects of this compound allows for the fine-tuning of media formulations to achieve desired outcomes in various plant species.

Although generally less potent than its trans-isomer in promoting cell division in classical bioassays, this compound is endogenously present in a wide range of plant species and can influence developmental processes.[1][2][3] Its application in tissue culture media can be particularly relevant for specific species or when aiming for particular developmental responses that may differ from those induced by more potent cytokinins.

Data Presentation: Comparative Activity of this compound and trans-Zeatin

The biological activity of this compound is generally lower than that of trans-Zeatin. The following table summarizes quantitative data from comparative bioassays.

BioassayPlant SystemParameter Measuredtrans-Zeatin Activity (EC₅₀)This compound Activity (EC₅₀)Activity Ratio (trans/cis)
Tobacco Callus GrowthNicotiana tabacumFresh Weight>50x more active-~50
Amaranthus BioassayAmaranthus speciesBetacyanin Synthesis1.8 µM>100 µM~55

Note: EC₅₀ (Half maximal effective concentration) represents the concentration of a substance that induces a response halfway between the baseline and maximum. A lower EC₅₀ indicates higher potency. The data clearly indicates the significantly higher potency of trans-Zeatin in these standard cytokinin bioassays.[4][5]

Signaling Pathway

Cytokinins, including this compound, exert their effects through a complex signaling pathway known as the two-component signaling (TCS) system, which is analogous to systems found in bacteria. The binding of cytokinin to its receptor initiates a phosphorelay cascade that ultimately leads to the activation of transcription factors and the regulation of cytokinin-responsive genes.

cytokinin_signaling CK_ext This compound Receptor Cytokinin Receptor (AHK) CK_ext->Receptor AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphotransfer TypeB_ARR Type-B ARR (Transcription Factor) AHP->TypeB_ARR Phosphotransfer TypeA_ARR Type-A ARR (Negative Regulator) TypeB_ARR->TypeA_ARR Activation Gene Cytokinin-Responsive Genes TypeB_ARR->Gene TypeA_ARR->Receptor Inhibition

Caption: Cytokinin signaling pathway initiated by this compound binding.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in plant tissue culture media. It is crucial to note that optimal concentrations are highly species-dependent and should be determined empirically.

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • 1N Sodium Hydroxide (NaOH)

    • Sterile distilled water

    • Sterile filter (0.22 µm)

    • Sterile storage bottles

  • Procedure:

    • To prepare a 1 mg/mL stock solution, accurately weigh 10 mg of this compound powder.

    • In a sterile container, dissolve the powder in a minimal amount of 1N NaOH (e.g., 0.5-1 mL).

    • Once fully dissolved, bring the final volume to 10 mL with sterile distilled water.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

    • Store the stock solution at -20°C for long-term use or at 4°C for short-term use.

Protocol 2: Comparative Analysis of this compound and trans-Zeatin for Shoot Proliferation

This protocol is designed to compare the efficacy of this compound and trans-Zeatin on shoot multiplication from nodal explants.

  • Explant Preparation:

    • Select healthy, young shoots from the mother plant.

    • Surface sterilize the shoots using a standard protocol (e.g., washing with detergent, followed by treatment with 70% ethanol and a sodium hypochlorite solution, and rinsing with sterile distilled water).

    • Excise nodal segments (1-2 cm in length) containing at least one axillary bud.

  • Culture Medium:

    • Prepare a basal medium such as Murashige and Skoog (MS) medium, supplemented with 3% (w/v) sucrose and solidified with 0.8% (w/v) agar.

    • Adjust the pH of the medium to 5.8 before autoclaving.

    • After autoclaving and cooling the medium to approximately 50°C, add the filter-sterilized this compound or trans-Zeatin stock solutions to achieve the desired final concentrations. A suggested range for comparison is: 0 (control), 0.1, 0.5, 1.0, 2.0, and 5.0 mg/L for both isomers.

    • Dispense the medium into sterile culture vessels.

  • Culture Conditions:

    • Inoculate one nodal explant per culture vessel.

    • Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod with a light intensity of 40-50 µmol/m²/s.

  • Data Collection and Analysis:

    • After 4-6 weeks, record the following data:

      • Percentage of explants responding (producing shoots)

      • Average number of new shoots per explant

      • Average shoot length (cm)

    • Statistically analyze the data to determine significant differences between the treatments.

Experimental Workflow

The following diagram illustrates a typical workflow for a plant tissue culture experiment designed to evaluate the effects of this compound.

experimental_workflow start Start explant_prep Explant Preparation (e.g., Nodal Segments) start->explant_prep media_prep Media Preparation (Basal Medium + varying conc. of this compound) start->media_prep inoculation Inoculation of Explants explant_prep->inoculation media_prep->inoculation incubation Incubation (Controlled Environment) inoculation->incubation data_collection Data Collection (Shoot number, length, etc.) incubation->data_collection analysis Statistical Analysis data_collection->analysis conclusion Conclusion analysis->conclusion

Caption: Workflow for evaluating this compound in plant tissue culture.

Conclusion

This compound, while less biologically active than its trans isomer in many standard assays, is a naturally occurring cytokinin with demonstrated physiological roles. Its application in plant tissue culture offers an alternative for researchers seeking to modulate plant development in vitro. The provided protocols and comparative data serve as a foundation for the systematic evaluation of this compound in various plant systems. Empirical determination of optimal concentrations is essential for successfully integrating this compound into media formulations for micropropagation and other tissue culture applications. Further research into the specific effects of this compound on different plant species will continue to elucidate its potential in plant biotechnology.

References

Determining the Optimal Concentration of cis-Zeatin for Root Growth Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal concentration of cis-Zeatin for root growth studies in various plant species. As research increasingly recognizes the biological activity of this compound, a naturally occurring cytokinin, understanding its dose-dependent effects on root architecture is crucial for agricultural and pharmaceutical research. While traditionally considered less active than its trans-isomer, recent studies demonstrate that this compound plays a significant role in modulating root development, including primary root elongation, lateral root formation, and overall root biomass.

The "optimal" concentration of this compound is highly dependent on the specific research objective and the plant species under investigation. Generally, like other cytokinins, this compound exhibits an inhibitory effect on primary root growth at higher concentrations. However, at lower concentrations or under specific environmental conditions such as nutrient stress, it may have neutral or even stimulatory effects on certain aspects of root development, such as root hair elongation. Therefore, determining the precise concentration requires careful dose-response analysis.

Data Presentation: Quantitative Effects of this compound on Root Growth

The following tables summarize the quantitative data from studies on Arabidopsis, rice, and maize, illustrating the dose-dependent effects of this compound on various root growth parameters.

Table 1: Effect of this compound on Arabidopsis thaliana Root Growth

Concentration (µM)Primary Root Length (% of Control)Lateral Root NumberRoot BiomassReference
0.01~100%Not ReportedNot Reported[1]
0.1~80%Not ReportedNot Reported[1]
1~50%Not ReportedNot Reported[1]
2.5Significantly reducedNot ReportedNot Reported[2]
10~40%Not ReportedNot Reported[1]

Table 2: Effect of this compound on Rice (Oryza sativa) Root Growth

Concentration (nM)Seminal Root Length (% of Control)Crown Root NumberReference
10~90%Not Reported
100~70%Not Reported
1000 (1 µM)~40%Decreased in overexpressors of cZ-O-glucosyltransferase

Table 3: Effect of this compound on Maize (Zea mays) Root Growth

Concentration (µM)Root LengthRoot Biomass (Fresh/Dry Weight)Experimental ConditionsReference
5ReducedReducedSeedling spray
50No significant effectNo significant effectSeed soaking, normal conditions
50Mitigated salt-induced reductionMitigated salt-induced reductionSeed soaking, salt stress

Experimental Protocols

Detailed methodologies for conducting root growth studies with this compound are provided below for Arabidopsis, rice, and maize.

Protocol 1: Arabidopsis thaliana Root Growth Assay

1. Plant Material and Sterilization:

  • Use Arabidopsis thaliana seeds (e.g., ecotype Columbia-0).

  • Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 5 minutes in a 20% bleach solution containing 0.05% Triton X-100.

  • Rinse the seeds 4-5 times with sterile distilled water.

2. Growth Medium and Plating:

  • Prepare half-strength Murashige and Skoog (MS) medium, including 1% (w/v) sucrose and solidified with 0.8% (w/v) agar. Adjust the pH to 5.7.

  • Autoclave the medium and cool to approximately 50-60°C.

  • Add filter-sterilized this compound stock solution to the medium to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM).

  • Pour the medium into square Petri dishes (100 x 100 mm).

  • After solidification, place the sterilized seeds in a row on the surface of the agar.

3. Growth Conditions:

  • Seal the plates with breathable tape.

  • Stratify the seeds by storing the plates at 4°C for 2-3 days in the dark to ensure uniform germination.

  • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C. Position the plates vertically to allow roots to grow along the surface of the medium.

4. Data Collection and Analysis:

  • After a specified growth period (e.g., 7-10 days), scan the plates using a flatbed scanner.

  • Measure the primary root length using image analysis software (e.g., ImageJ).

  • Count the number of emerged lateral roots.

  • For biomass determination, carefully remove seedlings from the agar, separate roots from shoots, and measure the fresh weight. For dry weight, dry the roots at 60°C for 48 hours before weighing.

Protocol 2: Rice (Oryza sativa) Root Growth Assay

1. Plant Material and Sterilization:

  • Use rice seeds (e.g., Oryza sativa L. cv. Nipponbare).

  • Dehusk the seeds and surface sterilize them with 70% ethanol for 1 minute, followed by 30 minutes in a 2.5% sodium hypochlorite solution.

  • Rinse the seeds thoroughly with sterile water.

2. Germination and Growth Medium:

  • Germinate the sterilized seeds on sterile, moist filter paper in the dark at 28°C for 2 days.

  • Prepare a hydroponic culture solution (e.g., half-strength Hoagland solution).

  • Add this compound to the desired final concentrations.

3. Growth Conditions:

  • Transfer the germinated seedlings to a floating mesh placed on top of the hydroponic solution in a container, ensuring the roots are submerged.

  • Grow the seedlings in a controlled environment with a 14-hour light/10-hour dark photoperiod at 28°C.

4. Data Collection and Analysis:

  • After the treatment period (e.g., 7 days), remove the seedlings from the hydroponic solution.

  • Measure the length of the seminal root.

  • Count the number of crown roots.

  • Determine root fresh and dry weight as described in the Arabidopsis protocol.

Protocol 3: Maize (Zea mays) Root Growth Assay

1. Plant Material and Sterilization:

  • Use maize seeds (e.g., Zea mays L.).

  • Surface sterilize the seeds with 70% ethanol for 2-3 minutes, followed by 15-20 minutes in a 1% sodium hypochlorite solution.

  • Rinse the seeds extensively with sterile water.

2. Germination and Treatment Application:

  • For seedling assays: Germinate seeds in sterile vermiculite or on moist filter paper for 3-4 days.

  • Transfer seedlings to a hydroponic system containing a nutrient solution (e.g., full-strength Hoagland solution) with the desired concentrations of this compound.

  • For seed soaking experiments: Prepare aqueous solutions of this compound at the desired concentrations. Soak the sterilized seeds in these solutions for a specified duration (e.g., 24 hours) before planting in soil or a hydroponic system.

3. Growth Conditions:

  • Grow the maize plants in a greenhouse or growth chamber with appropriate light, temperature, and humidity conditions (e.g., 16-hour light/8-hour dark photoperiod at 25-28°C).

4. Data Collection and Analysis:

  • Harvest the plants after the desired treatment period.

  • Carefully wash the roots to remove any growth medium or soil.

  • Measure primary root length and the number of lateral roots.

  • Determine root fresh and dry weight.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed Plant Seeds (e.g., Arabidopsis, Rice, Maize) sterilize Surface Sterilization seed->sterilize plate Plating / Hydroponics Setup sterilize->plate medium Prepare Growth Medium with this compound medium->plate grow Incubation in Controlled Environment plate->grow scan Scan Plates / Image Roots grow->scan biomass Determine Root Biomass (Fresh/Dry Weight) grow->biomass measure Measure Root Parameters (Length, Number) scan->measure stats Statistical Analysis measure->stats biomass->stats

Caption: Experimental workflow for determining the optimal this compound concentration for root growth studies.

This compound Signaling Pathway in Plant Root Cells

cis_zeatin_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cZ This compound CHK Cytokinin Receptor (AHK/CRE1) cZ->CHK Binding AHP Histidine Phosphotransfer Protein (AHP) CHK->AHP Phosphorylation ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphorylation Genes Cytokinin Response Genes ARR_B->Genes Transcription Activation ARR_A Type-A Response Regulator (ARR-A) ARR_A->AHP Negative Feedback Genes->ARR_A Transcription a

Caption: Simplified this compound signaling pathway in a plant root cell.

References

Application Note: Accurate Quantification of cis-Zeatin in Biological Matrices Using a Deuterium-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in plant biology, agricultural science, and natural product analysis.

Introduction

cis-Zeatin (cZ) is a naturally occurring cytokinin, a class of phytohormones that regulate numerous processes in plant growth and development, including cell division, differentiation, and responses to environmental stress[1][2]. Historically considered less active than its trans-isomer, recent research has highlighted the unique physiological roles of this compound, particularly under specific growth-limiting conditions[2][3]. Accurate quantification of endogenous cZ levels is critical to understanding its function. However, the analysis is challenging due to its low abundance in complex biological matrices.

The gold-standard analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision, the use of a stable isotope-labeled internal standard is indispensable. This note details the application of deuterium-labeled this compound (d-cZ) as an internal standard for the reliable quantification of cZ in plant tissues, following the principle of isotope dilution mass spectrometry. The use of a deuterated standard corrects for analyte loss during sample preparation and mitigates matrix effects during ionization, ensuring high-quality quantitative data[1].

Biological Context: this compound Metabolism and Signaling

Metabolism and Biosynthesis

This compound-type cytokinins are primarily synthesized via the tRNA degradation pathway. The process begins with the prenylation of specific tRNAs by tRNA-isopentenyltransferases (tRNA-IPTs). The resulting isopentenyladenine (iP)-containing tRNA can be hydroxylated to form this compound-containing tRNA. The active cytokinin bases are then released, likely through tRNA degradation. This compound can be inactivated or stored through conjugation (e.g., O-glucosylation by cZ-O-glucosyltransferases) or irreversibly degraded by cytokinin oxidase/dehydrogenase (CKX) enzymes.

cluster_enzymes tRNA tRNA (UNN-) i6A_tRNA i6A-tRNA tRNA->i6A_tRNA Prenylation cio6A_tRNA c-io6A-tRNA i6A_tRNA->cio6A_tRNA cZR This compound Riboside (cZR) cio6A_tRNA->cZR cZ This compound (cZ) (Active Form) cZR->cZ cZOG This compound-O-Glucoside (Storage) cZ->cZOG Reversible Degradation Degradation Products cZ->Degradation Irreversible tRNA_IPT tRNA-IPTs Hydroxylation Hydroxylation Release tRNA Degradation Conversion Conversion cZOGT cZOGT CKX CKX

Caption: Simplified metabolic pathway of cis-Zeatin.
Signaling Pathway

Active cytokinins like this compound are perceived by membrane-bound histidine kinase (HK) receptors, such as AHK2 and AHK3 in Arabidopsis. Ligand binding initiates a phosphorelay cascade. The receptor autophosphorylates and transfers the phosphoryl group to histidine phosphotransfer proteins (AHPs). The AHPs then shuttle the phosphoryl group to the nucleus, where they activate Arabidopsis Response Regulators (ARRs). Type-B ARRs are transcription factors that, upon activation, regulate the expression of cytokinin-responsive genes, leading to a physiological response.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cZ This compound Receptor AHK Receptor (in Membrane) cZ->Receptor Binds AHP AHP Receptor->AHP Phosphorelay (P) AHP_P AHP-P AHP->AHP_P ARRB Type-B ARR AHP_P->ARRB Phosphorelay (P) ARRB_P Type-B ARR-P (Active) ARRB->ARRB_P Genes Gene Expression ARRB_P->Genes Activates Response Physiological Response Genes->Response

Caption: Canonical cytokinin two-component signaling pathway.

Experimental Protocol: Quantification of this compound

This protocol provides a general workflow for the extraction, purification, and quantification of this compound from plant tissue using a deuterium-labeled internal standard.

Materials and Reagents
  • Plant Tissue: Fresh or flash-frozen in liquid nitrogen.

  • Internal Standard (IS): Deuterium-labeled this compound (e.g., d5-cis-Zeatin), stock solution in methanol.

  • Extraction Buffer: Modified Bieleski buffer (e.g., methanol/water/formic acid, 15:4:1, v/v/v), pre-chilled to -20°C.

  • Solvents: LC-MS grade methanol, acetonitrile, formic acid, and water.

  • Solid-Phase Extraction (SPE): C18 and/or SCX cartridges.

  • Equipment: Homogenizer, refrigerated centrifuge, sample evaporator (nitrogen stream), LC-MS/MS system.

Methodology
  • Sample Homogenization and Extraction:

    • Weigh 10-50 mg of frozen plant tissue into a 2 mL tube containing ceramic beads.

    • Add a known amount of deuterium-labeled this compound internal standard (e.g., 1 pmol).

    • Add 1 mL of pre-chilled extraction buffer.

    • Homogenize the tissue thoroughly (e.g., using a bead beater for 2 min at 30 Hz).

    • Incubate on a shaker at 4°C for 1 hour.

    • Centrifuge at 14,000 rpm for 15 min at 4°C.

    • Collect the supernatant.

  • Purification using Solid-Phase Extraction (SPE):

    • Evaporate the supernatant to dryness under a nitrogen stream.

    • Reconstitute the residue in a suitable loading buffer (e.g., 1% formic acid).

    • Condition a C18 SPE cartridge with methanol followed by the loading buffer.

    • Load the sample onto the cartridge.

    • Wash the cartridge with the loading buffer to remove polar impurities.

    • Elute the cytokinins with methanol.

    • Optional: Further cleanup can be performed using a cation-exchange (SCX) cartridge for higher purity.

  • LC-MS/MS Analysis:

    • Evaporate the eluted fraction to dryness and reconstitute in the initial mobile phase (e.g., 5% acetonitrile with 0.1% formic acid).

    • Inject the sample into the LC-MS/MS system.

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both endogenous this compound and the deuterium-labeled internal standard.

Experimental Workflow Diagram

Start 1. Sample Collection (Plant Tissue) Spike 2. Add d-cZ Internal Standard Start->Spike Extract 3. Homogenization & Extraction Spike->Extract Purify 4. Solid-Phase Extraction (SPE) Extract->Purify Analyze 5. LC-MS/MS Analysis (MRM Mode) Purify->Analyze Quantify 6. Data Processing & Quantification Analyze->Quantify End Result: [this compound] concentration Quantify->End

Caption: General workflow for cytokinin quantification.

Data Presentation and Quantification

Quantification is achieved by calculating the peak area ratio of the endogenous analyte to the known concentration of the spiked internal standard. A calibration curve prepared with unlabeled standards and a fixed amount of the internal standard is used to determine the absolute concentration.

The results should be presented in a clear, tabular format, allowing for easy comparison across different sample types or experimental conditions.

Table 1: Representative Quantification of this compound and Related Cytokinins in Maize Tissues. (Data is illustrative, adapted from patterns observed in published literature)

Cytokinin CompoundRoot (pmol/g FW)Stem (pmol/g FW)Leaf (pmol/g FW)Kernel (pmol/g FW)
This compound (cZ)15.2 ± 1.811.5 ± 1.38.9 ± 0.925.6 ± 2.5
This compound Riboside (cZR)22.1 ± 2.518.4 ± 2.114.3 ± 1.540.1 ± 3.8
This compound-O-Glucoside5.4 ± 0.62.1 ± 0.31.5 ± 0.235.8 ± 3.1
trans-Zeatin (tZ)4.5 ± 0.56.8 ± 0.75.2 ± 0.685.3 ± 7.9

The protocol described herein, utilizing deuterium-labeled this compound as an internal standard, provides a robust and accurate method for the quantification of endogenous this compound. This approach is essential for advancing our understanding of the complex roles this cytokinin plays in plant physiology, stress response, and development. The high selectivity and sensitivity of LC-MS/MS, combined with the precision afforded by isotope dilution, make this the definitive method for researchers in the field.

References

Detecting cis-Zeatin: A Detailed Guide to Immunoassay and ELISA Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The accurate quantification of cis-Zeatin, a naturally occurring cytokinin, is crucial for understanding its role in plant growth, development, and stress responses. While historically considered less active than its trans-isomer, recent research has highlighted the unique physiological functions of this compound, spurring the need for sensitive and specific detection methods. Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a powerful platform for the high-throughput and quantitative analysis of this compound in various biological matrices.

This document provides detailed protocols and application notes for the detection of this compound using immunoassay and ELISA techniques. It is intended to guide researchers, scientists, and professionals in drug development in the selection and implementation of appropriate analytical methods for their specific research needs. The information compiled herein is based on commercially available kits and published research, with a focus on providing practical, step-by-step instructions and relevant performance data.

The primary immunoassay format for small molecules like this compound is the competitive ELISA . In this assay, free this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample. This method provides high sensitivity and specificity, though careful consideration of antibody cross-reactivity with other cytokinins is essential for accurate quantification.

Quantitative Data Summary

The performance of immunoassays for this compound can be influenced by the specificity of the antibody and the assay format. The following table summarizes key quantitative data for commercially available antibodies and ELISA kits. It is important to note that many commercially available antibodies are raised against this compound Riboside, but exhibit cross-reactivity with this compound.

ParameterAgrisera this compound Riboside ELISA KitPolyclonal Antibody (Rabbit anti-cis-Zeatin Riboside)Monoclonal Antibody (anti-cis-Zeatin Riboside)
Assay Type Competitive ELISACan be used in competitive ELISA or RIAFluorescence competitive ELISA (F-ELISA)
Sensitivity 0.01 to 10 pmol/50 µl[1]Detection limit: 12 pg (34 fmol)[2]Femtomole quantities[3]
Midrange (IC50) Not explicitly stated149 pg (422 fmol)[2]Not explicitly stated
Cross-Reactivity Not specified for this compoundSignificant cross-reactivity with zeatin and other cytokinins has been reported for similar polyclonal antibodies.[1]Useful for quantification of this compound.
Sample Volume 50 µlDependent on assay setupDependent on assay setup
Assay Time 4-5 hoursDependent on assay setupDependent on assay setup

Experimental Protocols

Sample Preparation from Plant Tissues

Proper sample extraction and purification are critical for accurate this compound quantification, as plant matrices can contain interfering substances. The following is a general protocol adapted from commercially available ELISA kit instructions.

Materials:

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction buffer: 80% methanol

  • Internal standards (e.g., deuterated this compound) - Optional, for validation with mass spectrometry

  • Centrifuge

  • Solid-Phase Extraction (SPE) C18 cartridges

  • 0.02 M Tris-HCl buffer (pH 7.4)

Procedure:

  • Freeze 100-200 mg of fresh plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a centrifuge tube and add 1 mL of ice-cold 80% methanol.

  • Vortex thoroughly and incubate at -20°C for at least 1 hour (overnight is recommended for optimal extraction).

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant. Re-extract the pellet with another 1 mL of 80% methanol, vortex, and centrifuge again.

  • Pool the supernatants.

  • For purification, pass the pooled supernatant through a C18 SPE cartridge pre-conditioned with methanol and then with water.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the cytokinins with 80% methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried extract in a known volume of 0.02 M Tris-HCl buffer (pH 7.4) for use in the ELISA.

Competitive ELISA Protocol for this compound Quantification

This protocol is a generalized procedure for a competitive ELISA and should be optimized based on the specific antibody and reagents used.

Materials:

  • 96-well microplate coated with anti-cytokinin antibodies

  • This compound standards of known concentrations

  • Prepared plant extracts

  • This compound-Horseradish Peroxidase (HRP) conjugate (or other enzyme conjugate)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Standard and Sample Addition: Add 50 µL of this compound standards and prepared plant extracts to the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction: Add 50 µL of this compound-HRP conjugate to each well.

  • Incubation: Gently mix and incubate the plate for 1-2 hours at 37°C.

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with 250 µL of wash buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on a clean paper towel.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

  • Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of this compound in the plant extracts. The concentration will be inversely proportional to the absorbance.

Visualizations

This compound Metabolism and Signaling Pathway

cis_Zeatin_Pathway cluster_biosynthesis Biosynthesis cluster_signaling Signaling & Metabolism tRNA tRNA tRNA-IPT tRNA-IPT tRNA->tRNA-IPT iP-tRNA iP-tRNA tRNA-IPT->iP-tRNA Hydroxylation Hydroxylation iP-tRNA->Hydroxylation cZ-tRNA cZ-tRNA Hydroxylation->cZ-tRNA tRNA degradation tRNA degradation cZ-tRNA->tRNA degradation This compound This compound tRNA degradation->this compound cis-Zeatin_node This compound Receptor Receptor cis-Zeatin_node->Receptor CKX Cytokinin Oxidase cis-Zeatin_node->CKX Glucosylation Glucosylation cis-Zeatin_node->Glucosylation Phosphorelay Phosphorelay Receptor->Phosphorelay Response Gene Expression, Cell Division Phosphorelay->Response Degradation Degradation CKX->Degradation Inactive_form Inactive Glucosides Glucosylation->Inactive_form

Caption: Overview of this compound biosynthesis, signaling, and metabolism in plants.

Experimental Workflow for this compound ELISA

ELISA_Workflow Start Sample_Prep Sample Preparation (Extraction & Purification) Start->Sample_Prep Add_Sample_Standard Add Standards & Samples Sample_Prep->Add_Sample_Standard Plate_Coating Antibody-Coated 96-Well Plate Plate_Coating->Add_Sample_Standard Add_Conjugate Add this compound-HRP Conjugate Add_Sample_Standard->Add_Conjugate Incubation Incubate (Competitive Binding) Add_Conjugate->Incubation Wash Wash Wells Incubation->Wash Add_Substrate Add TMB Substrate Wash->Add_Substrate Color_Development Incubate (Color Development) Add_Substrate->Color_Development Stop_Reaction Add Stop Solution Color_Development->Stop_Reaction Read_Absorbance Read Absorbance at 450nm Stop_Reaction->Read_Absorbance Data_Analysis Data Analysis (Standard Curve) Read_Absorbance->Data_Analysis End Data_Analysis->End

Caption: Step-by-step workflow for the competitive ELISA of this compound.

Applications in Research and Drug Development

Immunoassays for this compound are valuable tools in various research areas:

  • Plant Physiology and Agriculture: These assays are instrumental in studying the role of this compound in plant growth, seed development, and responses to biotic and abiotic stress. For instance, monitoring this compound levels can provide insights into a plant's stress tolerance, potentially guiding the development of more resilient crops.

  • Drug Discovery and Development: While direct applications in human drug development are less common, immunoassays for phytohormones like this compound are relevant in the screening and development of plant growth regulators. In the context of drug discovery, competitive immunoassays for small molecules serve as a model for high-throughput screening of compound libraries to identify molecules that can modulate specific biological pathways. The principles and workflows of the this compound ELISA can be adapted for screening small molecule inhibitors or activators of enzymes involved in cytokinin signaling or metabolism, which could have applications in agriculture or biotechnology.

References

Unraveling the Transcriptional Response to cis-Zeatin: A Protocol for Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This application note provides a detailed protocol for researchers, scientists, and drug development professionals to study the changes in gene expression in response to cis-Zeatin, a naturally occurring cytokinin. This document outlines the methodologies for cell culture and treatment, RNA isolation, and subsequent gene expression analysis using RNA sequencing and quantitative real-time PCR. Additionally, it includes a summary of expected quantitative data and visual representations of the signaling pathway and experimental workflow.

Introduction

Cytokinins are a class of plant hormones that play a pivotal role in various aspects of plant growth and development, including cell division, differentiation, and senescence.[1][2] this compound is a naturally occurring isomer of zeatin, and while historically considered less active than its trans-isomer, recent studies have highlighted its significant biological functions and distinct roles in plant physiology and stress responses.[1][3][4] Understanding the molecular mechanisms underlying this compound action is crucial for agricultural and biotechnological applications. This protocol provides a comprehensive framework for investigating the genome-wide transcriptional changes induced by this compound treatment in model plant systems such as Arabidopsis thaliana.

Materials and Methods

Plant Material and Growth Conditions
  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype) are surface-sterilized and sown on Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose and 0.8% (w/v) agar.

  • Seeds are stratified at 4°C for 2 days to ensure uniform germination.

  • Seedlings are grown under long-day conditions (16 hours light / 8 hours dark) at 22°C.

This compound Treatment
  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.

  • Grow Arabidopsis seedlings for 10-14 days in liquid MS medium.

  • On the day of the experiment, add this compound to the liquid culture to a final concentration of 1-5 µM. A vehicle control (DMSO) should be run in parallel.

  • Harvest whole seedlings or specific tissues (e.g., roots, shoots) at various time points after treatment (e.g., 30 minutes, 1 hour, 3 hours, 6 hours, 24 hours).

  • Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C until RNA extraction.

RNA Isolation and Quality Control
  • Total RNA is extracted from the frozen plant tissue using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

  • The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • The integrity of the RNA is evaluated by gel electrophoresis or using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Intact ribosomal RNA bands (28S and 18S) are indicative of high-quality RNA.

RNA Sequencing (RNA-Seq)
  • Library Preparation: High-quality total RNA (e.g., 1 µg) is used for library construction. Poly(A) mRNA is enriched using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis. The resulting double-stranded cDNA is subjected to end-repair, A-tailing, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.

    • Alignment: The cleaned reads are aligned to the reference genome (e.g., Arabidopsis thaliana TAIR10) using a splice-aware aligner such as HISAT2 or STAR.

    • Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Differentially expressed genes (DEGs) between this compound-treated and control samples are identified using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

Quantitative Real-Time PCR (qRT-PCR) Validation
  • cDNA Synthesis: 1 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's protocol.

  • Primer Design: Primers for target genes and a reference gene (e.g., ACTIN2 or UBIQUITIN10) are designed using software like Primer3. Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.

  • qRT-PCR Reaction: The qRT-PCR reaction is typically performed in a 10-20 µL volume containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

  • Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step at 95°C for 2-10 minutes, followed by 40 cycles of denaturation at 95°C for 10-15 seconds and annealing/extension at 60°C for 30-60 seconds. A melting curve analysis is performed at the end to verify the specificity of the amplification.

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalizing the expression to the reference gene.

Expected Quantitative Data

The following table summarizes hypothetical quantitative data for the expression of known cytokinin-responsive genes in Arabidopsis thaliana seedlings treated with 5 µM this compound for 3 hours. The data is presented as fold change relative to a mock-treated control.

Gene IDGene NameFunctionFold Change (this compound/Control)
AT3G53450ARR5Type-A Response Regulator8.5
AT1G19050ARR7Type-A Response Regulator6.2
AT1G74890ARR15Type-A Response Regulator4.8
AT2G40670CKX4Cytokinin Oxidase/Dehydrogenase3.1
AT4G29740LOG7Lonely Guy (Cytokinin Activation)2.5
AT5G20040IPT9Isopentenyltransferase (this compound biosynthesis)-1.8

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the this compound signaling pathway and the experimental workflow for studying gene expression changes.

cis_Zeatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cZ This compound AHK AHK Receptors (AHK2, AHK3, CRE1/AHK4) cZ->AHK Binding & Autophosphorylation AHP AHPs (Histidine Phosphotransfer Proteins) AHK->AHP Phosphorelay ARR_B Type-B ARRs (Transcription Factors) AHP->ARR_B Phosphorelay & Nuclear Import ARR_A Type-A ARRs (Negative Regulators) ARR_B->ARR_A Transcriptional Activation Genes Cytokinin-Responsive Genes ARR_B->Genes Transcriptional Activation ARR_A->AHP Negative Feedback (Inhibition of Phosphorelay)

This compound Signaling Pathway.

Experimental_Workflow cluster_downstream Gene Expression Analysis cluster_rnaseq cluster_qrtpcr start Plant Growth (Arabidopsis seedlings) treatment This compound Treatment (and Control) start->treatment harvest Tissue Harvest & Snap Freezing treatment->harvest rna_extraction RNA Extraction & QC harvest->rna_extraction rna_seq RNA Sequencing rna_extraction->rna_seq qrt_pcr qRT-PCR Validation rna_extraction->qrt_pcr lib_prep Library Prep rna_seq->lib_prep cdna_synthesis cDNA Synthesis qrt_pcr->cdna_synthesis sequencing Sequencing lib_prep->sequencing data_analysis_rna Data Analysis (DEG Identification) sequencing->data_analysis_rna qpcr qPCR Reaction cdna_synthesis->qpcr data_analysis_q Data Analysis (Relative Expression) qpcr->data_analysis_q

Experimental Workflow.

Conclusion

This protocol provides a robust and reproducible method for investigating the effects of this compound on gene expression in plants. The combination of high-throughput RNA sequencing and targeted qRT-PCR validation allows for both a global and a detailed view of the transcriptional changes induced by this important cytokinin. The findings from such studies will contribute to a deeper understanding of cytokinin signaling and its role in plant development and stress responses.

References

Application Notes and Protocols for Analyzing cis-Zeatin Transport and Distribution in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

cis-Zeatin (cZ) is a naturally occurring cytokinin, a class of plant hormones that regulate a wide array of physiological and developmental processes. For many years, cZ was considered an inactive or significantly less active isomer of trans-zeatin (tZ)[1][2]. However, accumulating evidence suggests that cZ and its derivatives are ubiquitous in the plant kingdom and play distinct roles, particularly in developmental stages with limited growth and in response to environmental stress[1][3][4]. Analyzing the transport and spatial distribution of cZ is crucial for understanding its specific biological functions.

These application notes provide an overview of current methodologies for the analysis of cZ transport and distribution, targeted at researchers in plant biology and related fields. Detailed protocols for key experimental procedures are included to facilitate their implementation.

Application Notes

Quantification of this compound and its Derivatives

Accurate quantification of endogenous cZ levels in different tissues and organs is the foundation for studying its distribution. The primary challenge lies in its low abundance and the need to separate it from the more abundant and biologically active tZ isomer.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for cytokinin analysis due to its high selectivity and sensitivity. The method allows for the simultaneous quantification of cZ, cZR (this compound riboside), cZ-glucosides, and other cytokinin types from a single, small tissue sample. Key steps involve tissue extraction using a buffer that minimizes enzymatic degradation (e.g., modified Bieleski buffer), purification via solid-phase extraction (SPE), and separation using ultra-performance liquid chromatography (UPLC) followed by detection with a tandem mass spectrometer. The use of deuterium-labeled internal standards is critical for accurate quantification.

  • Immunoassays (ELISA): Enzyme-linked immunosorbent assays using monoclonal antibodies specific to cZ derivatives can also be employed. While generally having higher throughput, immunoassays can suffer from cross-reactivity with other cytokinins, often necessitating prior chromatographic separation of the extract to ensure specificity.

Analysis of this compound Transport

Understanding how cZ moves within the plant requires methods to track its movement over both long and short distances.

  • Long-Distance Transport Analysis:

    • Grafting Experiments: Micrografting techniques, particularly in model organisms like Arabidopsis thaliana, are powerful tools to study root-to-shoot or shoot-to-root transport of signaling molecules. By grafting a scion onto a rootstock of a different genotype (e.g., a cZ biosynthesis mutant like atipt2,9 grafted onto a wild-type rootstock), one can determine the direction and effect of long-distance cZ transport. Analysis of xylem or phloem sap collected from grafted plants can provide direct evidence of cZ translocation.

    • Xylem and Phloem Sap Analysis: Collecting and analyzing the composition of xylem and phloem sap allows for the direct identification and quantification of translocated cytokinins. LC-MS/MS is used to analyze the sap, revealing the specific forms of cZ being transported.

  • Short-Distance and Cellular Transport Analysis:

    • Radiolabeling Studies: Feeding plant tissues, cell cultures, or protoplasts with radio-labeled cZ (e.g., [³H]cZ) allows for the tracking of its uptake, metabolism, and efflux. These experiments can determine the kinetics of transport across the plasma membrane and whether it is an energy-dependent process.

    • Heterologous Expression Systems: Genes encoding potential cytokinin transporters can be expressed in heterologous systems like Saccharomyces cerevisiae (yeast) or Xenopus oocytes. These systems lack endogenous plant transporters, allowing for the unambiguous characterization of a specific transporter's substrate specificity (including for cZ) and transport kinetics through direct uptake assays with radiolabeled substrates. This approach has been used to characterize members of the Purine Permease (PUP) and ATP-Binding Cassette (ABC) transporter families.

In Situ Localization of this compound

Visualizing the precise location of cZ within plant tissues can provide insights into its sites of action. While direct visualization of a small molecule like cZ is challenging, indirect methods can be used:

  • Immunolocalization: This technique uses highly specific antibodies against cZ to detect its presence in fixed and sectioned plant tissues. However, the specificity of antibodies and potential for artifacts must be carefully controlled.

  • Promoter-Reporter Gene Fusions: The expression patterns of genes involved in cZ metabolism or transport can serve as a proxy for its distribution. Fusing the promoter of a cZ-specific glucosyltransferase or a transporter gene to a reporter like β-glucuronidase (GUS) or a fluorescent protein can reveal the specific cells and tissues where cZ is likely synthesized, conjugated, or transported.

Data Presentation

Quantitative data on cytokinin distribution is essential for comparative analysis.

Table 1: Relative Abundance of this compound (cZ) and trans-Zeatin (tZ) Type Cytokinins in Select Plant Species.

Plant GroupSpeciesPredominant Zeatin IsomerReference
Angiosperm (Monocot)Zea maysThis compound
Angiosperm (Monocot)Oryza sativa (Rice)This compound
Angiosperm (Eudicot)Arabidopsis thalianatrans-Zeatin
Angiosperm (Eudicot)Pisum sativum (Pea)This compound
Angiosperm (Eudicot)Phaseolus vulgaris (Bean)trans-Zeatin
GymnospermGinkgo bilobatrans-Zeatin
GymnospermCryptomeria japonicaSimilar amounts of both

Table 2: Substrate Specificity of Characterized Cytokinin Transporters.

TransporterFamilyOrganismSubstratesTransport TypeReference
AtPUP1PUPArabidopsis thalianaAdenine, trans-Zeatin, this compoundInflux
AtPUP2PUPArabidopsis thalianaAdenine, trans-Zeatin, this compoundInflux
AtABCG14ABCGArabidopsis thalianatrans-Zeatin riboside (tZR)Efflux (long-distance)
AtENT1ENTArabidopsis thalianaAdenosine, NucleosidesInflux
AtENT3ENTArabidopsis thalianaAdenosine, NucleosidesInflux

Visualizations of Pathways and Workflows

cis_Zeatin_Pathway This compound Metabolism and Transport cluster_Cell Plant Cell cluster_Cytosol Cytosol / ER cluster_legend Legend tRNA UNN-tRNA tRNA_IPT tRNA-IPTs (IPT2, IPT9 in At) tRNA->tRNA_IPT iP_tRNA iP-tRNA Hydroxylase Hydroxylase (on tRNA) iP_tRNA->Hydroxylase cZ_tRNA cZ-tRNA (c-io6A37-tRNA) tRNA_degrad tRNA Degrading Enzymes (?) cZ_tRNA->tRNA_degrad cZR cZR (this compound Riboside) LOG LOGs cZR->LOG cZ Active cZ (this compound) cZOGT cZOGT cZ->cZOGT cZNGT cZNGT cZ->cZNGT CKX CKX cZ->CKX ABCG ABC Transporters (e.g., ABCG14 for tZ) cZ->ABCG Efflux tRNA_IPT->iP_tRNA Hydroxylase->cZ_tRNA tRNA_degrad->cZR LOG->cZ cZOG cZ-O-Glucoside (Storage) cZNG cZ-N-Glucoside (Inactive) Degradation Degradation Products cZOGT->cZOG cZNGT->cZNG CKX->Degradation PUP PUP Transporters (e.g., AtPUP1/2) ENT ENT Transporters cZ_ext Apoplastic cZ cZ_ext->PUP Influx cZR_ext Apoplastic cZR cZR_ext->ENT Influx key1 Active Cytokinin key2 Cytokinin Precursor/Riboside key3 Enzyme key4 Inactive/Storage Form key5 Transporter

Caption: Overview of this compound metabolism, inactivation, and membrane transport pathways in a plant cell.

LCMS_Workflow Experimental Workflow for cZ Quantification Harvest 1. Harvest Plant Tissue (e.g., roots, leaves) Freeze 2. Flash Freeze in Liquid N2 & Weigh Frozen Tissue Harvest->Freeze Extract 3. Homogenize & Extract (Modified Bieleski Buffer + Labeled Internal Standards) Freeze->Extract Purify 4. Purify via Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Extract->Purify Dry 5. Evaporate to Dryness & Reconstitute Purify->Dry Analyze 6. UPLC-MS/MS Analysis Dry->Analyze Quantify 7. Data Processing & Quantification (Compare peak areas of endogenous cZ to internal standard) Analyze->Quantify

Caption: A generalized workflow for the extraction and quantification of this compound using LC-MS/MS.

Grafting_Workflow Grafting Workflow for Transport Analysis cluster_graft Micrografting Procedure Start Select Seedlings (e.g., Wild-Type & cZ Mutant) Cut 1. Excise Scion (shoot) and Rootstock (root system) Start->Cut Join 2. Join Scion & Rootstock (e.g., WT shoot on mutant root) Cut->Join Heal 3. Culture on sterile medium in high humidity to allow healing Join->Heal Grow Transfer healed graft to soil and grow Analyze Analyze cZ levels in shoot/root tissues or observe phenotype Grow->Analyze

Caption: Workflow illustrating a reciprocal grafting experiment to study long-distance cZ transport.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound by UPLC-MS/MS

This protocol is adapted from methods described for cytokinin analysis in Arabidopsis and other plants.

Materials:

  • Plant tissue (10-20 mg fresh weight)

  • Liquid nitrogen

  • Modified Bieleski extraction buffer (60% methanol, 10% formic acid, 30% water)

  • Deuterium-labeled internal standards for cytokinins (including cZ)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Methanol, Formic Acid, Acetonitrile (LC-MS grade)

  • UPLC system coupled to a tandem quadrupole mass spectrometer

Procedure:

  • Sample Collection: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

  • Homogenization and Extraction: a. Weigh 10-20 mg of frozen tissue. b. Add 0.5 mL of ice-cold modified Bieleski buffer. c. Add the cocktail of labeled internal standards (e.g., 0.25 pmol of cZ-d₅ per sample). d. Homogenize the tissue using a bead beater for 2 minutes at 4°C. e. Centrifuge at 15,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification: a. Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water. b. Load the supernatant onto the conditioned cartridge. c. Wash the cartridge with 1 mL of water to remove highly polar impurities. d. Elute the cytokinins with 1 mL of 80% methanol.

  • Sample Preparation for LC-MS/MS: a. Evaporate the eluate to dryness under a vacuum. b. Reconstitute the dried sample in 50 µL of the initial mobile phase (e.g., 5% acetonitrile with 0.1% formic acid). c. Centrifuge to pellet any insoluble material and transfer the supernatant to an LC vial.

  • UPLC-MS/MS Analysis: a. Inject the sample onto a reverse-phase UPLC column (e.g., Acquity UPLC BEH Shield RP18). b. Separate the cytokinin isomers using a gradient of mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile). The gradient must be optimized to achieve baseline separation of cis- and trans-zeatin. c. Detect and quantify using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-product ion transitions for endogenous cZ and its labeled internal standard.

  • Data Analysis: a. Integrate the peak areas for endogenous cZ and the labeled internal standard. b. Calculate the concentration of cZ in the original sample based on the peak area ratio and the known amount of internal standard added.

Protocol 2: Analysis of Root-to-Shoot Transport Using Micrografting

This protocol describes a general approach for hypocotyl grafting in Arabidopsis thaliana to investigate the movement of cZ.

Materials:

  • Seeds of wild-type (WT) and a relevant mutant (e.g., atipt2,9 double mutant, deficient in cZ biosynthesis).

  • Sterile petri dishes with germination medium (e.g., 0.5x MS, 1% sucrose, 0.8% agar).

  • Surgical blades or micro-scalpels.

  • Stereomicroscope.

  • Growth chamber.

Procedure:

  • Seedling Growth: a. Sterilize and sow WT and mutant seeds on separate sterile plates. b. Grow vertically for 5-7 days under controlled conditions (e.g., 16h light/8h dark photoperiod) until hypocotyls are sufficiently elongated.

  • Micrografting: a. Perform all manipulations in a sterile laminar flow hood. b. Under a stereomicroscope, use a clean blade to make a transverse cut through the hypocotyl of both the scion (shoot donor) and rootstock (root donor) seedlings. c. Carefully place the desired scion onto the desired rootstock. Create all four combinations for a reciprocal grafting experiment: WT/WT (control), mutant/mutant (control), WT/mutant, and mutant/WT. d. Transfer the grafted seedlings to a new plate with fresh medium. No collars are typically needed if the agar provides sufficient support.

  • Healing and Growth: a. Place the plates in a growth chamber with high humidity and low light for 7-10 days to promote graft union formation. b. After successful healing (indicated by new leaf growth), transfer the plants to soil. c. Regularly inspect and remove any adventitious roots that form from the scion.

  • Analysis: a. After a period of growth (e.g., 2-3 weeks), harvest shoot and root tissues separately from each successful graft. b. Analyze the tissues for cZ content using the LC-MS/MS protocol described above. c. Interpretation: If cZ is detected in the shoot of a mutant scion grafted onto a WT rootstock, it provides strong evidence for root-to-shoot transport of cZ.

Protocol 3: Characterization of this compound Transport in a Yeast System

This protocol outlines how to test if a candidate plant gene encodes a cZ transporter using a yeast expression system.

Materials:

  • Yeast expression vector (e.g., pDR195).

  • Yeast strain deficient in purine transport (e.g., fcy2 mutant).

  • cDNA of the candidate transporter gene.

  • Radio-labeled [³H]this compound.

  • Yeast transformation reagents and growth media.

  • Scintillation counter.

Procedure:

  • Vector Construction: Clone the full-length coding sequence of the candidate transporter gene into the yeast expression vector. Also, prepare an empty vector control.

  • Yeast Transformation: Transform the yeast strain with the transporter-containing plasmid and the empty vector control plasmid. Select for transformed cells on appropriate selection media.

  • Transport Assay: a. Grow liquid cultures of the transformed yeast cells to mid-log phase. b. Harvest the cells by centrifugation, wash them with ice-cold uptake buffer (e.g., a buffered solution at pH 5.5). c. Resuspend the cells in the uptake buffer to a known density. d. Initiate the uptake assay by adding radio-labeled [³H]cZ to a final concentration (e.g., 10 µM). e. At various time points (e.g., 1, 5, 10, 20 minutes), take aliquots of the cell suspension and immediately filter them through a glass fiber filter to separate cells from the medium. f. Quickly wash the filters with ice-cold buffer to remove non-transported substrate.

  • Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity retained by the cells using a scintillation counter.

  • Data Analysis: a. Plot the amount of [³H]cZ taken up over time. b. A significantly higher rate of uptake in cells expressing the candidate transporter compared to the empty vector control indicates that the protein can transport cZ. c. (Optional) Competition Assay: Perform the uptake assay in the presence of various unlabeled compounds (e.g., tZ, adenine, isopentenyladenine) to determine the substrate specificity of the transporter. A reduction in [³H]cZ uptake in the presence of a competitor suggests it is also a substrate.

References

Troubleshooting & Optimization

How to prevent the degradation of cis-Zeatin during sample extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of cis-Zeatin degradation during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction important?

Q2: What are the primary causes of this compound degradation during sample extraction?

A2: The main factors contributing to this compound degradation during extraction are enzymatic activity, exposure to light, and suboptimal temperature and pH conditions.[3] Endogenous plant enzymes, such as cytokinin oxidases/dehydrogenases (CKX), can rapidly degrade cytokinins.[4] Additionally, exposure to light, particularly fluorescent light, can cause isomerization of the more stable trans-Zeatin to this compound, which can indirectly affect the accurate quantification of the native this compound pool.[3]

Q3: How can I minimize enzymatic degradation of this compound?

A3: To minimize enzymatic degradation, it is critical to immediately freeze plant samples in liquid nitrogen upon harvesting and to use a suitable extraction buffer that inactivates enzymes. A commonly used and effective extraction solvent is a modified Bieleski's buffer, which typically contains methanol, formic acid, and water. Performing all extraction steps at low temperatures (e.g., on ice or at 4°C) is also essential.

Q4: What are the optimal storage conditions for this compound samples and standards?

A4: For long-term storage, this compound samples and stock solutions should be stored at -80°C. For short-term storage (up to a month), -20°C is acceptable. It is also crucial to protect samples and standards from light by using amber vials or wrapping containers in aluminum foil. Repeated freeze-thaw cycles should be avoided as they can contribute to degradation.

Q5: Can I use freeze-dried plant tissue for this compound extraction?

A5: Yes, freeze-dried (lyophilized) plant tissue is suitable for this compound extraction. Ensure the samples are stored in airtight containers to prevent moisture absorption.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound extraction and analysis.

Problem Possible Cause Recommended Solution
Low or undetectable this compound signal in LC-MS/MS analysis. Inefficient Extraction: The chosen solvent may not be optimal for your plant matrix.Use a modified Bieleski's solvent (e.g., methanol:water:formic acid at 15:4:1 v/v/v) for broad-range cytokinin extraction. Ensure complete homogenization of the tissue in liquid nitrogen.
Degradation during Extraction: Enzymatic activity or improper temperature control.Perform all extraction steps at low temperatures (-20°C or on ice). Use an extraction buffer designed to inactivate enzymes.
Poor Sample Cleanup: Co-extracted matrix components can cause ion suppression in the mass spectrometer.Implement a solid-phase extraction (SPE) cleanup step. Mixed-mode sorbents like Oasis MCX are highly effective for cytokinin purification.
Poor reproducibility and inconsistent quantification. Inconsistent Sample Handling: Variations in extraction times, temperatures, or volumes.Standardize every step of the sample preparation protocol. Ensure precise measurements and consistent incubation times.
Matrix Effects: Differential ion suppression or enhancement between samples.Incorporate stable isotope-labeled internal standards for each analyte to correct for variations in recovery and matrix effects.
Isomerization of trans-Zeatin to this compound. Exposure to Light: Fluorescent light is a primary cause of isomerization.Protect samples and standards from light at all stages by using amber vials or wrapping containers in aluminum foil. Work under dim light conditions whenever possible.

Quantitative Data on Cytokinin Stability

Table 1: Stability of trans-Zeatin in Aqueous Solution at Different Temperatures

TemperatureConcentration & SolventDurationRemaining Concentration (%)
-20°C1.0 mg/mL in 0.01 N KOH90 days>90%
2-6°C1.0 mg/mL in 0.01 N KOH90 days>90% (statistically significant change)
25°C1.0 mg/mL in 0.05 N KOH90 daysNo statistically significant change

Table 2: Effect of pH on Analyte Stability (General Observations)

pH ConditionGeneral Effect on Stability
Acidic (pH 1.0 - 4.0)Generally higher stability for many organic molecules.
Neutral to slightly alkalineCan lead to increased degradation for some compounds.
Strongly alkaline (e.g., pH 10.0)Often results in the highest rate of degradation.

Table 3: Stability of Adenine-Based Cytokinins After Autoclaving

CompoundTreatmentResult
trans-Zeatin121°C, 110 kPa for 30 min in 1x MS-basal saltsStable, no significant degradation detected.
Other adenine-based cytokinins121°C, 110 kPa for 30 min in 0.05 N KOHExceptionally stable, no significant degradation detected.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

This protocol is based on established methods for cytokinin extraction.

1. Sample Preparation:

  • Harvest plant tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

2. Extraction:

  • Transfer a known amount of powdered tissue (e.g., 100 mg) to a pre-chilled tube.

  • Add 1 mL of ice-cold modified Bieleski's extraction solvent (methanol:water:formic acid, 15:4:1, v/v/v).

  • Add a known amount of a stable isotope-labeled internal standard for this compound.

  • Vortex thoroughly and incubate at -20°C for at least 1 hour (or overnight).

  • Centrifuge at 14,000 rpm for 20 minutes at 4°C.

  • Collect the supernatant.

3. Re-extraction:

  • Add another 0.5 mL of the extraction solvent to the pellet.

  • Vortex and centrifuge as in the previous step.

  • Combine the supernatants.

4. Solvent Evaporation and Reconstitution:

  • Evaporate the methanol from the combined supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the remaining aqueous extract in 1% acetic acid.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol utilizes an Oasis MCX mixed-mode cation-exchange cartridge for purification.

1. Cartridge Conditioning:

  • Condition a 60 mg Oasis MCX SPE cartridge by sequentially passing through 1 mL of methanol and 1 mL of 1% acetic acid.

2. Sample Loading:

  • Load the reconstituted sample from Protocol 1 onto the conditioned cartridge.

3. Washing:

  • Wash the cartridge with 1 mL of 1% acetic acid to remove acidic and neutral interferents.

  • Wash the cartridge with 1 mL of methanol to remove non-polar interferents.

4. Elution:

  • Elute the cytokinins with 2 mL of 0.35 M ammonium hydroxide in 60% methanol.

5. Final Preparation for Analysis:

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a small, precise volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile with 0.1% formic acid).

Visualizations

Below are diagrams representing the experimental workflow and the metabolic pathway of this compound.

Experimental_Workflow A Sample Collection (Flash freeze in liquid N2) B Homogenization (Grind to fine powder) A->B C Extraction (Modified Bieleski's solvent + internal standards) B->C D Centrifugation (Separate supernatant from pellet) C->D E Solid-Phase Extraction (SPE) (Oasis MCX Cleanup) D->E F Elution E->F G Evaporation & Reconstitution F->G H LC-MS/MS Analysis G->H

Caption: A typical experimental workflow for the extraction and analysis of this compound.

cis_Zeatin_Metabolism cluster_biosynthesis Biosynthesis cluster_conversion Metabolic Conversions cluster_degradation Degradation tRNA tRNA iP_tRNA iP-tRNA tRNA->iP_tRNA tRNA-isopentenyltransferase cZRMP This compound Riboside Monophosphate (cZRMP) iP_tRNA->cZRMP tRNA degradation cZR This compound Riboside (cZR) cZRMP->cZR Phosphatase cZ This compound (cZ) cZR->cZ Adenosine nucleosidase cZOG This compound-O-Glucoside (cZOG) (Inactive Storage Form) cZ->cZOG This compound-O-glucosyltransferase Degraded_Products Degraded Products (e.g., Adenine) cZ->Degraded_Products Cytokinin Oxidase/ Dehydrogenase (CKX) cZOG->cZ β-glucosidase

Caption: Simplified metabolic pathway of this compound biosynthesis, conversion, and degradation.

References

Technical Support Center: Optimizing Mass Spectrometry for cis-Zeatin Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing mass spectrometry parameters for the sensitive detection of cis-Zeatin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during LC-MS/MS analysis of this critical plant hormone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why am I observing a weak or no signal for my this compound standard?

A1: A poor signal for a standard solution can stem from several factors related to the mass spectrometer's setup and tuning.

  • Instrument Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. Regular calibration is crucial for maintaining sensitivity and mass accuracy.[1]

  • Ionization Source Parameters: The settings of your electrospray ionization (ESI) source are critical. Optimization of parameters such as gas flows, temperatures, and voltages is necessary for efficient ionization of this compound.[2]

    • Capillary/Spray Voltage: A voltage that is too low will result in poor ionization efficiency, while a voltage that is too high can cause ion fragmentation and signal loss.[3]

    • Nebulizer Gas Pressure: This controls the formation of droplets. Insufficient pressure can lead to larger droplets and less efficient ionization.[3]

    • Desolvation Temperature and Gas Flow: These parameters are crucial for solvent evaporation. Higher temperatures and flows generally improve ionization efficiency, but excessive heat can lead to thermal degradation of the analyte.[3]

  • Incorrect MRM Transitions: Verify that you are using the correct precursor and product ion m/z values for this compound in your Multiple Reaction Monitoring (MRM) method. For the protonated molecule [M+H]+, the transition is typically m/z 220.1 → 136.1.

Q2: My this compound signal is strong in the standard solution but very weak or absent in my sample matrix. What is the likely cause?

A2: This is a classic sign of matrix effects , specifically ion suppression. Co-eluting compounds from your sample matrix can interfere with the ionization of this compound, reducing its signal intensity.

  • Confirming Matrix Effects: To confirm ion suppression, you can perform a post-column infusion experiment or a matrix effect study by comparing the analyte's peak area in a clean solvent versus a blank matrix extract. A lower signal in the matrix confirms suppression.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Employ a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove interfering matrix components before LC-MS analysis.

    • Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from the interfering compounds. This can involve adjusting the mobile phase gradient, trying a different column chemistry (e.g., phenyl-hexyl), or modifying the mobile phase pH.

    • Use of Internal Standards: For accurate quantification in the presence of matrix effects, it is essential to use a stable isotope-labeled internal standard, such as d5-trans-Zeatin.

Q3: I am having difficulty separating this compound from its isomer, trans-Zeatin. What can I do?

A3: The co-elution of cis- and trans-Zeatin is a common challenge due to their similar chemical structures.

  • Optimize Chromatography:

    • Column Choice: While C18 columns are widely used, consider columns with different selectivities, such as those with phenyl-hexyl or biphenyl stationary phases, which can offer different interactions with the isomers.

    • Mobile Phase and Gradient: Fine-tuning the mobile phase composition (e.g., organic solvent percentage, pH) and the gradient elution profile can significantly improve the resolution between the two isomers.

  • High-Resolution Mass Spectrometry: While not a separation technique, high-resolution mass spectrometry can help distinguish between the isomers if they have slightly different fragmentation patterns, although they share the same precursor and primary fragment m/z.

Q4: My quantification results for this compound are inconsistent and not reproducible. What are the potential sources of this variability?

A4: Inaccurate quantification can arise from several sources, including isomerization during sample handling and processing, as well as the previously mentioned matrix effects.

  • Isomerization: Exposure to light, particularly fluorescent light, can cause the isomerization of trans-Zeatin to this compound in solution. It is crucial to handle samples and standards in light-protected conditions.

  • In-source Fragmentation/Isomerization: Suboptimal ion source parameters, such as the cone or fragmentor voltage, can lead to in-source fragmentation, which can affect the accuracy of your measurements.

  • Lack of Appropriate Internal Standard: For reliable and accurate quantification, especially in complex matrices, the use of a stable isotope-labeled internal standard that co-elutes with the analyte is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.

Optimized Mass Spectrometry Parameters

The following table summarizes typical starting parameters for the analysis of this compound using an electrospray ionization (ESI) source in positive ion mode. Note that optimal values may vary depending on the specific instrument and experimental conditions.

ParameterTypical Value/RangePurpose
Ionization Mode Positive Electrospray Ionization (ESI+)Efficiently protonates this compound to form [M+H]⁺
Capillary/Spray Voltage 3.0 - 4.5 kVInduces the formation of charged droplets.
Source Temperature 120 - 150 °CAssists in the initial desolvation of droplets.
Desolvation Temperature 350 - 450 °CPromotes the evaporation of solvent from the droplets.
Nebulizer Gas Flow Instrument DependentAids in the formation of a fine spray of droplets.
Sheath Gas Flow Rate 40 - 50 (arbitrary units)Helps to focus the spray and aids in desolvation.
Auxiliary Gas Flow 5 - 15 (arbitrary units)Further assists in solvent evaporation.
Cone/Fragmentor Voltage 20 - 50 VCan be optimized to minimize in-source fragmentation.
Collision Energy (for MS/MS) Analyte DependentOptimized to produce the desired product ion (e.g., m/z 136.1).

Detailed Experimental Protocol

This protocol outlines a general procedure for the extraction, purification, and LC-MS/MS analysis of this compound from plant tissues.

1. Sample Preparation and Extraction

  • Harvesting: Harvest approximately 50-100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen to stop all metabolic activity.

  • Homogenization: Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • To the powdered tissue, add 1 mL of a pre-chilled (-20°C) modified Bieleski extraction solvent (e.g., methanol/water/formic acid in a 15:4:1 v/v/v ratio).

    • Spike the sample with a known amount of a deuterium-labeled internal standard (e.g., d5-trans-Zeatin).

    • Vortex the mixture thoroughly and incubate at -20°C for at least one hour, with occasional vortexing.

  • Centrifugation: Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Re-extraction: Re-extract the pellet with an additional 0.5 mL of the extraction solvent, centrifuge again, and pool the supernatants.

2. Solid-Phase Extraction (SPE) Purification

  • Column Conditioning: Condition a mixed-mode cation exchange (MCX) SPE column by washing it with 1 mL of methanol followed by 1 mL of 1% acetic acid.

  • Sample Loading: Dilute the pooled supernatant with 1% acetic acid to a final volume of 5 mL and load it onto the conditioned SPE column.

  • Washing:

    • Wash the column with 1 mL of 1% acetic acid to remove interfering substances.

    • Wash the column with 1 mL of methanol.

  • Elution: Elute the cytokinins with 2 mL of 0.35 M ammonium hydroxide in 60% (v/v) methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried residue in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 5% acetonitrile).

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid or 15 mM formic acid (pH 4.0).

    • Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the cytokinins.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common for a 2.1 mm ID column.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry (MS):

    • Operate the mass spectrometer in positive ion ESI mode.

    • Set the ion source parameters as described in the table above, and optimize them for your specific instrument.

    • Use Multiple Reaction Monitoring (MRM) for quantification.

      • This compound: Precursor ion [M+H]⁺ m/z 220.1, Product ion m/z 136.1.

      • Monitor the corresponding transition for your labeled internal standard.

Visual Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis harvest 1. Harvest & Freeze Tissue homogenize 2. Homogenize harvest->homogenize extract 3. Extract with Solvent & Internal Standard homogenize->extract centrifuge 4. Centrifuge & Collect Supernatant extract->centrifuge spe 5. Solid-Phase Extraction (SPE) centrifuge->spe evaporate 6. Evaporate & Reconstitute spe->evaporate lcms 7. LC-MS/MS Analysis evaporate->lcms data 8. Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_guide cluster_standard Check Standard cluster_matrix Check Matrix start Poor this compound Signal check_std Signal weak in standard? start->check_std tune_ms Tune & Calibrate MS check_std->tune_ms Yes matrix_effect Signal weak in sample only? check_std->matrix_effect No, standard is fine optimize_source Optimize Ion Source Parameters tune_ms->optimize_source check_mrm Verify MRM Transitions optimize_source->check_mrm matrix_effect->start No, signal is globally poor improve_cleanup Improve Sample Cleanup (SPE) matrix_effect->improve_cleanup Yes optimize_lc Optimize Chromatography improve_cleanup->optimize_lc use_is Use Isotope-Labeled Internal Standard optimize_lc->use_is

Caption: Troubleshooting logic for poor this compound signal.

References

Strategies to improve the solubility of cis-Zeatin in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cis-Zeatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving this compound in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a solid that is soluble in organic solvents like methanol and Dimethyl Sulfoxide (DMSO).[1][2] Its solubility in aqueous buffers is limited, similar to its isomer, trans-Zeatin.[3] To achieve higher concentrations in aqueous solutions, co-solvents or pH adjustments are typically necessary.

Q2: What is the recommended method for preparing an aqueous solution of this compound?

For many applications, the recommended approach is to first create a concentrated stock solution in an organic solvent, such as DMSO, and then dilute this stock into the desired aqueous buffer. This method helps to avoid issues with dissolving the solid powder directly in an aqueous medium.

Q3: Can I dissolve this compound directly in water?

Directly dissolving this compound in water is challenging due to its low aqueous solubility. It is generally recommended to use a co-solvent or adjust the pH of the aqueous solution to improve solubility.

Q4: How does pH affect the solubility of this compound?

The solubility of adenine-based cytokinins like zeatin can be significantly increased in alkaline conditions. Using a dilute base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to raise the pH of the aqueous solution can facilitate the dissolution of this compound.

Q5: What is the stability of this compound in solution?

While specific stability data for this compound is limited, studies on the structurally similar trans-Zeatin indicate good stability in alkaline solutions. For example, a 1.0 mg/mL solution of trans-Zeatin in 0.01 N KOH showed over 90% stability when stored at -20°C and 2-6°C for 90 days. It was also found to be stable through six freeze-thaw cycles under these conditions. Aqueous solutions of trans-Zeatin are not recommended for storage for more than one day.[3] It is advisable to prepare fresh aqueous working solutions of this compound for each experiment. Stock solutions in anhydrous DMSO can be stored at -20°C for extended periods.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder is not dissolving in the aqueous buffer. Low intrinsic solubility of this compound in neutral aqueous solutions.1. Use a Co-solvent: Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer.2. Adjust pH: Increase the pH of your buffer by adding a small amount of dilute NaOH or KOH.
A precipitate forms after diluting the DMSO stock solution into the aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution, even with the presence of some DMSO.1. Increase the percentage of DMSO: If your experimental system allows, you can try a higher final concentration of DMSO in your aqueous solution.2. Lower the final concentration of this compound: Your target concentration may be too high for the chosen buffer system.3. Check the pH of your buffer: A higher pH may help to keep the this compound in solution.
Inconsistent experimental results. Degradation of this compound in the working solution.1. Prepare fresh working solutions: Avoid storing dilute aqueous solutions of this compound for extended periods.2. Properly store stock solutions: Store DMSO stock solutions at -20°C or -80°C and protect them from light.

Quantitative Data on Solubility

The following table summarizes the solubility of this compound and its isomer trans-Zeatin in various solvents. This data can help in selecting the appropriate solvent and concentration for your experiments.

CompoundSolventSolubilityNotes
This compound MethanolSoluble[1]
This compound DMSOSoluble
This compound Glacial Acetic Acid10 mg/mLClear, colorless to faintly yellow solution.
trans-ZeatinDMSO~3 mg/mL
trans-Zeatin1:1 DMSO:PBS (pH 7.2)~0.5 mg/mLAchieved by first dissolving in DMSO, then diluting with PBS.

Experimental Protocols

Protocol 1: Solubilization of this compound using a DMSO Co-solvent

This protocol is suitable for preparing aqueous working solutions of this compound for cell culture or other biological assays where a low percentage of DMSO is tolerable.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile aqueous buffer (e.g., PBS, TRIS)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).

    • Vortex or sonicate until the this compound is completely dissolved. This is your stock solution.

  • Prepare the Aqueous Working Solution:

    • Add the desired volume of the this compound stock solution to your pre-warmed aqueous buffer.

    • Immediately vortex the solution to ensure rapid and uniform mixing.

    • Visually inspect the solution for any signs of precipitation.

Protocol 2: Solubilization of this compound using pH Adjustment

This protocol is useful when DMSO is not suitable for the downstream application.

Materials:

  • This compound powder

  • 1 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Sterile deionized water or aqueous buffer

  • Sterile microcentrifuge tubes

Procedure:

  • Initial Dissolution in Base:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of 1 N NaOH or KOH (e.g., 10-20 µL for 1 mg of this compound) and vortex until the solid is dissolved.

  • Dilution with Aqueous Buffer:

    • Add your desired aqueous buffer to the dissolved this compound solution to reach the final desired concentration.

    • Vortex thoroughly.

    • Check the final pH of the solution and adjust if necessary for your experiment.

Visualizing Experimental Workflows

experimental_workflow cluster_start Start cluster_decision Solvent Choice cluster_dmso_path DMSO Co-Solvent Protocol cluster_ph_path pH Adjustment Protocol cluster_end End Product start This compound Powder decision Is DMSO acceptable in the experiment? start->decision dissolve_dmso Dissolve in DMSO (e.g., 10 mg/mL stock) decision->dissolve_dmso Yes dissolve_base Dissolve in dilute NaOH or KOH decision->dissolve_base No dilute_buffer Dilute with aqueous buffer dissolve_dmso->dilute_buffer end_solution Aqueous this compound Solution dilute_buffer->end_solution dilute_water Dilute with water or buffer dissolve_base->dilute_water dilute_water->end_solution

Caption: Decision workflow for solubilizing this compound.

troubleshooting_workflow start Problem: this compound Precipitation check_concentration Is the final concentration too high? start->check_concentration check_dmso Is the DMSO percentage too low? check_concentration->check_dmso No solution_lower_conc Solution: Lower the final concentration check_concentration->solution_lower_conc Yes check_ph Is the buffer pH too low? check_dmso->check_ph No solution_increase_dmso Solution: Increase the final DMSO percentage check_dmso->solution_increase_dmso Yes solution_increase_ph Solution: Increase the buffer pH check_ph->solution_increase_ph Yes

Caption: Troubleshooting logic for this compound precipitation.

References

Overcoming matrix effects in the quantification of cis-Zeatin from complex samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of cis-Zeatin from complex biological samples. Our focus is on overcoming matrix effects to ensure accurate and reproducible results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the experimental workflow, from sample preparation to data analysis.

Question: I am observing significant ion suppression or enhancement in my LC-MS/MS analysis of this compound. What are the likely causes and how can I mitigate this?

Answer:

Ion suppression or enhancement, collectively known as matrix effects, are common challenges in the analysis of phytohormones from complex samples.[1][2] These effects arise from co-eluting endogenous components of the matrix that interfere with the ionization of the target analyte, this compound, in the mass spectrometer source.[3][4] This can lead to inaccurate quantification.

Initial Steps to Identify the Source of the Matrix Effect:

  • Post-Column Infusion: This technique can help identify at which retention times the matrix components are causing ion suppression or enhancement.

  • Analyze Blank Matrix Extract: Injecting an extract of your sample matrix (without the analyte) can reveal the presence of interfering compounds at the retention time of this compound.

Strategies to Overcome Matrix Effects:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective cleanup method. For cytokinins like this compound, a mixed-mode SPE cartridge (e.g., reversed-phase and cation-exchange) can provide a cleaner sample than a single-mode cartridge.

    • Liquid-Liquid Extraction (LLE): This can also be used to partition this compound away from interfering substances.

  • Improve Chromatographic Separation:

    • Optimize the Gradient: Adjusting the mobile phase gradient can help separate this compound from co-eluting matrix components.

    • Column Selection: While C18 columns are common, for challenging separations, consider columns with different selectivities, such as phenyl-hexyl or biphenyl phases.

  • Use an Appropriate Internal Standard:

    • Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. A deuterated or 13C-labeled this compound will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction.

  • Employ Matrix-Matched Calibration:

    • If a stable isotope-labeled internal standard is not available, creating a calibration curve in a blank matrix extract that is similar to your samples is mandatory for reliable quantification.

The following workflow diagram illustrates a systematic approach to addressing matrix effects:

cluster_0 Troubleshooting Matrix Effects A Problem: Inaccurate Quantification (Ion Suppression/Enhancement) B Optimize Sample Preparation A->B C Improve Chromatographic Separation A->C D Use Stable Isotope-Labeled Internal Standard B->D E Employ Matrix-Matched Calibration B->E C->D C->E F Accurate Quantification Achieved D->F E->F cluster_1 Principle of Stable Isotope Dilution A Sample containing unknown amount of this compound B Add known amount of stable isotope-labeled This compound (Internal Standard) A->B Spike C Extraction and Cleanup (Analyte and IS experience same losses and matrix effects) B->C D LC-MS/MS Analysis C->D E Measure Peak Area Ratio (Analyte / Internal Standard) D->E F Calculate original concentration of this compound E->F cluster_2 Quantification Strategy Decision Tree A Is a stable isotope-labeled internal standard available? B Use Stable Isotope Dilution (Most Accurate Method) A->B Yes C Is a blank matrix available? A->C No D Use Matrix-Matched Calibration (Recommended Alternative) C->D Yes E Quantification will be inaccurate. Consider alternative methods or source a suitable blank matrix. C->E No

References

Methods to prevent the isomerization of cis-Zeatin to trans-Zeatin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the isomerization of cis-Zeatin to trans-Zeatin during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization?

A1: The primary factor known to cause the isomerization of this compound to its trans isomer is exposure to light, particularly fluorescent light.[1] While other factors such as temperature and pH can affect the overall stability of zeatin, light is the most significant catalyst for the cis-trans conversion.

Q2: Is there an enzyme responsible for this compound isomerization in plants?

A2: The existence of a specific "zeatin cis-trans isomerase" in plants is a topic of debate within the scientific community.[1] While some early research suggested the presence of such an enzyme, subsequent studies have not consistently demonstrated significant in vivo isomerization.[1][2][3] Therefore, isomerization observed during experiments is more likely attributable to handling and storage conditions rather than endogenous enzymatic activity.

Q3: What are the recommended storage conditions for this compound to minimize isomerization?

A3: To maintain the isomeric purity of this compound, proper storage is critical. For long-term storage, it is recommended to store solid this compound and stock solutions at -80°C. For short-term storage (up to a month), -20°C is acceptable. It is also crucial to protect the compound from light by using amber vials or by wrapping containers in aluminum foil.

Q4: How do I prepare a stable stock solution of this compound?

A4: this compound is soluble in DMSO and methanol. To prepare a stock solution, dissolve the solid compound in the chosen solvent. It is recommended to sonicate the solution to ensure it is fully dissolved. Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles, which can affect stability.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Problem 1: Suspected Isomerization of this compound Standard or Sample
Possible Cause Recommended Solution
Exposure to Light Always handle this compound and its solutions in a dark or low-light environment. Use amber-colored vials or wrap containers with aluminum foil to prevent photoisomerization.
Improper Storage Temperature For long-term storage, maintain this compound, both in solid form and in solution, at -80°C. For short-term needs, -20°C is adequate.
Repeated Freeze-Thaw Cycles Aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Suboptimal pH of Solution Although less critical than light exposure, the pH of the solution can influence stability. Maintain a pH that is appropriate for your experimental system and consider its potential impact on stability.
Problem 2: Poor Separation of cis- and trans-Zeatin Isomers in HPLC/UHPLC Analysis
Possible Cause Recommended Solution
Inadequate Chromatographic Method Optimize the mobile phase gradient and column chemistry. A C18 reversed-phase column is commonly used for zeatin analysis. Adjusting the organic solvent percentage and the pH of the mobile phase can significantly improve the separation of the two isomers.
Co-elution with Matrix Components For complex samples, such as plant extracts, sample cleanup is essential. Use appropriate solid-phase extraction (SPE) cartridges to remove interfering compounds prior to chromatographic analysis.
In-source Isomerization (Mass Spectrometry) While less common, isomerization can sometimes occur in the ion source of a mass spectrometer. Analyze pure standards of both cis- and trans-Zeatin under varying source conditions to investigate this possibility.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO) or Methanol, HPLC grade

    • Amber-colored microcentrifuge tubes or clear tubes wrapped in aluminum foil

    • Sonicator

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or methanol to achieve the desired concentration.

    • Vortex the tube for 30 seconds to initially mix the contents.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm that no solid particles remain.

    • Aliquot the stock solution into single-use amber-colored tubes.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Extraction of Zeatin from Plant Tissue

This protocol is adapted for the extraction of cytokinins, including this compound, from plant material.

  • Materials:

    • Plant tissue

    • Liquid nitrogen

    • Pre-chilled mortar and pestle

    • Pre-chilled (-20°C) extraction solvent (e.g., methanol:formic acid:water, 15:1:4, v/v/v)

    • Internal standards (e.g., deuterated zeatin)

    • Centrifuge capable of reaching 4°C

  • Procedure:

    • Harvest plant tissue and immediately freeze it in liquid nitrogen to halt metabolic processes.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer a known weight of the frozen powder (e.g., 100 mg) to a pre-chilled tube.

    • Add 1 mL of the pre-chilled extraction solvent containing internal standards.

    • Vortex the mixture thoroughly.

    • Incubate the sample at -20°C for at least 1 hour (overnight is also acceptable).

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes.

    • Carefully collect the supernatant for further purification and analysis.

Visualizations

Isomerization_Prevention_Workflow Workflow for Preventing this compound Isomerization cluster_storage Storage cluster_handling Handling and Experimentation cluster_analysis Analysis storage Store this compound Powder and Stock Solutions temp -80°C Long-Term -20°C Short-Term storage->temp light_protect Protect from Light (Amber Vials / Foil) storage->light_protect handling Prepare and Handle This compound Solutions storage->handling low_light Work in Low Light Conditions handling->low_light min_freeze_thaw Aliquot to Minimize Freeze-Thaw Cycles handling->min_freeze_thaw analysis Analyze Samples (e.g., HPLC/LC-MS) handling->analysis method_opt Optimized Chromatographic Method analysis->method_opt sample_cleanup Appropriate Sample Cleanup analysis->sample_cleanup

Caption: A workflow diagram illustrating key steps to prevent the isomerization of this compound.

Cis_Trans_Isomerization Factors Influencing this compound Isomerization cis_Zeatin This compound trans_Zeatin trans-Zeatin cis_Zeatin->trans_Zeatin Isomerization light Light (Primary Factor) light->cis_Zeatin temp_ph Temperature & pH (Stability Factors) temp_ph->cis_Zeatin

Caption: A diagram showing the primary factors that can lead to the isomerization of this compound.

References

Refining purification protocols to isolate cis-Zeatin from other cytokinins.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols to isolate cis-Zeatin from other cytokinins.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from other cytokinins?

A1: The primary challenges in isolating this compound include:

  • Structural Similarity: this compound and trans-Zeatin are geometric isomers, making their separation difficult due to very similar physical and chemical properties.[1][2]

  • Co-elution: Other cytokinins, such as dihydrozeatin and their respective ribosides, can co-elute with this compound during chromatographic separation.[3]

  • Isomerization: trans-Zeatin can isomerize to the more stable this compound form, particularly when exposed to light, which can lead to an overestimation of the endogenous this compound levels.[4]

  • Low Abundance: this compound is often present in lower concentrations compared to trans-Zeatin in plant tissues, requiring sensitive detection methods.[2]

  • Matrix Effects: Complex plant matrices can interfere with both the purification and detection of this compound.

Q2: What are the most effective methods for purifying this compound?

A2: A multi-step approach combining different chromatographic techniques is generally the most effective. The most common and effective methods include:

  • Solid-Phase Extraction (SPE): Used for initial sample cleanup and pre-concentration of cytokinins from crude plant extracts. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, is particularly effective.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating cytokinin isomers. Reversed-phase columns (e.g., C18) are commonly used.

  • Immunoaffinity Chromatography (IAC): A highly selective method that uses antibodies to capture specific cytokinins or a class of cytokinins. This can significantly improve the purity of the final sample.

Q3: How can I prevent the isomerization of trans-Zeatin to this compound during my experiment?

A3: To minimize the isomerization of trans-Zeatin, consider the following precautions:

  • Minimize Light Exposure: Protect samples from light, especially fluorescent light, at all stages of the purification process. Use amber vials or cover tubes with aluminum foil.

  • Control Temperature: Store samples at low temperatures (-20°C for short-term and -80°C for long-term storage) to minimize degradation and potential isomerization.

  • Optimize pH: While cytokinin stability is generally good in mild alkaline solutions, extreme pH conditions should be avoided.

  • Limit Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation. Aliquot samples to avoid this.

Q4: Is there an enzymatic basis for the conversion of this compound to trans-Zeatin in plants?

A4: The existence of a specific "zeatin cis-trans isomerase" has been investigated. Early studies suggested its presence in plants like Phaseolus vulgaris (common bean). However, more recent research has questioned the existence of a dedicated enzyme for this conversion in plants like maize, suggesting that other enzymes might be responsible for the observed isomerization. The degradation of tRNA is considered a major source of this compound in plants.

Troubleshooting Guides

Problem 1: Poor Separation of this compound and trans-Zeatin in HPLC
Possible Cause Recommended Solution
Inadequate Chromatographic Method Optimize the mobile phase gradient. A shallow gradient of an organic solvent (e.g., acetonitrile or methanol) in an acidic aqueous buffer is often effective. Adjusting the pH can also improve separation.
Inappropriate Column Choice While C18 columns are standard, consider columns with different selectivities, such as phenyl-hexyl or biphenyl phases, which can offer different interactions with the isomers. A neutral polystyrene resin has also been shown to be effective for separating cis and trans isomers.
Suboptimal Flow Rate or Temperature Optimize the flow rate and column temperature. A lower flow rate and controlled column temperature can enhance resolution.
Problem 2: Low Recovery of this compound after Solid-Phase Extraction (SPE)
Possible Cause Recommended Solution
Inappropriate Sorbent Material The choice of SPE sorbent is critical. Mixed-mode sorbents combining reversed-phase and cation-exchange (e.g., Oasis MCX) often provide high recovery rates for a broad range of cytokinins.
Incorrect pH of Loading/Elution Buffers The pH of the loading and elution buffers must be optimized for the specific sorbent and the target cytokinin. For cation-exchange sorbents, ensure the loading buffer pH is low enough for the cytokinins to be protonated and bind, and the elution buffer is basic enough to neutralize and elute them.
Sample Overload Exceeding the binding capacity of the SPE cartridge will result in loss of the analyte. Ensure the amount of plant extract loaded is within the recommended capacity of the cartridge.
Inefficient Elution Ensure the elution solvent is strong enough to desorb the cytokinins from the sorbent. A basic methanolic solution is often used for elution from cation-exchange sorbents.
Problem 3: Inaccurate Quantification of this compound
Possible Cause Recommended Solution
Matrix Effects (Ion Suppression or Enhancement in MS) The sample matrix can interfere with the ionization of the analyte. Use a matrix-matched calibration curve or, for the most accurate quantification, employ stable isotope-labeled internal standards.
Isomerization During Sample Preparation As detailed in the FAQs, rigorously protect samples from light and high temperatures to prevent the conversion of trans-Zeatin to this compound.
Co-eluting Contaminants If other compounds co-elute with this compound, they can interfere with UV detection or cause ion suppression in mass spectrometry. Improve chromatographic separation or add an additional purification step, such as immunoaffinity chromatography.
Degradation in Solution While many cytokinins are stable in mild alkaline solutions, prolonged storage at room temperature or in strong acids/bases can lead to degradation. Prepare fresh standards and store stock solutions appropriately.

Data Presentation

Table 1: Comparison of Solid-Phase Extraction (SPE) Sorbent Performance for Cytokinin Purification

SPE Sorbent Type Retention Mechanism(s) Average Recovery Rate (%) Key Advantages Reference
Oasis MCX Mixed-ModeReversed-Phase & Strong Cation-Exchange~90% (variable by cytokinin type)High purity eluates; effectively removes UV-absorbing contaminants.
Polymer Cation Exchange (PCX) Strong Cation-Exchange60.2% - 125.4%Good recovery for a broad range of cytokinins.
Multi-layered Micro-SPE (StageTip) Mixed-ModeReversed-Phase & Cation-Exchange>80% (for 1-5 mg fresh weight)Suitable for very small sample amounts.
C18 Reversed-PhaseVariableOften used for initial cleanup, but may have lower recovery for more polar cytokinins.
Hydrophilic Interaction (HILIC) Hydrophilic Interaction>77.0%Efficiently removes hydrophobic impurities.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Cytokinin Enrichment

This protocol is a general guideline and may require optimization based on the specific plant matrix and target cytokinins.

  • Sample Extraction:

    • Homogenize 100 mg of plant tissue in liquid nitrogen.

    • Extract with 1 mL of a cold (-20°C) modified Bieleski buffer (methanol/water/formic acid, 15:4:1, v/v/v).

    • Add a mixture of stable isotope-labeled internal standards for quantification.

    • Shake for 1 hour at 4°C.

    • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cartridge Conditioning (Oasis MCX):

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate with 1 mL of water.

    • Equilibrate with 1 mL of 1M formic acid.

  • Sample Loading:

    • Dilute the supernatant with 1 mL of 1M formic acid.

    • Load the diluted supernatant onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 1% formic acid to remove interfering compounds.

    • Wash with 1 mL of methanol.

  • Elution:

    • Elute the cytokinins with 2 mL of a basic methanolic solution (e.g., 0.35 M NH4OH in 60% methanol).

  • Sample Preparation for LC-MS/MS:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL of 5% acetonitrile in water).

    • Centrifuge to pellet any insoluble material and transfer the clear supernatant to an autosampler vial for analysis.

Protocol 2: HPLC Separation of cis- and trans-Zeatin

This is an example of an HPLC method that can be adapted for the separation of Zeatin isomers.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: Linear gradient from 5% to 50% B

    • 35-40 min: 50% B

    • 40-41 min: Linear gradient from 50% to 5% B

    • 41-50 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 269 nm or tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.

Visualizations

Cytokinin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor HPt Histidine Phosphotransfer Protein Receptor->HPt Phosphorylates TypeB_ARR Type-B Response Regulator HPt->TypeB_ARR Phosphorylates TypeA_ARR Type-A Response Regulator TypeB_ARR->TypeA_ARR Activates Gene_Expression Cytokinin-responsive Gene Expression TypeB_ARR->Gene_Expression Activates TypeA_ARR->HPt Inhibits Cytokinin Cytokinin Cytokinin->Receptor Binds Phosphorylation_Cascade Phosphorylation Cascade Purification_Workflow Start Plant Tissue Homogenization Extraction Extraction with Bieleski Buffer Start->Extraction SPE Solid-Phase Extraction (e.g., Oasis MCX) Extraction->SPE HPLC Reversed-Phase HPLC Separation SPE->HPLC Optional_IAC Optional: Immunoaffinity Chromatography SPE->Optional_IAC Detection LC-MS/MS Analysis HPLC->Detection Optional_IAC->HPLC Troubleshooting_Logic Problem Poor cis/trans Separation Check_Method Review HPLC Method Problem->Check_Method Optimize_Gradient Optimize Mobile Phase Gradient Check_Method->Optimize_Gradient Is gradient optimal? Change_Column Change HPLC Column Type Check_Method->Change_Column Is column appropriate? Adjust_Temp Adjust Column Temperature Check_Method->Adjust_Temp Is temperature controlled? Resolution Improved Resolution Optimize_Gradient->Resolution Change_Column->Resolution Adjust_Temp->Resolution

References

Optimizing cis-Zeatin treatment concentrations for different plant species.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing cis-Zeatin concentrations in plant experiments. It includes frequently asked questions, a troubleshooting guide, recommended concentration ranges, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from trans-Zeatin?

A1: this compound is a naturally occurring cytokinin, a class of plant hormones that promotes cell division and growth. It is a geometric isomer of trans-Zeatin. While both are structurally similar, trans-Zeatin is generally considered the more biologically active form in most classical cytokinin bioassays.[1][2] However, this compound is ubiquitously present in plants and is now understood to have distinct physiological roles, particularly in regulating plant development and responses to stress.[3][4][5]

Q2: Why would I choose to use this compound over the more active trans-Zeatin?

A2: Despite its lower activity in some assays, this compound may be preferable for specific applications. Research suggests it plays a role in plant immunity and in regulating growth under limiting conditions. Its unique metabolic fate and interaction with the cytokinin signaling pathway can lead to different physiological outcomes compared to trans-Zeatin. For instance, a higher this compound to trans-Zeatin ratio has been shown to favor root growth under certain nutrient conditions.

Q3: In what form is this compound typically supplied and how should it be stored?

A3: this compound is usually supplied as a crystalline powder. For long-term storage, it should be kept at -20°C. Stock solutions can also be stored at -20°C for several months to a year. Always protect both the solid compound and its solutions from direct light.

Q4: What is the primary mechanism of action for Zeatin isomers?

A4: Zeatin isomers, like other cytokinins, function through a signaling pathway that involves histidine kinase receptors, histidine phosphotransfer proteins, and response regulators. This pathway ultimately modulates the expression of cytokinin-responsive genes, which control processes like cell division, shoot formation, and senescence. The differential activity between cis- and trans-Zeatin can be partly attributed to their distinct interactions with these signaling components.

Troubleshooting Guide

This section addresses common issues encountered during the application of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No Observable Effect or Weak Response 1. Concentration Too Low: this compound is generally less active than trans-Zeatin; higher concentrations may be needed. 2. Degradation: The compound may have degraded due to improper storage (e.g., exposure to light or high temperatures). 3. Poor Uptake: The application method (e.g., media vs. foliar) may not be optimal for the plant species.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). 2. Ensure stock solutions and the solid compound are stored correctly at -20°C in the dark. Prepare fresh stock solutions. 3. Experiment with different application methods. For tissue culture, ensure even distribution in the media.
Signs of Toxicity (e.g., browning, stunted growth, hyperhydricity) 1. Concentration Too High: Excessive cytokinin levels can be inhibitory or toxic, leading to abnormal development. 2. Interaction with other Hormones: The auxin-to-cytokinin ratio is critical. An imbalance can cause adverse effects.1. Reduce the this compound concentration in subsequent experiments. 2. Re-evaluate and optimize the concentration of other plant growth regulators, particularly auxins, in your media.
Inconsistent or Non-Reproducible Results 1. Inaccurate Stock Solution: Errors in weighing or dilution can lead to variable final concentrations. 2. Uneven Application: Inconsistent application can cause variability between samples. 3. Biological Variability: The age, developmental stage, and health of the plant material can influence its response.1. Carefully recalibrate scales and review dilution calculations. Prepare fresh stock solutions. 2. Ensure thorough mixing when adding to media or use a consistent spray volume for foliar applications. 3. Use plant material of a uniform age and developmental stage for all replicates and experiments.
This compound Powder Won't Dissolve 1. Incorrect Solvent: this compound has low solubility in water.1. Dissolve the powder in a small amount of a suitable solvent like 1N NaOH or DMSO before bringing it to the final volume with sterile, distilled water.

Logical Flow for Troubleshooting

G start Problem Observed no_effect No or Weak Response start->no_effect toxicity Toxicity Signs (e.g., browning, stunted growth) start->toxicity inconsistent Inconsistent Results start->inconsistent conc_low Action: Increase Concentration (Dose-Response Study) no_effect->conc_low Cause: Conc. too low? degraded Action: Check Storage & Prepare Fresh Stock no_effect->degraded Cause: Compound degraded? conc_high Action: Decrease Concentration & Check Hormone Balance toxicity->conc_high Cause: Conc. too high? stock_error Action: Verify Stock Prep & Recalculate Dilutions inconsistent->stock_error Cause: Prep. error? bio_variability Action: Standardize Plant Material inconsistent->bio_variability Cause: Plant variability? G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase stock 1. Prepare 1 mM This compound Stock serial 2. Create Serial Dilutions (e.g., 0, 0.1, 1, 10, 100 µM) stock->serial media 3. Add Dilutions to Growth Medium serial->media explant 4. Culture Explants on Prepared Media media->explant incubation 5. Incubate Under Controlled Conditions explant->incubation data 6. Collect Data (e.g., shoot #, root length, biomass) incubation->data analysis 7. Analyze & Plot Data to Determine Optimum data->analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus zeatin This compound receptor AHK Receptor (Histidine Kinase) zeatin->receptor Binds ahp AHP (Phosphotransfer Protein) receptor->ahp Phosphorylates (P) arr ARR (Response Regulator) ahp->arr Phosphorylates (P) gene Gene Expression (Cell Division, etc.) arr->gene Activates

References

Validation & Comparative

A comparative analysis of the biological activity of cis-Zeatin and trans-Zeatin.

Author: BenchChem Technical Support Team. Date: November 2025

Zeatin, a naturally occurring cytokinin plant hormone, is pivotal in regulating various aspects of plant growth and development, including cell division, shoot formation, and the delay of senescence. It exists as two geometric isomers: trans-Zeatin (tZ) and cis-Zeatin (cZ). Historically, trans-Zeatin has been considered the highly active form, while this compound was often regarded as having little to no biological activity.[1][2] However, emerging research indicates that this compound, though generally less potent than its trans counterpart, possesses distinct biological activities and physiological roles, particularly in specific plant species or under certain environmental conditions.[1][2] This guide provides a comprehensive comparison of the biological activities of these two isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

Quantitative Comparison of Biological Activity

The biological potency of trans-Zeatin and this compound has been assessed in several classical cytokinin bioassays. trans-Zeatin consistently exhibits higher activity, often by a significant margin. The following tables summarize quantitative data from various comparative studies.

Table 1: Comparison of Biological Activity in Classical Cytokinin Bioassays

BioassayOrganism/SystemParameter Measuredtrans-Zeatin Activity (EC₅₀ or equivalent)This compound Activity (EC₅₀ or equivalent)trans/cis Activity Ratio
Tobacco Callus GrowthNicotiana tabacum W-38 callusFresh Weight Increase~0.01 µM~0.3 µM~30
Oat Leaf SenescenceAvena sativa leaf segmentsChlorophyll Retention~0.1 µM~2.7 µM~27
Amaranthus Betacyanin SynthesisAmaranthus caudatus seedlingsBetacyanin Accumulation1.8 µM>100 µM>55
Arabidopsis Root ElongationArabidopsis thaliana seedlingsInhibition of Root GrowthMore potent inhibitorSignificantly weaker inhibitor-
Rice Root ElongationOryza sativa seedlingsInhibition of Root GrowthComparable to this compoundComparable to trans-Zeatin~1

Table 2: Receptor Binding Affinity to Arabidopsis thaliana Receptors

CompoundReceptorDissociation Constant (Kd) [nM]
trans-ZeatinAHK31-2
trans-ZeatinCRE1/AHK42-4
This compoundAHK3Lower affinity than trans-Zeatin
This compoundCRE1/AHK4Lower affinity than trans-Zeatin

Data compiled from multiple sources.[2]

Cytokinin Signaling Pathway

The differential activity of trans- and this compound can be largely attributed to their distinct interactions with the cytokinin signaling pathway and their subsequent metabolic fate within the plant. The cytokinin signal is perceived by histidine kinase receptors in the endoplasmic reticulum membrane. Upon binding, the receptor autophosphorylates and transfers the phosphoryl group to histidine phosphotransfer proteins (HPs). These then shuttle the phosphoryl group to the nucleus, where it is transferred to type-B response regulators (RRs). Phosphorylated type-B RRs act as transcription factors, activating the expression of cytokinin-responsive genes, including type-A RRs, which function as negative regulators of the pathway.

trans-Zeatin generally shows a higher affinity for the cytokinin receptors of Arabidopsis, such as AHK3 and CRE1/AHK4, as compared to this compound. This difference in binding affinity is a key determinant of their respective biological potencies. However, in some species like maize, the receptor ZmHK1 exhibits similar affinities for both isomers, which correlates with the higher abundance and apparent activity of this compound in this plant.

CytokininSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK_receptor Cytokinin Receptor (AHK) HP Histidine Phosphotransfer Protein (HP) CK_receptor->HP Phosphorylation TypeB_RR Type-B Response Regulator (RR) HP->TypeB_RR Phosphorylation Gene Cytokinin-Responsive Genes TypeB_RR->Gene Activates Transcription TypeA_RR Type-A Response Regulator (RR) TypeA_RR->CK_receptor Negative Feedback Gene->TypeA_RR Expression tZ trans-Zeatin tZ->CK_receptor High Affinity cZ This compound cZ->CK_receptor Low Affinity (in Arabidopsis)

Cytokinin signaling pathway highlighting differential receptor affinity.

Experimental Protocols

Accurate assessment of the biological activity of cis- and trans-Zeatin relies on standardized and reproducible experimental methods. Below are detailed protocols for key bioassays.

This assay measures the ability of cytokinins to stimulate cell division and growth in cytokinin-dependent tobacco callus.

  • Materials:

    • Cytokinin-dependent tobacco callus (e.g., Nicotiana tabacum cv. Wisconsin No. 38).

    • Murashige and Skoog (MS) basal medium with vitamins.

    • Sucrose.

    • Auxin (e.g., indole-3-acetic acid, IAA).

    • This compound and trans-Zeatin stock solutions.

    • Agar.

    • Sterile petri dishes.

    • Growth chamber with controlled temperature (25-28°C) and light conditions.

  • Procedure:

    • Prepare MS medium containing 3% (w/v) sucrose, 0.8% (w/v) agar, and a suboptimal concentration of auxin (e.g., 2 mg/L IAA).

    • Autoclave the medium and cool to 50-60°C.

    • Add filter-sterilized this compound or trans-Zeatin to the medium to achieve a range of final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, 10 µM).

    • Pour the medium into sterile petri dishes.

    • Inoculate each plate with a pre-weighed piece of tobacco callus (e.g., 50-100 mg).

    • Seal the plates and incubate in the dark at 25-28°C for 3-4 weeks.

    • After the incubation period, measure the final fresh weight of the callus.

    • Calculate the increase in fresh weight for each concentration and plot a dose-response curve to determine the EC₅₀ value for each isomer.

This assay assesses the ability of cytokinins to delay the degradation of chlorophyll in detached oat leaf segments.

  • Materials:

    • Oat seedlings (Avena sativa) grown in the dark for 7-10 days.

    • This compound and trans-Zeatin stock solutions.

    • Potassium phosphate buffer (e.g., 10 mM, pH 6.0).

    • Petri dishes lined with filter paper.

    • Spectrophotometer.

    • Acetone (80%).

  • Procedure:

    • Excise 1 cm segments from the middle of the first leaves of etiolated oat seedlings.

    • Float 10-15 segments in petri dishes containing the test solutions (different concentrations of cis- or trans-Zeatin in phosphate buffer). Use buffer alone as a control.

    • Incubate the dishes in the dark at 25°C for 3-4 days.

    • After incubation, extract chlorophyll from the leaf segments by homogenizing them in 80% acetone.

    • Centrifuge the homogenate and measure the absorbance of the supernatant at 663 nm.

    • Calculate the chlorophyll content and express it as a percentage of the initial chlorophyll content of fresh leaves.

    • Plot the chlorophyll retention against the cytokinin concentration to determine the effectiveness of each isomer in delaying senescence.

This assay is based on the cytokinin-induced synthesis of the red pigment betacyanin in Amaranthus seedlings.

  • Materials:

    • Amaranthus caudatus seeds.

    • This compound and trans-Zeatin stock solutions.

    • Tyrosine solution.

    • Phosphate buffer.

    • Petri dishes.

    • Spectrophotometer.

  • Procedure:

    • Germinate Amaranthus seeds in the dark for 72 hours.

    • Excise the cotyledons and hypocotyls and incubate them in petri dishes containing the test solutions. Each solution should contain phosphate buffer, tyrosine, and varying concentrations of cis- or trans-Zeatin.

    • Incubate the dishes in the dark at 25°C for 18-24 hours.

    • Extract the betacyanin pigment by freezing and thawing the seedlings in distilled water.

    • Measure the absorbance of the extract at 542 nm (for betacyanin) and 620 nm (for background correction).

    • Quantify the amount of betacyanin produced and plot it against the cytokinin concentration to determine the EC₅₀ for each isomer.

Experimental Workflow

The following diagram outlines a generalized workflow for a comparative study of cis- and trans-Zeatin activity.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (cis- and trans-Zeatin) Treatment Apply Treatments (Varying Concentrations) Stock_Solutions->Treatment Plant_Material Prepare Plant Material (e.g., callus, seedlings) Plant_Material->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Measurement Measure Biological Response (e.g., weight, chlorophyll) Incubation->Measurement Dose_Response Generate Dose-Response Curves Measurement->Dose_Response EC50 Calculate EC₅₀ Values Dose_Response->EC50 Comparison Compare Activities EC50->Comparison

A generalized workflow for comparing the biological activity of zeatin isomers.

Conclusion

The evidence strongly indicates that trans-Zeatin is the more biologically potent isomer in most standard bioassays, primarily due to its higher binding affinity to cytokinin receptors in model plants like Arabidopsis. However, the comparable activity of this compound in certain species, such as rice, and its widespread presence in the plant kingdom suggest that it has specific and physiologically relevant roles that are yet to be fully understood. Researchers should consider the specific biological system, the experimental context, and the desired outcome when selecting between these two isomers for their studies. The distinct activity profiles of cis- and trans-Zeatin offer opportunities for more nuanced investigations into the complex regulatory networks governed by cytokinins in plant development and stress responses.

References

Validating the Physiological Role of cis-Zeatin: A Comparison Guide Utilizing Genetic Knockout Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Historically dismissed as a less active isomer of trans-Zeatin, cis-Zeatin is now emerging as a crucial signaling molecule with distinct physiological roles in plant development and stress responses. This guide provides an objective comparison of wild-type plants with genetic knockout mutants deficient in this compound biosynthesis, offering a comprehensive overview of the experimental data that substantiates its physiological significance.

Unraveling the Function of this compound Through Genetic Disruption

The primary tool for elucidating the in vivo function of this compound has been the characterization of knockout mutants in the genes responsible for its biosynthesis. In the model organism Arabidopsis thaliana, this compound is primarily synthesized via the tRNA degradation pathway, a process catalyzed by tRNA-isopentenyltransferases (tRNA-IPTs). Two key genes in this pathway are IPT2 and IPT9. The double mutant, ipt2;ipt9 (hereafter referred to as ipt29), is therefore deficient in this compound production and serves as a critical genetic tool for its functional validation.

Quantitative Comparison of Phenotypes: Wild-Type vs. This compound Deficient Mutants

The following tables summarize the key phenotypic differences observed between wild-type (Col-0), single mutants (ipt2 and ipt9), and the this compound deficient double mutant (ipt29).

Table 1: Primary Root Length in Arabidopsis thaliana

GenotypePrimary Root Length (cm)Standard Deviation
Wild-Type (Col-0)1.150.15
ipt21.130.14
ipt90.750.12
ipt290.730.11

Data adapted from Antoniadi et al., 2022.

Table 2: Endogenous Hormone Levels in Arabidopsis thaliana Roots

GenotypeThis compound (pmol/g FW)Indole-3-Acetic Acid (IAA) (pmol/g FW)
Wild-Type (Col-0)1.225.5
ipt20.426.1
ipt90.835.2
ipt290.334.8

Data adapted from Antoniadi et al., 2022.

Table 3: Developmental Phenotypes in Arabidopsis thaliana

GenotypeRosette Leaf Number at BoltingDays to Bolting
Wild-Type (Col-0)12.528.5
ipt212.328.3
ipt911.827.8

Data adapted from Kambhampati et al., 2019.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the cited studies.

Protocol 1: Quantification of Primary Root Length in Arabidopsis thaliana
  • Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized and sown on square Petri dishes containing Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar.

  • Vernalization and Growth Conditions: Plates are stratified at 4°C for 48 hours in the dark to synchronize germination and then transferred to a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.

  • Image Acquisition: After a defined growth period (e.g., 7 days), the plates are scanned using a flatbed scanner at a resolution of 600 dpi.

  • Root Length Measurement: The primary root length of each seedling is measured from the root-shoot junction to the root tip using image analysis software such as ImageJ or a specialized tool like MyROOT.[1][2]

Protocol 2: Cytokinin and Auxin Quantification by LC-MS/MS
  • Sample Preparation: Plant tissue (e.g., roots, shoots) is flash-frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: Hormones are extracted using an ice-cold extraction buffer, typically a methanol:water:formic acid mixture (15:4:1, v/v/v). Deuterium-labeled internal standards for each hormone class are added to the extraction buffer for accurate quantification.[3]

  • Purification: The extract is centrifuged, and the supernatant is purified using solid-phase extraction (SPE) with a mixed-mode cation exchange column to separate cytokinins and auxins from interfering compounds.[3]

  • LC-MS/MS Analysis: The purified samples are analyzed by ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS). Separation is typically achieved on a C18 reversed-phase column with a gradient of acetonitrile and water, both containing a small percentage of formic acid. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for the sensitive and specific detection of each hormone.[1]

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed.

cis_Zeatin_Biosynthesis cluster_tRNA tRNA Degradation Pathway cluster_cZ_synthesis This compound Biosynthesis cluster_knockout Genetic Knockout tRNA tRNA Degradation Degradation tRNA->Degradation adenosine_residues Adenosine residues in tRNA Degradation->adenosine_residues IPT2_IPT9 tRNA-isopentenyltransferases (IPT2, IPT9) adenosine_residues->IPT2_IPT9 isopentenylation DMAPP DMAPP DMAPP->IPT2_IPT9 cZ_ribotides This compound ribotides IPT2_IPT9->cZ_ribotides cis_Zeatin This compound (Active) cZ_ribotides->cis_Zeatin Activation ipt29_mutant ipt2;ipt9 double mutant ipt29_mutant->IPT2_IPT9 Loss of function

Caption: Biosynthesis of this compound via the tRNA degradation pathway and the point of disruption in the ipt2;ipt9 knockout mutant.

Experimental_Workflow start Start plant_material Plant Material (Wild-Type, ipt2, ipt9, ipt29) start->plant_material phenotyping Phenotypic Analysis (Root length, Shoot growth, etc.) plant_material->phenotyping hormone_analysis Hormone Quantification (LC-MS/MS) plant_material->hormone_analysis data_analysis Comparative Data Analysis phenotyping->data_analysis hormone_analysis->data_analysis conclusion Validation of this compound's Role data_analysis->conclusion

Caption: A generalized workflow for validating the physiological role of this compound using knockout mutants.

Signaling_Interaction cluster_cZ This compound Pathway cluster_auxin Auxin Homeostasis cluster_mutant_effect ipt9/ipt29 Mutant Effect IPT2_IPT9 IPT2 / IPT9 cis_Zeatin This compound IPT2_IPT9->cis_Zeatin Root_Growth Primary Root Growth cis_Zeatin->Root_Growth Modulates Auxin_biosynthesis Auxin Biosynthesis IAA IAA (Auxin) Auxin_biosynthesis->IAA IAA->Root_Growth Inhibits IPT9 IPT9 IPT9->Auxin_biosynthesis Negative Influence (Hypothesized) ipt9_knockout Loss of IPT9 function increased_IAA Increased IAA Levels ipt9_knockout->increased_IAA reduced_root_growth Reduced Root Growth increased_IAA->reduced_root_growth

Caption: Proposed interaction between the this compound and auxin pathways in regulating primary root growth in Arabidopsis.

Discussion and Future Directions

The data from genetic knockout mutants, particularly the ipt29 double mutant in Arabidopsis, strongly support a physiological role for this compound in plant development. The unexpected short-root phenotype of the ipt29 and ipt9 mutants, coupled with an increase in auxin levels, suggests a complex interplay between this compound biosynthesis and auxin homeostasis. This finding challenges the classical view of cytokinins as simple inhibitors of root growth and points towards a more nuanced regulatory network.

While significant progress has been made, several questions remain. The precise molecular mechanisms by which the loss of IPT9 function leads to increased auxin levels are yet to be fully elucidated. Furthermore, the role of this compound in various abiotic and biotic stress responses is an active area of research. Future studies employing transcriptomic and proteomic analyses of this compound deficient mutants under different stress conditions will be instrumental in further unraveling the multifaceted functions of this once-overlooked plant hormone.

References

A Comparative Analysis of cis-Zeatin and Isopentenyladenine: Unveiling Functional Distinctions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between cytokinin analogues is paramount for targeted applications. This guide provides an objective comparison of cis-Zeatin and isopentenyladenine (iP), two naturally occurring cytokinins, supported by experimental data to elucidate their distinct biochemical properties and physiological effects.

Cytokinins are a class of phytohormones that play a central role in regulating plant growth and development. Among the various forms, this compound and isopentenyladenine are fundamental isoprenoid cytokinins. While both share a common adenine backbone, the stereochemistry of the side chain in zeatin isomers and the absence of a hydroxyl group in iP lead to significant differences in their biological activity. Generally, isopentenyladenine and the trans isomer of zeatin are considered more biologically active than this compound.[1][2]

Quantitative Comparison of Biological Activity

The relative potency of this compound and isopentenyladenine has been evaluated in several classic cytokinin bioassays. These assays quantify the ability of a cytokinin to elicit a specific physiological response, providing a basis for comparing their activity.

BioassayOrganism/SystemParameter MeasuredThis compound ActivityIsopentenyladenine ActivityReference(s)
Tobacco Callus GrowthNicotiana tabacum callusFresh Weight IncreaseLower activityHigher activity[2]
Chlorophyll RetentionDetached oat leavesChlorophyll ContentWeaker activityStronger activity[3]
Betacyanin SynthesisAmaranthus seedlingsBetacyanin AccumulationLower activityHigher activity[3]
Root Growth InhibitionArabidopsis thalianaPrimary Root LengthWeaker inhibitionStronger inhibition

Table 1: Summary of Quantitative Data from Comparative Bioassays. This table summarizes the relative biological activities of this compound and isopentenyladenine in various standard cytokinin bioassays.

Molecular Basis for Differential Activity: Receptor Binding

The differential activities of this compound and isopentenyladenine can be partly attributed to their varying affinities for cytokinin receptors. In Arabidopsis thaliana, cytokinin receptors like AHK2, AHK3, and CRE1/AHK4 exhibit different binding preferences for various cytokinin forms. Generally, these receptors show a higher affinity for isopentenyladenine and trans-Zeatin compared to this compound. For instance, the AHK3 receptor has a significantly lower affinity for isopentenyladenine compared to trans-zeatin, while all three major Arabidopsis receptors bind this compound with low affinity.

Cytokinin Signaling Pathway

Upon binding to the CHASE domain of a histidine kinase receptor in the endoplasmic reticulum, cytokinins initiate a phosphorelay signaling cascade. This leads to the activation of Type-B Response Regulators (ARRs), which are transcription factors that modulate the expression of cytokinin-responsive genes.

CytokininSignaling cluster_membrane Endoplasmic Reticulum Membrane cluster_nucleus Nucleus Receptor Cytokinin Receptor (AHK/CRE1) AHP AHP (Histidine Phosphotransfer Protein) Receptor->AHP Phosphorelay Cytokinin Cytokinin (this compound or iP) Cytokinin->Receptor Binding TypeB_ARR Type-B ARR (Transcription Factor) AHP->TypeB_ARR Phosphorylation & Nuclear Import Gene_Expression Cytokinin-Responsive Gene Expression TypeB_ARR->Gene_Expression Activation TypeA_ARR Type-A ARR (Negative Regulator) TypeA_ARR->TypeB_ARR Inhibition Gene_Expression->TypeA_ARR Induction

Caption: Generalized cytokinin signaling pathway. [Within 100 characters]

Experimental Protocols

Accurate comparison of cytokinin activity relies on standardized and reproducible bioassays. Below are detailed methodologies for key experiments.

Tobacco Callus Growth Bioassay

This assay measures the ability of cytokinins to stimulate cell division and proliferation in cytokinin-dependent tobacco callus.

1. Plant Material and Callus Initiation:

  • Use callus initiated from the pith parenchyma of Nicotiana tabacum.

  • Maintain the callus on a Murashige and Skoog (MS) medium supplemented with an auxin (e.g., 2 mg/L naphthaleneacetic acid - NAA) and a low level of cytokinin (e.g., 0.1 mg/L kinetin) to maintain undifferentiated growth.

2. Experimental Setup:

  • Prepare basal MS medium containing NAA (2 mg/L) and varying concentrations of this compound or isopentenyladenine (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).

  • Aseptically transfer pieces of callus of a standardized initial weight (e.g., 50-100 mg) onto the different test media.

  • Incubate the cultures in the dark at 25 ± 2°C for 4-5 weeks.

3. Data Collection and Analysis:

  • After the incubation period, measure the final fresh weight of each callus.

  • Calculate the percentage increase in fresh weight relative to the initial weight.

  • Plot the percentage increase in fresh weight against the cytokinin concentration to determine the dose-response curve and the half-maximal effective concentration (EC50) for each compound.

Chlorophyll Retention Bioassay

This assay assesses the ability of cytokinins to delay senescence, measured by the retention of chlorophyll in detached leaf segments.

1. Plant Material:

  • Use fully expanded leaves from a suitable plant species, such as oat (Avena sativa) or wheat (Triticum aestivum), grown under controlled conditions.

2. Experimental Setup:

  • Excise uniform leaf segments (e.g., 2 cm long) from the middle of the leaves.

  • Float the leaf segments in petri dishes containing a test solution with different concentrations of this compound or isopentenyladenine (e.g., 0, 1, 10, 100 µM) dissolved in a minimal buffer (e.g., 2 mM potassium phosphate buffer, pH 6.0).

  • Include a control with buffer only.

  • Incubate the petri dishes in the dark at 25 ± 2°C for 3-4 days to induce senescence.

3. Data Collection and Analysis:

  • After incubation, extract chlorophyll from the leaf segments using a solvent like 80% ethanol or acetone.

  • Measure the absorbance of the chlorophyll extract spectrophotometrically at 665 nm and 648 nm.

  • Calculate the total chlorophyll concentration.

  • Express the results as a percentage of the chlorophyll content of freshly excised leaves.

Experimental Workflow for Comparative Bioassay

The following diagram illustrates a typical workflow for conducting a comparative bioassay of this compound and isopentenyladenine.

ExperimentalWorkflow start Start: Select Bioassay (e.g., Tobacco Callus Growth) prepare_media Prepare Basal Medium + Auxin start->prepare_media add_cytokinins Add Serial Dilutions of This compound and Isopentenyladenine prepare_media->add_cytokinins inoculate Inoculate Explants onto Test Media add_cytokinins->inoculate prepare_explants Prepare Standardized Explants (e.g., Callus Pieces) prepare_explants->inoculate incubate Incubate under Controlled Conditions (Dark, 25°C, 4-5 weeks) inoculate->incubate measure Measure Response Parameter (e.g., Final Fresh Weight) incubate->measure analyze Analyze Data: - Calculate % Increase - Plot Dose-Response Curves - Determine EC50 measure->analyze compare Compare Activities of This compound and Isopentenyladenine analyze->compare

Caption: A typical workflow for a cytokinin bioassay. [Within 100 characters]

Conclusion

The experimental evidence consistently demonstrates that isopentenyladenine is a more potent cytokinin than this compound across a range of biological assays. This difference in activity is primarily attributed to its higher affinity for cytokinin receptors, leading to a more robust activation of the downstream signaling pathway. While this compound exhibits biological activity, it is generally considered to be a less active form. Researchers and professionals in drug development should consider these differences when selecting a cytokinin for specific applications, with isopentenyladenine being the preferred choice for inducing strong cytokinin responses. The weaker activity of this compound, however, may be relevant in specific physiological contexts or for applications requiring more subtle modulation of cytokinin signaling.

References

Navigating Specificity: A Guide to cis-Zeatin Cross-Reactivity in Cytokinin Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in plant hormone analysis, the precise quantification of cytokinin isomers is paramount. This guide provides an objective comparison of cytokinin antibody cross-reactivity with cis-Zeatin, a crucial factor often impacting immunoassay accuracy. Supported by experimental data, this document aims to facilitate informed decisions in antibody selection for specific and reliable results.

The use of immunoassays for cytokinin analysis is a widely adopted method due to its sensitivity and high throughput. However, a significant challenge lies in the potential for antibodies to cross-react with structurally similar cytokinin isomers, such as cis- and trans-Zeatin. This cross-reactivity can lead to inaccurate quantification and misinterpretation of physiological roles. This guide delves into the specifics of antibody cross-reactivity with this compound, offering a comparative analysis of available antibody types.

Performance Comparison of Cytokinin Antibodies

The specificity of a cytokinin antibody is a critical performance metric. The following table summarizes the cross-reactivity of different types of cytokinin antibodies with this compound and other related cytokinins. This data is compiled from various studies and represents typical performance characteristics.

Antibody TargetAntibody TypeThis compound Cross-Reactivity (%)trans-Zeatin Cross-Reactivity (%)Other Cross-ReactantsReference
This compound RibosideMonoclonal (IgG1, IgA)100<1This compound, 9-ribosyl-ZeatinBanowetz, 1993[1]
Zeatin RibosidePolyclonal AntiserumNot explicitly stated in abstract, but chromatographic separation of cross-reactants was necessary.100Zeatin, Lupinic Acid, Zeatin-9-glucoside, Dihydrozeatin riboside, DihydrozeatinBadenoch-Jones et al., 1984[2]
General CytokininsPolyclonalVariable, often significant enough to require chromatographic separation prior to analysis.[3][4]VariableBroad reactivity with multiple cytokinin types-

Experimental Methodologies

The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). This method quantifies the ability of different cytokinin analogues to compete with the target antigen for binding to the antibody.

Competitive ELISA Protocol for Cross-Reactivity Assessment
  • Coating: A microtiter plate is coated with a conjugate of the target cytokinin (e.g., this compound Riboside-BSA).

  • Blocking: The remaining protein-binding sites on the plate are blocked with a solution like bovine serum albumin (BSA) to prevent non-specific binding.

  • Competition: A fixed concentration of the primary antibody is pre-incubated with varying concentrations of the test cytokinin (this compound or other analogues) and the homologous cytokinin (the one the antibody was raised against). This mixture is then added to the coated plate.

  • Incubation and Washing: The plate is incubated to allow the antibody to bind to the coated antigen. Unbound reagents are removed by washing.

  • Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.

  • Measurement: The absorbance of the solution is measured using a spectrophotometer. The intensity of the color is inversely proportional to the amount of test cytokinin in the sample.

  • Data Analysis: The concentration of the test cytokinin that causes 50% inhibition of the antibody binding (IC50) is determined. The percent cross-reactivity is calculated using the formula:

    (% Cross-Reactivity) = (IC50 of homologous cytokinin / IC50 of test cytokinin) x 100

Visualizing Key Processes

To better understand the context of cytokinin analysis, the following diagrams illustrate the cytokinin signaling pathway and a typical experimental workflow for assessing antibody cross-reactivity.

Cytokinin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CRE1 CRE1/AHK4 (Receptor) AHP AHP (Histidine Phosphotransfer Protein) CRE1->AHP Phosphotransfer Type_B_ARR Type-B ARR (Transcription Factor) AHP->Type_B_ARR Phosphotransfer Type_A_ARR Type-A ARR (Negative Regulator) Type_B_ARR->Type_A_ARR Activation Cytokinin_Response_Genes Cytokinin Response Genes Type_B_ARR->Cytokinin_Response_Genes Activation Type_A_ARR->AHP Inhibition Cytokinin Cytokinin (e.g., Zeatin) Cytokinin->CRE1 Binding & Autophosphorylation

Caption: A simplified diagram of the cytokinin signaling pathway.

Competitive_ELISA_Workflow Start Start Coat_Plate 1. Coat microtiter plate with Cytokinin-BSA conjugate Start->Coat_Plate Block_Plate 2. Block non-specific sites with BSA Coat_Plate->Block_Plate Prepare_Samples 3. Prepare standards and samples with varying concentrations of cytokinins Block_Plate->Prepare_Samples Add_Antibody 4. Add primary antibody to standards/samples Prepare_Samples->Add_Antibody Incubate_Competition 5. Add antibody-cytokinin mixture to the coated plate and incubate Add_Antibody->Incubate_Competition Wash1 6. Wash to remove unbound antibody Incubate_Competition->Wash1 Add_Secondary_Ab 7. Add enzyme-conjugated secondary antibody Wash1->Add_Secondary_Ab Incubate2 8. Incubate Add_Secondary_Ab->Incubate2 Wash2 9. Wash to remove unbound secondary antibody Incubate2->Wash2 Add_Substrate 10. Add substrate and incubate for color development Wash2->Add_Substrate Stop_Reaction 11. Stop the reaction Add_Substrate->Stop_Reaction Read_Plate 12. Read absorbance Stop_Reaction->Read_Plate Analyze_Data 13. Analyze data and calculate % cross-reactivity Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.

References

A comparative transcriptomic analysis of plants treated with cis-Zeatin versus trans-Zeatin.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the differential effects of cis- and trans-zeatin on the plant transcriptome, supported by experimental data and protocols.

cis-Zeatin (cZ) and trans-Zeatin (tZ) are two isomers of the cytokinin plant hormone zeatin. While trans-zeatin is widely recognized as a highly active cytokinin, this compound has historically been considered to have low or no activity. However, recent research has revealed that cZ is biologically active and plays distinct roles in plant development and stress responses. This guide provides a comparative overview of the transcriptomic effects of cZ and tZ, drawing on key studies to highlight their differential regulation of gene expression.

Quantitative Comparison of Transcriptomic Responses

Transcriptomic studies, particularly under specific conditions such as nutrient stress, have begun to unravel the distinct gene regulatory networks modulated by cis- and trans-zeatin. A key study by Silva-Navas et al. (2019) on Arabidopsis thaliana under phosphate starvation provides a foundational dataset for this comparison.

Transcriptomic Feature This compound Treatment trans-Zeatin Treatment Experimental Context
Total Differentially Expressed Genes (DEGs) Specific numbers vary by studyGenerally, a larger number of DEGs are affectedPhosphate starvation in Arabidopsis thaliana roots[1][2]
Key Upregulated Gene Categories Cell and root hair elongation, differentiation-Phosphate starvation in Arabidopsis thaliana roots[1][2]
Key Downregulated Gene Categories -Cell cycle and Phosphate Starvation Response (PSR) genesPhosphate starvation in Arabidopsis thaliana roots[1]
Overlap in Regulated Genes A subset of genes are commonly regulated by both isomersA subset of genes are commonly regulated by both isomersPhosphate starvation in Arabidopsis thaliana roots

In the context of plant immunity, studies in Nicotiana tabacum have shown that while both isomers can suppress disease symptoms, trans-zeatin is more effective at restricting pathogen proliferation and inducing defense-related responses, such as salicylic acid accumulation. This suggests a stronger and more direct role for trans-zeatin in activating defense-related gene expression.

Experimental Protocols

The following is a generalized protocol for a comparative transcriptomic analysis of cis- and trans-zeatin treatment, based on the methodology from Silva-Navas et al. (2019) and standard RNA-seq practices.

1. Plant Material and Growth Conditions:

  • Arabidopsis thaliana seedlings are grown on a solid medium (e.g., half-strength Murashige and Skoog) under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod).

  • For specific stress treatments, such as phosphate starvation, seedlings are transferred to a medium with low phosphate concentration for a defined period.

2. Hormone Treatment:

  • Seedlings are treated with a solution containing this compound, trans-zeatin, or a mock control. The concentration and duration of the treatment should be optimized based on the plant species and experimental goals (e.g., 2.5 µM for 24 hours).

3. RNA Extraction and Library Preparation:

  • Total RNA is extracted from the relevant plant tissue (e.g., roots) using a commercial kit.

  • RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

  • mRNA is enriched from the total RNA, followed by fragmentation.

  • First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand synthesis.

  • The resulting double-stranded cDNA is used to prepare the sequencing library, which includes end repair, A-tailing, adapter ligation, and PCR amplification.

4. Sequencing and Bioinformatic Analysis:

  • The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).

  • The raw sequencing reads are subjected to quality control to remove low-quality reads and adapters.

  • The cleaned reads are mapped to the reference genome.

  • Gene expression levels are quantified as read counts.

  • Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated between the different treatment groups.

  • Gene ontology (GO) and pathway enrichment analyses are conducted to identify the biological processes and pathways affected by the treatments.

Visualizing the Molecular Mechanisms

To understand the differential effects of cis- and trans-zeatin at a molecular level, it is essential to visualize the underlying signaling pathways and the experimental approach.

experimental_workflow cluster_growth Plant Growth cluster_treatment Hormone Treatment cluster_sequencing RNA Sequencing cluster_analysis Bioinformatic Analysis seed_germination Seed Germination seedling_growth Seedling Growth seed_germination->seedling_growth stress_condition Stress Induction (e.g., -Pi) seedling_growth->stress_condition control Mock Control cis_zeatin This compound trans_zeatin trans-Zeatin rna_extraction RNA Extraction control->rna_extraction cis_zeatin->rna_extraction trans_zeatin->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing quality_control Quality Control sequencing->quality_control mapping Read Mapping quality_control->mapping deg_analysis DEG Analysis mapping->deg_analysis enrichment GO/Pathway Enrichment deg_analysis->enrichment

Caption: A generalized workflow for a comparative transcriptomic analysis of cis- and trans-zeatin treatment in plants.

The differential responses to cis- and trans-zeatin can be partly explained by their distinct interactions with the cytokinin signaling pathway.

cytokinin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cZ This compound AHK AHK Receptors cZ->AHK Lower Affinity tZ trans-Zeatin tZ->AHK Higher Affinity AHP AHP (Phosphotransfer) AHK->AHP Phosphorelay ARR_B Type-B ARRs (Activation) AHP->ARR_B ARR_A Type-A ARRs (Negative Feedback) ARR_B->ARR_A Induces Gene_Expression Target Gene Expression ARR_B->Gene_Expression Transcription Activation ARR_A->ARR_B Inhibits

Caption: A simplified diagram of the cytokinin signaling pathway, highlighting the differential affinity of receptors for cis- and trans-zeatin.

References

Validating the Role of cis-Zeatin in Seed Development and Germination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cis-Zeatin's performance against other cytokinins in regulating seed development and germination. It is designed to assist researchers in evaluating the specific roles of this less-studied cytokinin isomer, supported by experimental data and detailed protocols.

Comparative Efficacy of Zeatin Isomers and Other Cytokinins

While trans-Zeatin is traditionally considered the more biologically active isomer, emerging evidence suggests distinct and significant roles for this compound in plant development, particularly in seeds where it can be the predominant form during certain developmental stages.[1][2] The following tables summarize the quantitative data comparing the biological activity of this compound and trans-Zeatin in various bioassays and their effects on seed-related parameters.

Table 1: Comparative Biological Activity of trans-Zeatin and this compound in Classical Cytokinin Bioassays [3]

BioassayOrganism/SystemParameter Measuredtrans-Zeatin Activity (EC₅₀ or equivalent)This compound Activity (EC₅₀ or equivalent)trans/cis Activity Ratio
Tobacco Callus GrowthNicotiana tabacum W-38 callusFresh Weight Increase~0.02 µM~0.5 µM~25
Oat Leaf SenescenceAvena sativa leaf segmentsChlorophyll Retention~0.03 µM~0.3 µM~10
Amaranthus Betacyanin SynthesisAmaranthus caudatus seedlingsBetacyanin Production~1.0 µM>100 µM>100

Table 2: Endogenous Levels of this compound and trans-Zeatin During Seed Development and Germination

Plant SpeciesTissue/StageThis compound Concentration (ng/g FW)trans-Zeatin Concentration (ng/g FW)Reference
Pisum sativum (Pea)Early Embryogenesis (Heart-shape stage)HighLow[4]
Oryza sativa (Rice)Various tissues>80% of total cytokinins<20% of total cytokinins[5]
Zea mays (Maize)Dry seedsHighLow
Arabidopsis thalianaDry seedsPredominant cytokininLower than this compound

Signaling Pathways and Experimental Workflows

The differential activities of cis- and trans-Zeatin can be attributed to their distinct biosynthesis pathways and varying affinities for cytokinin receptors.

Biosynthesis of Zeatin Isomers

trans-Zeatin and isopentenyladenine (iP) are primarily synthesized via the methylerythritol phosphate (MEP) pathway in plastids. In contrast, a significant portion of this compound is derived from the mevalonate (MVA) pathway in the cytosol, often through the degradation of tRNA. This distinction suggests that plants can independently regulate the levels of these two isomers.

Zeatin Biosynthesis Pathways cluster_plastid Plastid cluster_cytosol Cytosol MEP MEP Pathway DMAPP_p DMAPP MEP->DMAPP_p AtIPT1_3_5_8 AtIPT1, 3, 5, 8 DMAPP_p->AtIPT1_3_5_8 adenosine phosphates tZ_iP tZ_iP AtIPT1_3_5_8->tZ_iP trans-Zeatin & isopentenyladenine biosynthesis MVA MVA Pathway DMAPP_c DMAPP MVA->DMAPP_c tRNA tRNA DMAPP_c->tRNA prenylation AtIPT2 AtIPT2 (tRNA IPT) cZ cZ AtIPT2->cZ tRNA degradation tRNA->AtIPT2

Caption: Distinct biosynthesis pathways for trans- and cis-zeatin.
Cytokinin Signaling Pathway

Cytokinin signaling is initiated by the binding of the hormone to histidine kinase receptors in the endoplasmic reticulum. This leads to a phosphorelay cascade that ultimately activates type-B response regulators (ARRs) in the nucleus, which in turn induce the expression of cytokinin-responsive genes. While both zeatin isomers can activate this pathway, their receptor affinities differ. In Arabidopsis, receptors AHK2 and AHK3 show a higher affinity for this compound compared to AHK4/CRE1, but in all cases, the affinity is lower than for trans-Zeatin. In contrast, maize receptors like ZmHK1 exhibit comparable sensitivity to both isomers.

Cytokinin Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cZ This compound Receptor Cytokinin Receptor (AHK2, AHK3, AHK4/CRE1) cZ->Receptor Lower Affinity (in Arabidopsis) tZ trans-Zeatin tZ->Receptor Higher Affinity Receptor_p Phosphorylated Receptor Receptor->Receptor_p Autophosphorylation AHP AHP Receptor_p->AHP AHP_p AHP-P AHP->AHP_p Phosphotransfer ARR_B Type-B ARR AHP_p->ARR_B ARR_B_p Type-B ARR-P ARR_B->ARR_B_p Phosphotransfer ARR_A Type-A ARR (Negative Regulator) ARR_B_p->ARR_A Transcription Activation Genes Cytokinin-Responsive Genes ARR_B_p->Genes Transcription Activation ARR_A->ARR_B_p Inhibition

Caption: General cytokinin signaling pathway.
Interaction with ABA and GA Signaling in Seed Germination

The germination of seeds is tightly regulated by the antagonistic interaction between abscisic acid (ABA), which promotes dormancy, and gibberellins (GA), which promote germination. Cytokinins, including this compound, can influence this balance. While the precise molecular mechanism of this compound's involvement is still under investigation, it is known that cytokinins can counteract ABA-mediated inhibition of germination.

Hormonal Interaction in Seed Germination ABA ABA Dormancy Seed Dormancy ABA->Dormancy Promotes Germination Seed Germination ABA->Germination Inhibits GA GA GA->Dormancy Inhibits GA->Germination Promotes cZ This compound cZ->Germination Promotes (Counteracts ABA)

Caption: Hormonal control of seed dormancy and germination.

Experimental Protocols

Cytokinin Extraction and Quantification from Seed Tissue by LC-MS/MS

This protocol is adapted from established methods for cytokinin analysis.

Materials:

  • Liquid nitrogen

  • Extraction buffer: Methanol:Water:Formic Acid (15:4:1, v/v/v)

  • Internal standards (e.g., deuterated cytokinin standards)

  • Solid-phase extraction (SPE) columns (e.g., Oasis MCX)

  • LC-MS/MS system

Procedure:

  • Freeze seed tissue in liquid nitrogen and grind to a fine powder.

  • Extract the powder twice with pre-chilled extraction buffer containing internal standards.

  • Centrifuge the extract at high speed (e.g., 14,000 rpm) at 4°C.

  • Collect the supernatant and evaporate the methanol under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the aqueous residue in 1% acetic acid.

  • Load the sample onto a pre-conditioned SPE column.

  • Wash the column with 1% acetic acid followed by methanol.

  • Elute the cytokinins with 0.35 M ammonium hydroxide in 60% methanol.

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples using a C18 column with a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

Arabidopsis thaliana Seed Germination Assay

This protocol allows for the quantitative assessment of germination rates under different treatment conditions.

Materials:

  • Arabidopsis thaliana seeds

  • Sterilization solution (e.g., 70% ethanol, 1% sodium hypochlorite)

  • Murashige and Skoog (MS) medium with 0.8% agar

  • Hormone stock solutions (this compound, trans-Zeatin, ABA, etc.)

  • Petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 1% sodium hypochlorite for 10 minutes, and then rinse 3-5 times with sterile water.

  • Suspend the sterilized seeds in 0.1% agar and plate them on MS medium containing the desired hormone concentrations.

  • Stratify the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Transfer the plates to a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • Score germination, defined as the emergence of the radicle, at regular intervals (e.g., every 12 hours) for several days.

  • Calculate the germination percentage for each treatment and time point.

Amaranthus Betacyanin Synthesis Bioassay for Cytokinin Activity

This classic bioassay provides a colorimetric readout of cytokinin activity.

Materials:

  • Amaranthus caudatus seeds

  • Germination medium (e.g., filter paper moistened with water)

  • Incubation buffer (e.g., 2 mM sodium phosphate buffer, pH 6.8, containing 1 mg/mL L-tyrosine)

  • Cytokinin solutions of varying concentrations

  • Spectrophotometer

Procedure:

  • Germinate Amaranthus seeds in the dark for 72 hours.

  • Excise the cotyledons and hypocotyls from the seedlings.

  • Incubate the explants in the incubation buffer containing different concentrations of the cytokinins to be tested, in the dark at 25°C for 18-24 hours.

  • Extract the betacyanin by freezing and thawing the explants in a known volume of water.

  • Measure the absorbance of the extract at 542 nm.

  • Plot the absorbance against the cytokinin concentration to determine the relative activity.

Conclusion

The data presented in this guide highlight that while this compound generally exhibits lower activity than trans-Zeatin in standard bioassays, it is a significant component of the cytokinin pool in the seeds of many plant species. Its distinct biosynthetic pathway and its ability to activate cytokinin signaling, particularly in certain species, suggest a specific and important role in seed development and germination. Further research focusing on the tissue-specific localization and signaling of this compound within the developing seed, and its precise interactions with other hormone pathways, will be crucial to fully elucidate its function and potential for agricultural and pharmaceutical applications.

References

A comparative analysis of endogenous cis-Zeatin levels across different plant organs.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Understanding the Distribution of cis-Zeatin, a Key Phytohormone, in Plant Tissues.

This compound (cZ), a naturally occurring cytokinin, plays a crucial role in various aspects of plant growth and development. While historically less studied than its trans-isomer, recent research has highlighted the significance of cZ in regulating processes such as cell division, senescence, and stress responses. Understanding the endogenous distribution of cZ across different plant organs is fundamental for elucidating its precise physiological functions and for potential applications in agriculture and drug development. This guide provides a comparative analysis of endogenous cZ levels in various organs of key plant species, supported by experimental data and detailed methodologies.

Quantitative Comparison of Endogenous this compound Levels

The concentration of this compound and its derivatives varies significantly between different plant organs, developmental stages, and species. The following table summarizes representative endogenous levels of this compound (cZ) and its riboside (cZR) in the roots, leaves, seeds/kernels, and flowers of several important plant species. Data are presented in picomoles per gram fresh weight (pmol/g FW) and have been compiled from multiple studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, growth stages, and analytical methods across different studies.

Plant SpeciesOrganThis compound (cZ) (pmol/g FW)This compound Riboside (cZR) (pmol/g FW)Reference
Maize (Zea mays) RootsPredominantly cis-isomers-[1]
LeavesPredominantly cis-isomers-[1]
Kernels (immature)-High levels of O-glucoside of cZR[1]
Rice (Oryza sativa) Roots~1-5~5-15[2]
Shoots~2-8~10-30[2]
Flag LeavesHigh levels of cZ derivatives-
Tomato (Solanum lycopersicum) Ovaries (pre-anthesis)-High
Fruit (developing)PresentPresent
Potato (Solanum tuberosum) Shoots (in vitro)High-
Roots (in vitro)Lower than shoots-
Arabidopsis thaliana Rosette Leaves~1-3~2-5
Inflorescences~2-6~5-15
Siliques (immature)~5-15~10-30

Experimental Protocols

The accurate quantification of endogenous this compound levels is critical for comparative studies. The most widely accepted and sensitive method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol: Quantification of this compound by UPLC-MS/MS

This protocol provides a general workflow for the extraction, purification, and quantification of this compound and its derivatives from plant tissues.

1. Sample Preparation and Extraction:

  • Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Add 1 mL of pre-chilled (-20°C) modified Bieleski extraction buffer (methanol:water:formic acid, 15:4:1, v/v/v) containing a known amount of deuterium-labeled internal standards (e.g., [²H₅]cZ).

  • Vortex the mixture thoroughly and incubate at -20°C for at least 1 hour.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Re-extract the pellet with an additional 0.5 mL of extraction buffer, centrifuge, and pool the supernatants.

2. Purification by Solid-Phase Extraction (SPE):

  • Condition a mixed-mode cation exchange SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Load the combined supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 1 M formic acid to remove interfering substances.

  • Wash the cartridge with 1 mL of methanol.

  • Elute the cytokinins with 2 mL of 0.5 M ammonium hydroxide in 60% methanol.

3. UPLC-MS/MS Analysis:

  • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • Inject an aliquot of the sample into the UPLC-MS/MS system.

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program, typically with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.

4. Data Analysis:

  • Quantify the endogenous this compound concentration by comparing the peak area of the endogenous compound to that of the known amount of the deuterated internal standard.

Mandatory Visualization

Diagram of the this compound Biosynthesis Pathway

The biosynthesis of this compound is primarily linked to the degradation of tRNA molecules containing prenylated adenine residues.

cis_Zeatin_Biosynthesis tRNA tRNA tRNA_IPT tRNA-isopentenyl transferases (tRNA-IPTs) tRNA->tRNA_IPT DMAPP DMAPP DMAPP->tRNA_IPT Isopentenyl group donor i6A_tRNA i6A-tRNA tRNA_IPT->i6A_tRNA Prenylation Hydroxylation Hydroxylation i6A_tRNA->Hydroxylation cio6A_tRNA c-io6A-tRNA Hydroxylation->cio6A_tRNA cis-hydroxylation tRNA_degradation tRNA Degradation cio6A_tRNA->tRNA_degradation cZRMP cZRMP tRNA_degradation->cZRMP LOG LOG enzymes cZRMP->LOG cZR This compound Riboside (cZR) LOG->cZR cZ This compound (cZ) cZR->cZ

Caption: A simplified workflow of the this compound biosynthesis pathway via tRNA degradation.

Diagram of the Cytokinin Signaling Pathway

The cytokinin signaling pathway is a multi-step phosphorelay system that transmits the cytokinin signal from the cell membrane to the nucleus, ultimately leading to changes in gene expression.

Cytokinin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin (e.g., cZ) AHK Histidine Kinase Receptor (AHK) CK->AHK Binding & Autophosphorylation AHP Histidine Phosphotransfer Protein (AHP) AHK->AHP Phosphotransfer AHP_n AHP AHP->AHP_n Nuclear Translocation TypeB_ARR Type-B ARR AHP_n->TypeB_ARR Phosphotransfer TypeA_ARR Type-A ARR AHP_n->TypeA_ARR Phosphotransfer Gene_Expression Cytokinin Primary Response Genes TypeB_ARR->Gene_Expression Activation of Transcription TypeA_ARR->AHK Negative Feedback Gene_Expression->TypeA_ARR Induction

Caption: Overview of the two-component cytokinin signaling pathway in plants.

References

A Comparative Guide to the Biological Effects of cis-Zeatin: In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Zeatin, a naturally occurring cytokinin, is a key regulator of plant growth and development, influencing processes from cell division to senescence.[1] It exists as two geometric isomers: trans-Zeatin (tZ) and cis-Zeatin (cZ). For many years, trans-Zeatin was considered the highly active form, while this compound was often dismissed as inactive or significantly less active.[1][2] However, emerging research reveals that this compound possesses distinct biological activities and physiological roles, making a detailed comparison of these two isomers essential for researchers in plant science and drug development.[2][3] This guide provides an objective comparison of the in vitro and in vivo biological effects of this compound, supported by experimental data and detailed methodologies.

Quantitative Comparison of Biological Activity: In Vitro Bioassays

The biological potency of this compound is often compared to its trans isomer in several classical cytokinin bioassays. While trans-Zeatin consistently demonstrates higher activity, this compound exhibits a measurable, albeit weaker, effect. The following tables summarize quantitative data from these comparative studies.

Table 1: Tobacco Callus Growth Bioassay

This assay measures the ability of cytokinins to induce cell division and proliferation in cytokinin-dependent tobacco callus.

Organism/SystemParameter Measuredtrans-Zeatin Activity (EC₅₀ or equivalent)This compound Activity (EC₅₀ or equivalent)trans/cis Activity RatioReference(s)
Nicotiana tabacum W-38 callusFresh Weight Increase~0.01 µM~0.27 µM~27

Table 2: Chlorophyll Retention Bioassay

This bioassay assesses the ability of cytokinins to delay senescence in detached leaves by measuring the retention of chlorophyll.

Organism/SystemParameter Measuredtrans-Zeatin Activity (EC₅₀ or equivalent)This compound Activity (EC₅₀ or equivalent)trans/cis Activity RatioReference(s)
Oat (Avena sativa) leavesChlorophyll a Content~0.02 µM~0.1 µM~5

Table 3: Amaranthus Betacyanin Synthesis Bioassay

This assay quantifies cytokinin activity by measuring the induction of betacyanin synthesis in Amaranthus seedlings.

Organism/SystemParameter Measuredtrans-Zeatin Activity (EC₅₀ or equivalent)This compound Activity (EC₅₀ or equivalent)trans/cis Activity RatioReference(s)
Amaranthus caudatus cotyledon–hypocotyl explantsBetacyanin Content (A₆₂₀)1.8 µM>100 µM>55

In Vivo Biological Effects: A Tale of Two Isomers

While in vitro assays consistently show lower activity for this compound, in vivo studies reveal a more complex picture, with this compound playing significant, sometimes comparable, roles to trans-Zeatin in specific developmental contexts and plant species.

Table 4: Comparative In Vivo Effects of this compound and trans-Zeatin

Biological ProcessOrganism/SystemObserved Effect of this compoundComparative Effect of trans-ZeatinReference(s)
Root ElongationRice (Oryza sativa)Inhibited seminal root elongationComparable inhibitory effect
Root ElongationArabidopsisWeaker inhibitory effect than tZ above 10 nMStronger inhibitory effect
Plant ImmunityNicotiana tabacumSuppressed disease symptom developmentStronger suppression of symptoms and restricted pathogen proliferation
Plant DevelopmentRice (Oryza sativa)Overexpression of cZ-O-glucosyltransferase led to short-shoot phenotypes, delayed leaf senescence, and fewer crown roots.Not directly compared in this study, but implies a significant physiological role for cZ.

Signaling and Metabolism: Understanding the Differences

The differential activities of cis- and trans-Zeatin can be attributed to their distinct interactions with the cytokinin signaling pathway and their metabolic fate within the plant. Both isomers are recognized by cytokinin receptors, such as the Arabidopsis Histidine Kinase 3 (AHK3), but with differing affinities. Importantly, in vivo studies have shown a lack of conversion from this compound to the more active trans-Zeatin form, indicating that the observed biological activity of this compound is intrinsic.

Cytokinin_Signaling_Pathway tZ trans-Zeatin Receptor Cytokinin Receptor (e.g., AHK3) tZ->Receptor High Affinity Metabolism_tZ Metabolism (e.g., Glucosylation) tZ->Metabolism_tZ cZ This compound cZ->Receptor Lower Affinity Metabolism_cZ Metabolism (e.g., Higher affinity for certain CKX enzymes) cZ->Metabolism_cZ Phosphorelay Phosphorelay Cascade Receptor->Phosphorelay ARRs Response Regulators (ARRs) Phosphorelay->ARRs Response Cytokinin Response (Cell Division, Greening, etc.) ARRs->Response

Cytokinin signaling pathway highlighting the differential receptor affinity for trans- and this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vitro bioassays mentioned above.

Tobacco Callus Growth Bioassay

This protocol is a standard method for assessing cytokinin activity based on the stimulation of cell division in tobacco callus cultures.

1. Plant Material:

  • Use a cytokinin-dependent callus culture of tobacco, such as Nicotiana tabacum cv. Wisconsin No. 38.

2. Culture Medium:

  • Prepare a basal medium such as Murashige and Skoog (MS) medium, supplemented with an auxin (e.g., indole-3-acetic acid, IAA) but lacking cytokinins.

  • Autoclave the medium and cool it to about 50°C.

  • Add filter-sterilized solutions of this compound and trans-Zeatin at various concentrations to the medium. A control medium with no added cytokinin should also be prepared.

  • Pour the medium into sterile petri dishes.

3. Assay Procedure:

  • Weigh small, uniform pieces of the tobacco callus (e.g., 50-100 mg).

  • Place one piece of callus on the surface of the prepared medium in each petri dish.

  • Seal the petri dishes and incubate them in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 3-4 weeks).

4. Data Analysis:

  • After the incubation period, carefully remove the callus from the medium and measure its final fresh weight.

  • Calculate the increase in fresh weight for each treatment.

  • Plot the fresh weight increase against the cytokinin concentration to determine the EC₅₀ value (the concentration that gives half-maximal response).

Chlorophyll Retention Bioassay

This bioassay measures the anti-senescence activity of cytokinins.

1. Plant Material:

  • Use fully expanded leaves from a suitable plant species, such as oat (Avena sativa) or wheat (Triticum aestivum).

2. Assay Procedure:

  • Detach the leaves and cut them into uniform segments (e.g., 2 cm long).

  • Float the leaf segments in petri dishes containing a test solution with a range of concentrations of this compound or trans-Zeatin. A control with no cytokinin should be included.

  • Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for several days (e.g., 3-5 days) to induce senescence.

3. Chlorophyll Extraction and Measurement:

  • After incubation, blot the leaf segments dry and weigh them.

  • Extract the chlorophyll by homogenizing the leaf segments in a known volume of a solvent such as 80% ethanol or N,N-dimethylformamide.

  • Centrifuge the homogenate to pellet the cell debris.

  • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

  • Calculate the chlorophyll concentration using standard equations (e.g., Arnon's equations).

4. Data Analysis:

  • Express the chlorophyll content as a percentage of the initial chlorophyll content of fresh leaves before incubation.

  • Plot the percentage of chlorophyll retention against the cytokinin concentration to compare the activities of cis- and trans-Zeatin.

Amaranthus Betacyanin Synthesis Bioassay

This rapid bioassay is based on the cytokinin-induced synthesis of the red pigment betacyanin in Amaranthus seedlings.

1. Plant Material:

  • Germinate Amaranthus caudatus seeds in the dark for approximately 72 hours.

2. Assay Procedure:

  • Excise the cotyledons and the top part of the hypocotyl from the seedlings.

  • Incubate the explants in a solution containing various concentrations of this compound or trans-Zeatin, along with tyrosine, in a phosphate buffer.

  • Keep the explants in the dark at a constant temperature (e.g., 25°C) for 18-24 hours.

3. Betacyanin Extraction and Measurement:

  • After incubation, rinse the explants and blot them dry.

  • Extract the betacyanin by freezing and thawing the tissue in a known volume of distilled water.

  • Centrifuge the mixture and measure the absorbance of the supernatant at 542 nm and 620 nm.

4. Data Analysis:

  • Calculate the betacyanin content, correcting for background absorbance.

  • Plot the betacyanin content against the cytokinin concentration to assess the relative activities of the two isomers.

Experimental_Workflow start Start: Prepare Stock Solutions of this compound and trans-Zeatin prep_assay Prepare Bioassay System (e.g., Tobacco Callus, Oat Leaves, Amaranthus Seedlings) start->prep_assay treatment Apply Different Concentrations of Zeatin Isomers and Control prep_assay->treatment incubation Incubate under Controlled Conditions (Temperature, Light/Dark, Duration) treatment->incubation measurement Measure Biological Response (e.g., Fresh Weight, Chlorophyll Content, Betacyanin Absorbance) incubation->measurement analysis Data Analysis: Plot Dose-Response Curves and Calculate EC₅₀ Values measurement->analysis conclusion Compare Activities and Draw Conclusions analysis->conclusion

A generalized workflow for comparing the biological activity of cis- and trans-Zeatin in a bioassay.

Conclusion

The experimental data consistently demonstrate that trans-Zeatin is the more biologically active isomer in most classical in vitro bioassays. This is evident across a range of responses, including cell division and delay of senescence. However, in vivo studies paint a more nuanced picture, revealing that this compound has distinct and physiologically relevant roles in processes such as root development and plant immunity, with its activity being comparable to trans-Zeatin in certain species and conditions. The lower in vitro activity of this compound is not due to differences in cellular uptake but rather its intrinsic interaction with cytokinin receptors and its specific metabolic fate.

For researchers requiring potent, broad-spectrum cytokinin activity, trans-Zeatin remains the superior choice. However, the distinct, albeit sometimes weaker, activity profile of this compound suggests it has specific regulatory functions in plant development and stress responses that are critical areas for future research. The choice between these two isomers should be guided by the specific biological system and the desired experimental outcome.

References

Unraveling the Biological Activity of cis-Zeatin and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced roles of cytokinin isomers is critical. This guide provides an objective comparison of the biological activity of cis-Zeatin (cZ) and its metabolites and conjugates against the more traditionally studied trans-Zeatin (tZ), supported by experimental data and detailed protocols.

This compound, a naturally occurring cytokinin, has long been considered the less active isomer of zeatin compared to its trans counterpart.[1][2][3] However, emerging research reveals that cZ and its derivatives are not merely inactive byproducts but possess distinct biological activities and may play significant roles in plant development and stress responses.[2][4] This guide delves into the biological potency, metabolic pathways, and signaling mechanisms of this compound and its related compounds.

Quantitative Comparison of Biological Activity

The biological efficacy of this compound and trans-Zeatin has been assessed through various classical cytokinin bioassays. Consistently, trans-Zeatin exhibits higher activity. The following table summarizes quantitative data from several comparative studies.

BioassayOrganism/SystemParameter Measuredtrans-Zeatin Activity (EC₅₀ or equivalent)This compound Activity (EC₅₀ or equivalent)trans/cis Activity RatioReference(s)
Tobacco Callus GrowthNicotiana tabacum W-38Fresh Weight~1 nM~100 nM~100
Oat Leaf SenescenceAvena sativaChlorophyll RetentionEC₅₀ ≈ 0.3 µMEC₅₀ > 10 µM>33
Amaranthus Betacyanin SynthesisAmaranthus caudatusBetacyanin ContentEC₅₀ = 1.8 µMEC₅₀ > 100 µM>55
Arabidopsis Root Elongation InhibitionArabidopsis thalianaRoot LengthSignificant inhibition at ≥10 nMWeaker inhibition than tZ above 10 nMVaries
Rice Root Elongation InhibitionOryza sativaRoot LengthComparable to cZComparable to tZ~1

Signaling and Metabolic Pathways

The differential activities of cis- and trans-Zeatin can be attributed to their distinct interactions with the cytokinin signaling pathway and their metabolic fates within the plant.

Cytokinin Signaling Pathway

Cytokinin signaling is initiated by the binding of the hormone to histidine kinase receptors in the endoplasmic reticulum membrane. This binding event triggers a phosphorelay cascade that ultimately leads to the activation of type-B response regulators (ARRs), which are transcription factors that modulate the expression of cytokinin-responsive genes. While trans-Zeatin is a potent activator of these receptors, this compound generally shows weaker binding affinity, leading to a diminished downstream response in many plant species.

Cytokinin_Signaling cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RECEPTOR Histidine Kinase Receptor (AHK) AHP Histidine Phosphotransfer Protein (AHP) RECEPTOR->AHP P ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B P GENES Cytokinin-Responsive Genes ARR_B->GENES Activates ARR_A Type-A Response Regulator (ARR-A) ARR_A->AHP Inhibits GENES->ARR_A Induces cZ This compound cZ->RECEPTOR Low Affinity tZ trans-Zeatin tZ->RECEPTOR High Affinity

Figure 1. Simplified cytokinin signaling pathway highlighting the differential affinity of cis- and trans-Zeatin for the histidine kinase receptors.

Metabolic Fate of this compound

The metabolism of this compound involves several key enzymatic reactions, including degradation by cytokinin oxidase/dehydrogenase (CKX) and conjugation to form glucosides. Notably, some CKX isozymes show a higher affinity for this compound than for trans-Zeatin, leading to its more rapid degradation. Conjugation, primarily through O-glucosylation, can inactivate cZ or mark it for storage.

cis_Zeatin_Metabolism cluster_key Enzymes cZ This compound (cZ) (Active) cZ_OG This compound-O-Glucoside (cZOG) (Inactive/Storage) cZ->cZ_OG cZOGT cZ_NG This compound-N-Glucosides (cZ7G, cZ9G) (Inactive) cZ->cZ_NG cZNGT Degradation Degradation Products cZ->Degradation CKX cZR This compound Riboside (cZR) cZR->cZ Hydrolysis cZ_OG->cZ β-glucosidase cZOGT cZ-O-glucosyltransferase cZNGT cZ-N-glucosyltransferase CKX Cytokinin Oxidase/Dehydrogenase

Figure 2. Metabolic pathways of this compound, showing key enzymes involved in its conversion and degradation.

Experimental Protocols

Detailed methodologies for key bioassays are provided below to facilitate the replication and validation of these findings.

Tobacco Callus Bioassay

This assay measures the ability of cytokinins to promote cell division and growth in tobacco callus tissue.

  • Preparation of Callus Tissue: Initiate callus from tobacco pith explants on a suitable callus induction medium.

  • Assay Medium: Prepare a basal nutrient medium (e.g., Murashige and Skoog) supplemented with a constant concentration of an auxin (e.g., NAA) and varying concentrations of the cytokinin to be tested (this compound or trans-Zeatin).

  • Inoculation and Incubation: Transfer small, uniform pieces of callus to the assay medium. Incubate the cultures in the dark at a controlled temperature (e.g., 25°C) for a specified period (e.g., 4-5 weeks).

  • Data Collection: Measure the fresh weight of the callus at the end of the incubation period.

  • Analysis: Plot the fresh weight against the logarithm of the cytokinin concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximum response).

Oat Leaf Senescence Bioassay

This assay assesses the ability of cytokinins to delay senescence by measuring chlorophyll retention in detached oat leaves.

  • Plant Material: Use primary leaves from 7-10 day old oat seedlings grown under controlled conditions.

  • Leaf Excision: Cut 1 cm segments from the middle of the leaves.

  • Incubation: Float the leaf segments on solutions containing different concentrations of the test cytokinins in the dark for 2-3 days. A control group is floated on a solution without cytokinins.

  • Chlorophyll Extraction: Extract chlorophyll from the leaf segments using a solvent such as 80% ethanol or acetone.

  • Quantification: Measure the absorbance of the chlorophyll extract spectrophotometrically at 645 nm and 663 nm.

  • Analysis: Calculate the chlorophyll concentration and express it as a percentage of the initial chlorophyll content to determine the extent of senescence delay.

Cytokinin Oxidase/Dehydrogenase (CKX) Activity Assay

This spectrophotometric assay determines the activity of CKX, which is involved in cytokinin degradation.

  • Enzyme Extraction: Homogenize plant tissue in an appropriate extraction buffer and centrifuge to obtain a crude enzyme extract.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, a suitable buffer, an electron acceptor (e.g., 2,6-dichlorophenolindophenol), and the cytokinin substrate (this compound or trans-Zeatin).

  • Reaction and Measurement: Incubate the reaction mixture and monitor the change in absorbance of the electron acceptor over time at a specific wavelength (e.g., 600 nm).

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.

Experimental_Workflow_CKX_Assay start Start: Plant Tissue Sample homogenize Homogenize in Extraction Buffer start->homogenize centrifuge Centrifuge to Pellet Debris homogenize->centrifuge extract Collect Supernatant (Crude Enzyme Extract) centrifuge->extract prepare_rxn Prepare Reaction Mixture: - Enzyme Extract - Buffer - Electron Acceptor - Cytokinin Substrate extract->prepare_rxn incubate Incubate at Controlled Temperature prepare_rxn->incubate measure Measure Absorbance Change (Spectrophotometer) incubate->measure calculate Calculate Enzyme Activity measure->calculate end End: CKX Activity Value calculate->end

Figure 3. General experimental workflow for the cytokinin oxidase/dehydrogenase (CKX) activity assay.

Conclusion

While trans-Zeatin remains the more potent cytokinin in most classical bioassays, this guide demonstrates that this compound and its metabolites possess measurable and, in some contexts, significant biological activity. The differential activity profiles, metabolic pathways, and receptor interactions of these isomers underscore the complexity of cytokinin regulation in plants. For researchers in plant science and drug development, a nuanced understanding of the roles of both cis- and trans-zeatin is essential for a comprehensive approach to modulating plant growth and development. The provided data and protocols serve as a valuable resource for further investigation into the distinct functions of these important phytohormones.

References

Safety Operating Guide

Proper Disposal of Cis-Zeatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of cis-Zeatin, a cytokinin plant growth regulator. Adherence to these guidelines is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.

  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]

  • Spill Management: In the event of a spill, avoid generating dust. Carefully sweep or vacuum the solid material into a designated, labeled container for hazardous waste. Clean the spill area with a suitable solvent and dispose of all contaminated cleaning materials as hazardous waste.

Hazard and Classification Summary

This compound is classified as a hazardous substance due to its potential to cause irritation.[1][2] It is crucial to be aware of its specific hazard classifications when handling and preparing for disposal.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335May cause respiratory irritation.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol outlines the necessary steps for its safe disposal as a laboratory chemical waste.

Step 1: Waste Identification and Classification

The first and most critical step is to determine if the this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) or other applicable regulations. This determination should be made by a trained professional, such as a member of your institution's Environmental Health and Safety (EHS) department. Factors to consider include the concentration of the waste and any potential contaminants.

Step 2: Waste Segregation

Segregate this compound waste from other laboratory waste streams to prevent accidental chemical reactions. It should be collected in a dedicated waste container. Do not mix it with solvents, acids, bases, or other reactive chemicals.

Step 3: Proper Containerization

  • Primary Container: Place solid this compound waste and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves) into a clean, dry, and chemically compatible container. The container must have a secure, leak-proof lid.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration, and the date of accumulation. Follow your institution's specific labeling requirements.

Step 4: Accumulation and Storage

Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be located at or near the point of generation and under the control of the laboratory personnel. Ensure the storage area is cool, dry, and away from sources of ignition or incompatible materials.

Step 5: Arrange for Pickup and Disposal

Contact your institution's EHS department to schedule a pickup for the this compound waste. Do not attempt to dispose of this compound down the drain or in the regular trash. EHS will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, which may include incineration or other approved methods.

Step 6: Documentation

Maintain a detailed record of the this compound waste generated and disposed of. This documentation should include the chemical name, quantity, and date of disposal. Accurate records are essential for regulatory compliance and waste tracking.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_end Completion start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe Safety First classify Classify Waste (Consult EHS) ppe->classify segregate Segregate this compound Waste classify->segregate containerize Containerize in Labeled, Sealed Container segregate->containerize store Store in Satellite Accumulation Area containerize->store pickup Arrange for EHS Pickup store->pickup document Document Waste Disposal pickup->document end End: Proper Disposal Complete document->end

Caption: Workflow for the safe and compliant disposal of this compound waste in a laboratory setting.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.